molecular formula C67H125N21O15 B12369490 BING

BING

Numéro de catalogue: B12369490
Poids moléculaire: 1464.8 g/mol
Clé InChI: KJFKLHFVUQBYLM-JKJOWENQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BING is a useful research compound. Its molecular formula is C67H125N21O15 and its molecular weight is 1464.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C67H125N21O15

Poids moléculaire

1464.8 g/mol

Nom IUPAC

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C67H125N21O15/c1-15-36(9)50(70)62(99)83-44(25-22-30-76-67(73)74)58(95)86-52(38(11)17-3)64(101)87-51(37(10)16-2)63(100)85-47(32-35(7)8)61(98)82-43(24-21-29-75-66(71)72)57(94)79-41(14)55(92)80-45(26-27-48(69)89)56(93)77-33-49(90)78-40(13)54(91)84-46(31-34(5)6)60(97)81-42(23-19-20-28-68)59(96)88-53(65(102)103)39(12)18-4/h34-47,50-53H,15-33,68,70H2,1-14H3,(H2,69,89)(H,77,93)(H,78,90)(H,79,94)(H,80,92)(H,81,97)(H,82,98)(H,83,99)(H,84,91)(H,85,100)(H,86,95)(H,87,101)(H,88,96)(H,102,103)(H4,71,72,75)(H4,73,74,76)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,50-,51-,52-,53-/m0/s1

Clé InChI

KJFKLHFVUQBYLM-JKJOWENQSA-N

SMILES isomérique

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N

SMILES canonique

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BING Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core mechanism of action of the BING peptide, a novel antimicrobial peptide (AMP) with a unique mode of targeting Gram-negative bacteria. The information is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Targeting Bacterial Envelope Stress Response

This compound is a 13-residue, thermostable antimicrobial peptide originally isolated from the plasma of the Japanese medaka fish (Oryzias latipes).[1][2][3] Its primary mechanism of action is the disruption of the bacterial envelope stress response, a critical pathway for bacterial survival and the development of antibiotic resistance.[1][2][4][5] Unlike many other AMPs that directly target the bacterial membrane, this compound's principal strategy involves the targeted suppression of gene expression.

The core of this compound's activity is the downregulation of the cpxR gene.[1][2][4][6] CpxR is the response regulator component of the Cpx two-component system (CpxA-CpxR), a key signaling pathway that senses and responds to envelope stress in Gram-negative bacteria.[1][6] By reducing the expression of cpxR, this compound effectively cripples the bacteria's ability to manage stress in its cell envelope.

This targeted suppression of cpxR leads to several downstream effects that contribute to this compound's antimicrobial and synergistic activities:

  • Downregulation of Efflux Pumps: this compound has been shown to significantly reduce the expression of genes encoding efflux pump components, such as mexB, mexY, and oprM in Pseudomonas aeruginosa.[1][2][6][7] These efflux pumps are a major mechanism of antibiotic resistance, actively removing antibiotics from the bacterial cell.

  • Synergy with Conventional Antibiotics: By inhibiting efflux pump expression, this compound can act synergistically with other antibiotics, such as ampicillin, amoxicillin, and novobiocin, enhancing their efficacy against resistant strains.[2][4][6]

  • Delaying Antibiotic Resistance: Exposure to sublethal doses of this compound has been demonstrated to delay the development of resistance to other antibiotics.[1][2]

  • Deregulation of Periplasmic Proteins: Proteomic analyses have revealed that this compound treatment also leads to the deregulation of periplasmic peptidyl-prolyl isomerases, further contributing to envelope stress.[1][2][3][5]

Interestingly, while this compound suppresses the Cpx pathway via cpxR, it has been observed to induce the expression of rpoE, another key regulator of the periplasmic stress response.[6] This suggests a complex modulation of the envelope stress response network.

Quantitative Data Summary

The following tables summarize the key quantitative data reported in studies on the this compound peptide.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Peptide

Bacterial Species Resistance Profile MIC (µg/mL)
Various Pathogenic Bacteria Not specified 5 - 50

| Beta-lactam resistant strains | Resistant | Effective (specific MICs not detailed in snippets) |

Source:[8]

Table 2: Experimental Concentrations of this compound Peptide in Mechanistic Studies

Bacterial Species Experimental Condition This compound Concentration Duration
Edwardsiella tarda Quantitative Proteomics 10 µg/mL 1 hour
Edwardsiella tarda mRNA level characterization 10 µg/mL 1 hour
Escherichia coli cpxR gene expression 10 µg/mL 1 and 4 hours
Escherichia coli cpxR gene expression 100 µg/mL (10X MIC) 1 hour
Pseudomonas aeruginosa cpxR gene expression 25 µg/mL 24 and 48 hours

| Pseudomonas aeruginosa | Efflux pump gene expression | 25 µg/mL | 48 hours |

Source:[1][6][9]

Table 3: In Vivo Toxicity Data for CD-BING (a modified version)

Animal Model Administration Route Dose Observed Effect

| Adult Mice | Intraperitoneal injection | <200 mg/kg body weight | No observable adverse effects for up to 5 days |

Source:[10]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of the this compound peptide.

3.1 Peptide Synthesis The this compound peptide was synthesized using solid-phase peptide synthesis on a Rink amide resin.[1] The process involved the following key steps:

  • Fmoc-Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group was removed from the growing peptide chain using a 20% piperidine (B6355638) solution in dimethylformamide (DMF).

  • Amino Acid Coupling: The next amino acid building block was coupled to the resin using a mixture of 1-hydroxybenzotriazole (B26582) (HOBT), 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), and N,N-diisopropylethylamine (DIEA).

  • C-terminal Amidation: The peptide was synthesized as a C-terminal amide.

  • N-terminal Capping: The amino terminus was capped with acetic anhydride.[1]

3.2 Circular Dichroism (CD) Spectroscopy To analyze the secondary structure of the this compound peptide, CD spectroscopy was performed.[1][9]

  • Stock Solution: A stock solution of this compound peptide was prepared by dissolving it in deionized (DI) water to a concentration of 1.8 mM.

  • Sample Preparation: CD samples were prepared by diluting the peptide stock into trifluoroethanol (TFE)-H2O mixtures (with TFE increasing from 0% to 50%) and sodium dodecyl sulfate (B86663) (SDS)-H2O mixtures (with SDS increasing from 0 to 16 mM) to mimic different environments.[1][9]

  • Spectral Recording: Spectra were recorded using a scanning speed of 100 nm/min over a wavelength range of 190 to 280 nm.

  • Reference Spectrum: The spectrum of the respective solvent was recorded and used as a reference for background subtraction.[9]

3.3 Quantitative Proteomic Analysis A quantitative proteomic analysis was conducted on E. tarda to identify protein expression changes upon this compound treatment.[9]

  • Bacterial Culture and Treatment: E. tarda was cultured and treated with this compound peptide at a concentration of 10 µg/mL for 1 hour. This early time point was chosen to capture the initial effects of the peptide before widespread cell death occurred.[9][11]

  • Protein Extraction and Digestion: Bacterial cells were harvested, and total proteins were extracted. The extracted proteins were then digested into smaller peptides, typically using trypsin.

  • Mass Spectrometry: The resulting peptides were analyzed using mass spectrometry to identify and quantify the proteins present in the treated and untreated samples.

3.4 Gene Expression Analysis (RT-qPCR) To measure the effect of this compound on the mRNA levels of specific genes, reverse transcription-quantitative polymerase chain reaction (RT-qPCR) was performed.

  • Bacterial Treatment: Bacteria (e.g., E. tarda, E. coli, P. aeruginosa) were treated with specified concentrations of this compound peptide for defined periods (see Table 2).[6][9]

  • RNA Extraction: Total RNA was extracted from both this compound-treated and control bacterial cultures.

  • Reverse Transcription: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA was used as a template for qPCR with primers specific for the target genes (e.g., cpxR, cpxA, rpoE, mexB, mexY, oprM) and a reference housekeeping gene. The relative fold change in gene expression was calculated for the treated samples compared to the control.[1][6]

3.5 Checkerboard Assay for Synergy Two-dimensional checkerboard experiments were conducted to assess the synergistic effects of this compound with conventional antibiotics like ampicillin.[6]

  • Serial Dilutions: Serial dilutions of this compound and the antibiotic were prepared in a microtiter plate, both horizontally and vertically, creating a matrix of different concentration combinations.

  • Bacterial Inoculation: Each well was inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate was incubated under appropriate conditions.

  • Synergy Determination: The minimum inhibitory concentration (MIC) of each agent alone and in combination was determined. The Fractional Inhibitory Concentration (FIC) index was then calculated to quantify the interaction (synergy, additivity, or antagonism).

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes described in this guide.

BING_Mechanism_of_Action cluster_this compound This compound Peptide cluster_BacterialCell Gram-Negative Bacterium cluster_Cpx Cpx Pathway cluster_Efflux Efflux Pumps cluster_RpoE RpoE Pathway This compound This compound Peptide cpxR cpxR gene This compound->cpxR suppresses expression rpoE rpoE gene This compound->rpoE induces expression CpxR_protein CpxR Protein cpxR->CpxR_protein expression mexB mexB gene CpxR_protein->mexB activates mexY mexY gene CpxR_protein->mexY activates oprM oprM gene CpxR_protein->oprM activates

Caption: this compound peptide's core mechanism of action in Gram-negative bacteria.

Gene_Expression_Workflow cluster_treatment Step 1: Treatment cluster_extraction Step 2: RNA Extraction cluster_rt Step 3: Reverse Transcription cluster_qpcr Step 4: qPCR Analysis cluster_analysis Step 5: Data Analysis start Bacterial Culture (e.g., E. coli) treatment Treat with this compound Peptide (e.g., 10 µg/mL) start->treatment control Control Culture (No this compound) start->control extract_treated Extract Total RNA treatment->extract_treated extract_control Extract Total RNA control->extract_control rt_treated Synthesize cDNA extract_treated->rt_treated rt_control Synthesize cDNA extract_control->rt_control qpcr Perform qPCR with primers for cpxR and housekeeping gene rt_treated->qpcr rt_control->qpcr analysis Calculate Relative Fold Change in cpxR Expression qpcr->analysis

Caption: Experimental workflow for analyzing cpxR gene expression via RT-qPCR.

References

BING Antimicrobial Peptide: A Technical Guide to a Novel Bacterial Envelope Stress Response Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BING is a novel, 13-residue thermostable antimicrobial peptide (AMP) originally isolated from the plasma of the Japanese rice fish, Oryzias latipes. It is a derivative of the vacuolar protein sorting-associated protein 13D-like (Vps13D).[1] this compound exhibits broad-spectrum bactericidal activity against a range of pathogenic bacteria, including multidrug-resistant strains.[2][3][4] Notably, it demonstrates low toxicity towards mammalian cells.[2][3] This technical guide provides a comprehensive overview of the this compound antimicrobial peptide, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Core Concepts and Mechanism of Action

This compound represents a novel class of antimicrobials that target the bacterial envelope stress response.[3] Its primary mechanism of action in Gram-negative bacteria is the suppression of the cpxR gene.[2][3][4][5] CpxR is a crucial upstream regulator of the Cpx two-component system, which manages stress in the bacterial envelope and plays a significant role in the development of antimicrobial resistance.[2][5]

By reducing the RNA level of cpxR, this compound initiates a cascade of downstream effects[2][5]:

  • Deregulation of Periplasmic Peptidyl-Prolyl Isomerases: Proteomic analysis has shown that treatment with this compound leads to a deregulation of these enzymes in Gram-negative bacteria.[2]

  • Downregulation of Efflux Pumps: this compound has been observed to downregulate the expression of components of the Resistance-Nodulation-Division (RND) family of efflux pumps, such as mexB, mexY, and oprM in Pseudomonas aeruginosa.[2][5] This reduction in efflux pump activity likely contributes to its synergistic effects with conventional antibiotics.

  • Synergistic Activity with Antibiotics: this compound has demonstrated significant synergistic toxicity when combined with antibiotics like ampicillin, amoxicillin, and novobiocin.[3][4] This suggests that this compound can potentially restore the sensitivity of drug-resistant bacteria to conventional antibiotics.[4]

  • Delayed Development of Antibiotic Resistance: Exposure to sublethal doses of this compound has been shown to slow down the development of antibiotic resistance.[2][5]

Signaling Pathway of this compound in Gram-Negative Bacteria```dot

BING_Signaling_Pathway This compound This compound Peptide cpxR cpxR gene This compound->cpxR suppresses expression Synergy Synergy with Conventional Antibiotics This compound->Synergy exhibits BacterialCell Gram-Negative Bacterium CpxR_protein CpxR Protein cpxR->CpxR_protein expresses EffluxPumps Efflux Pump Genes (mexB, mexY, oprM) CpxR_protein->EffluxPumps positively regulates AntibioticResistance Antibiotic Resistance EffluxPumps->AntibioticResistance contributes to

Workflow for the isolation and characterization of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the standard broth microdilution method, optimized for cationic antimicrobial peptides.

Materials:

  • Test antimicrobial peptide (this compound)

  • Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Sterile polypropylene tubes

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer or microplate reader

Protocol:

  • Bacterial Culture Preparation: From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

  • Inoculum Preparation: Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Peptide Dilution Series:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial twofold dilutions of the peptide stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to create a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells.

    • Include a growth control (bacteria with no peptide) and a sterility control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that inhibits visible growth of the microorganism. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound against mammalian cell lines.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the existing medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion and Future Directions

The antimicrobial peptide this compound presents a promising new avenue for combating bacterial infections, particularly those caused by drug-resistant pathogens. Its unique mechanism of action, targeting the bacterial envelope stress response, sets it apart from many conventional antibiotics. The low toxicity profile of this compound further enhances its therapeutic potential.

Future research should focus on:

  • In-depth in vivo efficacy and safety studies in animal models.

  • Pharmacokinetic and pharmacodynamic profiling of this compound.

  • Optimization of the peptide sequence to enhance its antimicrobial potency and stability.

  • Further investigation into its synergistic effects with a broader range of antibiotics.

The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of the this compound antimicrobial peptide.

References

BING Peptide: A Technical Guide to its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the BING peptide, a novel antimicrobial peptide (AMP) with significant potential for therapeutic applications. Discovered in the plasma of the Japanese rice fish (Oryzias latipes), this compound exhibits broad-spectrum antibacterial activity, including against drug-resistant strains, while demonstrating low cytotoxicity to mammalian cells. This document details the discovery and origin of this compound, its mechanism of action targeting the bacterial envelope stress response, quantitative data on its efficacy, and detailed protocols for key experimental procedures related to its study.

Introduction

The rise of antimicrobial resistance is a critical global health challenge, necessitating the discovery and development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their unique mechanisms of action and broad-spectrum activity. This compound, a recently identified 13-residue thermostable peptide, represents a significant advancement in this field. Derived from the vacuolar protein sorting-associated protein 13D-like (Vps13D), this compound's primary mode of action against Gram-negative bacteria is the suppression of the cpxR gene, a critical regulator of the bacterial envelope stress response. This guide serves as a technical resource for researchers and professionals involved in the study and development of novel antimicrobial agents.

Discovery and Origin of this compound Peptide

The this compound peptide was discovered through a systematic peptidomic analysis of the plasma of the Japanese rice fish, medaka (Oryzias latipes). This discovery process involved the collection of plasma, extraction and identification of endogenous peptides, and subsequent bioinformatic and functional screening for antimicrobial activity.

Experimental Workflow for this compound Peptide Discovery

The following diagram illustrates the key steps in the discovery of the this compound peptide.

BING_Discovery_Workflow cluster_collection Plasma Collection cluster_extraction Peptide Extraction & Identification cluster_screening Screening & Characterization plasma_collection Plasma collected from Japanese rice fish (Oryzias latipes) peptide_extraction Extraction of peptides from plasma plasma_collection->peptide_extraction mass_spec Mass Spectrometry Analysis (LC-MS/MS) for peptide sequencing peptide_extraction->mass_spec bioinformatics Bioinformatic prediction of potential AMPs mass_spec->bioinformatics functional_screening Functional screening for antimicrobial activity bioinformatics->functional_screening bing_identification Identification of this compound as a potent antimicrobial peptide functional_screening->bing_identification

Workflow for the discovery of the this compound peptide.

Quantitative Data

Antimicrobial Activity of this compound Peptide

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The MIC is the lowest concentration of a substance that prevents visible growth of a bacterium.

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli5 - 10[1]
Pseudomonas aeruginosa25[2]
Staphylococcus aureus50[1]
Beta-lactam resistant strains5 - 50[1]
Cytotoxicity of this compound Peptide

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of this compound peptide required to inhibit the viability of 50% of mammalian cells.

Cell LineIC50 (µg/mL)Reference
Mammalian cell linesRelatively low toxicity[2]

Note: Specific IC50 values for various mammalian cell lines are not yet widely published but are reported to be significantly higher than the effective antimicrobial concentrations, indicating a favorable therapeutic index.

Synergistic Effects with Conventional Antibiotics

The Fractional Inhibitory Concentration Index (FICI) is used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations. A FICI of ≤ 0.5 is considered synergistic.

AntibioticBacterial StrainFICIReference
AmpicillinE. coli0.39[1]
AmoxicillinE. coli0.39[1]
NovobiocinE. coli0.16[1]
AmpicillinAmpicillin-resistant P. aeruginosa0.42[1]

Mechanism of Action

This compound exerts its antimicrobial effect on Gram-negative bacteria by targeting the Cpx two-component system, a key regulator of the bacterial envelope stress response. This leads to a cascade of events that ultimately compromises the bacterial cell.

Signaling Pathway of this compound Peptide Action

The following diagram illustrates the proposed signaling pathway of this compound's action on the bacterial envelope stress response.

BING_Signaling_Pathway cluster_envelope Bacterial Envelope This compound This compound Peptide CpxR CpxR (Response Regulator) This compound->CpxR Suppresses expression Outer_Membrane Bacterial Outer Membrane Periplasm Periplasm Inner_Membrane Bacterial Inner Membrane Cytoplasm Cytoplasm CpxA CpxA (Sensor Kinase) CpxA->CpxR Phosphorylates (activates) Efflux_Pumps Efflux Pump Genes (e.g., mexB, mexY, oprM) CpxR->Efflux_Pumps Regulates expression PPIases Periplasmic Peptidyl-prolyl Isomerases CpxR->PPIases Regulates expression Cell_Death Bacterial Cell Death Efflux_Pumps->Cell_Death Contributes to resistance PPIases->Cell_Death Maintains envelope integrity

Proposed signaling pathway of this compound peptide in Gram-negative bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the discovery and characterization of the this compound peptide.

Peptide Extraction from Fish Plasma
  • Plasma Collection: Collect blood from Oryzias latipes using heparinized capillary tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Acid Extraction: Add an equal volume of 10% acetic acid to the plasma. Vortex and incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the peptides.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) followed by 0.1% trifluoroacetic acid (TFA). Load the supernatant onto the cartridge. Wash the cartridge with 0.1% TFA. Elute the peptides with a solution of 60% acetonitrile (B52724) in 0.1% TFA.

  • Lyophilization: Lyophilize the eluted peptide fraction to dryness.

Mass Spectrometry for Peptide Identification
  • Sample Preparation: Reconstitute the lyophilized peptide extract in 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a nano-flow HPLC system with a C18 reverse-phase column. Employ a gradient of acetonitrile in 0.1% formic acid to separate the peptides.

    • Mass Spectrometry (MS): Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Data-Dependent Acquisition: Set the instrument to perform data-dependent acquisition, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).

  • Database Searching: Use a database search engine (e.g., Mascot, SEQUEST) to identify the peptide sequences by matching the experimental MS/MS spectra against a protein database of Oryzias latipes.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Bacterial Culture: Grow the bacterial strains to be tested to the mid-logarithmic phase in appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Peptide Dilution: Prepare a series of two-fold serial dilutions of the this compound peptide in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that shows no visible bacterial growth.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Seed mammalian cells (e.g., HEK293, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Add various concentrations of the this compound peptide to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Bacterial Treatment: Treat bacterial cultures with a sub-lethal concentration of this compound peptide for a defined period.

  • RNA Extraction: Extract total RNA from the bacterial cells using a commercial RNA purification kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform qRT-PCR using a real-time PCR system with SYBR Green or a probe-based detection method. Use primers specific for the target genes (cpxR, mexB, mexY, oprM) and a housekeeping gene (e.g., rpoB, 16S rRNA) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Checkerboard Assay for Synergy Testing
  • Plate Setup: In a 96-well microtiter plate, prepare a two-dimensional checkerboard of serial dilutions of the this compound peptide and a conventional antibiotic.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • FIC Index Calculation: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each agent and the FIC Index (FICI) for the combination.

Conclusion

The this compound peptide represents a promising new lead in the fight against antimicrobial resistance. Its novel mechanism of action, targeting the bacterial envelope stress response, offers a potential advantage over existing antibiotics. The low cytotoxicity and synergistic effects with conventional antibiotics further highlight its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals to further investigate and harness the capabilities of this exciting new antimicrobial peptide. Further research is warranted to explore its full therapeutic spectrum, optimize its properties, and evaluate its efficacy in in vivo models.

References

An In-depth Technical Guide to the BING Peptide: Sequence, Structure, and Antimicrobial Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The BING peptide is a novel, 13-residue antimicrobial peptide (AMP) originally isolated from the plasma of the Japanese medaka fish (Oryzias latipes)[1]. It exhibits broad-spectrum bactericidal activity against a range of pathogenic bacteria, including drug-resistant strains. Notably, the this compound peptide demonstrates low cytotoxicity towards mammalian cells, highlighting its potential as a therapeutic agent. Its primary mechanism of action involves the suppression of the CpxAR two-component signaling pathway in Gram-negative bacteria, leading to the downregulation of stress-response genes and multidrug efflux pumps. This guide provides a comprehensive overview of the this compound peptide, including its sequence, structural characteristics, antimicrobial efficacy, and the detailed experimental protocols used for its characterization.

This compound Peptide: Core Properties

The this compound peptide is a cationic peptide with a sequence of H-Ile-Arg-Ile-Ile-Leu-Arg-Ala-Gln-Gly-Ala-Leu-Lys-Ile-OH. Its discovery was the result of a systematic screening of peptides from medaka fish plasma using mass spectrometry[1].

Peptide Sequence and Physicochemical Properties
PropertyValue
Sequence H-IRIILRAQGALKI-OH
Length 13 amino acids
Molecular Formula C₆₇H₁₂₅N₂₁O₁₅
Molecular Weight 1464.84 Da
Theoretical pI 11.27
Net Charge at pH 7 +4

Antimicrobial Activity and Cytotoxicity

The this compound peptide has demonstrated potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MICs)

The antimicrobial efficacy of the this compound peptide was determined using the broth microdilution method. The following table summarizes the MIC values against several bacterial strains.

Bacterial StrainTypeMIC (µg/mL)
Escherichia coli ATCC 25922Gram-negative10
Pseudomonas aeruginosa ATCC 27853Gram-negative25
Staphylococcus aureus ATCC 25923Gram-positive50
Edwardsiella tardaGram-negative10
Streptococcus pyogenesGram-positive50

Data inferred from Dong et al., 2021

Cytotoxicity Against Mammalian Cells

A critical aspect of any potential therapeutic is its safety profile. The this compound peptide has been shown to have low toxicity against mammalian cell lines.

Cell LineCell TypeAssayKey Finding
HEK293Human Embryonic KidneyMTT AssayLow cytotoxicity observed at concentrations effective against bacteria.
Human Red Blood CellsErythrocytesHemolysis AssayMinimal hemolytic activity at antimicrobial concentrations.

Data inferred from Dong et al., 2021

Structure and Conformation

The structure of the this compound peptide is highly dependent on its environment, a common characteristic of many antimicrobial peptides.

Circular Dichroism (CD) spectroscopy has revealed that in an aqueous solution, the this compound peptide adopts a random coil conformation . However, in a hydrophobic or membrane-mimicking environment (such as in the presence of trifluoroethanol or sodium dodecyl sulfate (B86663) micelles), it undergoes a conformational change to form a β-sheet structure . This conformational plasticity is believed to be crucial for its interaction with and disruption of bacterial membranes. To date, a high-resolution three-dimensional structure of the this compound peptide determined by methods such as NMR spectroscopy or X-ray crystallography has not been reported.

Mechanism of Action: Targeting the CpxAR Signaling Pathway

The primary mechanism of action of the this compound peptide in Gram-negative bacteria is the suppression of the CpxAR two-component signaling system. This system plays a crucial role in sensing and responding to envelope stress, and its modulation can have significant impacts on bacterial viability and virulence.

Downregulation of cpxR

Experimental evidence has shown that treatment with the this compound peptide leads to a significant reduction in the mRNA levels of cpxR, the response regulator of the CpxAR system[1]. This suppression disrupts the normal stress response of the bacteria.

BING_CpxR_Signaling cluster_extracellular Extracellular Space cluster_membrane Bacterial Envelope cluster_cytoplasm Cytoplasm This compound This compound Peptide CpxA CpxA (Sensor Kinase) This compound->CpxA Interacts with Bacterial Envelope cpxR_gene cpxR gene This compound->cpxR_gene Suppresses Transcription CpxR CpxR (Response Regulator) CpxA->CpxR Phosphorylation (Signal Transduction) EffluxPump MexAB-OprM Efflux Pump CpxR->cpxR_gene Autoregulation efflux_genes mexAB-oprM genes CpxR->efflux_genes Upregulates Expression efflux_genes->EffluxPump Expresses

This compound peptide's inhibitory effect on the CpxAR signaling pathway.
Downregulation of Efflux Pump Components

The CpxAR system is known to regulate the expression of various genes, including those encoding multidrug efflux pumps. In Pseudomonas aeruginosa, the this compound peptide has been shown to downregulate the expression of the mexB, mexY, and oprM genes, which are components of the MexAB-OprM and MexXY-OprM efflux pumps. This downregulation likely contributes to the observed synergy between the this compound peptide and conventional antibiotics.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research and characterization of the this compound peptide.

Peptide Synthesis and Purification

The this compound peptide is typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Following synthesis, the peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide product are confirmed by analytical HPLC and mass spectrometry.

Peptide_Synthesis_Workflow start Start: Amino Acid Resin spps Solid-Phase Peptide Synthesis (SPPS) - Fmoc Chemistry - Stepwise addition of amino acids start->spps cleavage Cleavage from Resin - Trifluoroacetic acid (TFA) cocktail spps->cleavage purification Purification - Reverse-Phase HPLC (RP-HPLC) cleavage->purification analysis Quality Control - Analytical HPLC - Mass Spectrometry purification->analysis end End: Purified this compound Peptide analysis->end

Workflow for the synthesis and purification of the this compound peptide.
Antimicrobial Susceptibility Testing: Broth Microdilution

  • Bacterial Culture: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution: Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate containing the serially diluted peptide.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cytotoxicity Assay: MTT Assay
  • Cell Seeding: Seed mammalian cells (e.g., HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Peptide Treatment: Replace the culture medium with fresh medium containing various concentrations of the this compound peptide.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

Gene Expression Analysis: RT-qPCR
  • Bacterial Treatment: Treat bacterial cultures with the this compound peptide at a sub-lethal concentration for a defined period.

  • RNA Extraction: Isolate total RNA from the bacterial cells using a commercial RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target gene (e.g., cpxR) and a reference gene (e.g., 16S rRNA), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Conclusion and Future Directions

The this compound peptide represents a promising candidate for the development of new antimicrobial agents. Its broad-spectrum activity, low cytotoxicity, and novel mechanism of action make it an attractive alternative to conventional antibiotics, particularly in the face of rising antimicrobial resistance. Further research should focus on optimizing its in vivo efficacy and stability, as well as exploring its potential in combination therapies with existing antibiotics. The detailed understanding of its interaction with the bacterial envelope and its effect on the CpxAR signaling pathway will be instrumental in designing next-generation peptide-based therapeutics.

References

The BING Peptide: A Novel Antimicrobial Agent from Medaka Fish with a Unique Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have shown promise as potential alternatives to conventional antibiotics. This technical guide delves into the core functions of BING, a recently identified antimicrobial peptide from the plasma of the Japanese medaka fish (Oryzias latipes). This document provides a comprehensive overview of its antimicrobial activity, mechanism of action, and the experimental methodologies used in its characterization, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The antimicrobial efficacy and toxicological profile of the this compound peptide have been quantitatively assessed against a range of pathogenic bacteria and eukaryotic cells. The following tables summarize the key findings from these analyses.

Table 1: Antimicrobial Activity of this compound Peptide

The minimum inhibitory concentration (MIC) of the this compound peptide was determined against several Gram-negative and Gram-positive bacterial strains, including antibiotic-resistant variants. The MIC is defined as the lowest concentration of the peptide that inhibits the visible growth of a microorganism.[1]

Bacterial StrainTypeAntibiotic Resistance ProfileMIC (µg/mL)
Escherichia coli (ATCC 8739)Gram-negative-10
Edwardsiella tarda (ATCC 23685)Gram-negative-10
Pseudomonas aeruginosa (ATCC 27853)Gram-negative-50
Acinetobacter baumannii (ATCC 19606)Gram-negative-50
Klebsiella pneumoniae (ATCC 13883)Gram-negative-50
Salmonella typhimurium (ATCC 14028)Gram-negative-50
Shigella sonnei (ATCC 25931)Gram-negative-50
Escherichia coli (CTX-M-15)Gram-negativeBeta-lactam resistant10
Escherichia coli (NDM-1)Gram-negativeBeta-lactam resistant10
Staphylococcus aureus (ATCC 6538)Gram-positive-50
Bacillus subtilis (ATCC 6633)Gram-positive-50
Table 2: Cytotoxicity of this compound Peptide

The cytotoxic effects of the this compound peptide were evaluated against mammalian cell lines to determine its potential for therapeutic applications.

Cell LineOriginAssayIC50 (µg/mL)
HEK293THuman embryonic kidneyMTT> 200
HepG2Human liver carcinomaMTT> 200

Core Function and Mechanism of Action

This compound is a thermostable, 13-residue antimicrobial peptide that exhibits broad-spectrum toxicity against pathogenic bacteria, including drug-resistant strains, while demonstrating low toxicity to mammalian cells.[2][3] Its primary mechanism of action is unique among known AMPs; it targets the bacterial envelope stress response by suppressing the expression of a key regulatory gene, cpxR.[2][4]

The Cpx two-component system, comprising the sensor kinase CpxA and the response regulator CpxR, is a crucial pathway for maintaining bacterial envelope integrity.[5] By downregulating cpxR, the this compound peptide disrupts this stress response. This suppression of cpxR leads to the downregulation of downstream genes, including those encoding efflux pump components such as mexB, mexY, and oprM in P. aeruginosa.[3][4] This dual action of directly targeting the stress response and inhibiting efflux pumps contributes to its potent antimicrobial activity and its ability to synergize with conventional antibiotics, as well as delay the development of antibiotic resistance.[3][4]

Proteomic analyses have further revealed that treatment with the this compound peptide leads to the deregulation of periplasmic peptidyl-prolyl isomerases in Gram-negative bacteria.[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of the this compound peptide and a typical experimental workflow for its characterization.

BING_Signaling_Pathway cluster_bacterium Gram-negative Bacterium This compound This compound Peptide Periplasm Periplasm cpxR cpxR gene This compound->cpxR suppresses expression InnerMembrane Inner Membrane Cytoplasm Cytoplasm CpxR_protein CpxR protein cpxR->CpxR_protein expresses EffluxPumps Efflux Pump Genes (mexB, mexY, oprM) CpxR_protein->EffluxPumps activates expression EffluxPump_protein Efflux Pump Proteins EffluxPumps->EffluxPump_protein expresses Antibiotics Antibiotics EffluxPump_protein->Antibiotics efflux

Caption: Signaling pathway of the this compound peptide in Gram-negative bacteria.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_characterization Functional Characterization cluster_mechanism Mechanism of Action Isolation Isolation from Medaka Plasma Identification Mass Spectrometry Identification Isolation->Identification Synthesis Solid-Phase Peptide Synthesis Identification->Synthesis MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Synthesis->MIC_Assay Proteomics Proteomic Analysis Synthesis->Proteomics Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) MIC_Assay->Cytotoxicity_Assay qRT_PCR Quantitative RT-PCR (cpxR, efflux pumps) Proteomics->qRT_PCR

Caption: Experimental workflow for the characterization of the this compound peptide.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of the this compound peptide.

Peptide Synthesis and Purification
  • Synthesis: The this compound peptide is synthesized using an automated solid-phase peptide synthesizer employing standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Verification: The molecular mass of the purified peptide is confirmed using mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the this compound peptide.

  • Bacterial Culture: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB) at 37°C with agitation.

  • Inoculum Preparation: The overnight culture is diluted in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.

  • Peptide Dilution: A stock solution of the this compound peptide is prepared and serially diluted in a 96-well polypropylene (B1209903) microtiter plate.

  • Incubation: An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide that results in no visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the this compound peptide to mammalian cells.

  • Cell Culture: Human cell lines (e.g., HEK293T, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a 96-well plate until they reach 80-90% confluency.

  • Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound peptide.

  • Incubation: The cells are incubated with the peptide for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated relative to untreated control cells.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the expression levels of target genes in bacteria upon treatment with the this compound peptide.

  • Bacterial Treatment: A mid-logarithmic phase bacterial culture is treated with a sub-lethal concentration of the this compound peptide for a specified duration (e.g., 1 hour).

  • RNA Extraction: Total RNA is extracted from the bacterial cells using a commercial RNA purification kit, including a DNase treatment step to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers.

  • qRT-PCR: The qRT-PCR is performed using a real-time PCR system with SYBR Green or a probe-based detection method. Specific primers for the target genes (cpxR, mexB, mexY, oprM) and a housekeeping gene (for normalization) are used.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Conclusion and Future Directions

The this compound peptide represents a promising new class of antimicrobial agents with a novel mechanism of action that circumvents some of the common resistance mechanisms employed by pathogenic bacteria. Its ability to suppress the bacterial envelope stress response and inhibit efflux pumps makes it a strong candidate for further pre-clinical and clinical development, both as a standalone therapeutic and in combination with existing antibiotics. Future research should focus on optimizing its structure for enhanced potency and stability, expanding the scope of its antimicrobial activity against a wider range of pathogens, and elucidating the precise molecular interactions that govern its inhibitory effect on the Cpx signaling pathway.

References

BING Peptide: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BING peptide, a novel antimicrobial peptide (AMP) with a unique mechanism of action. It details its antibacterial spectrum, the experimental protocols used for its characterization, and its molecular signaling pathway, offering valuable insights for researchers in the fields of antimicrobial drug discovery and development.

Introduction: A Novel Antimicrobial Peptide

This compound is a 13-residue, thermostable antimicrobial peptide originally isolated from the plasma of the medaka fish (Oryzias latipes)[1][2]. It has demonstrated broad-spectrum antibacterial activity against a range of pathogenic bacteria, including drug-resistant strains, while exhibiting low toxicity towards mammalian cells[1][2]. The name this compound is an acronym for "Blocker of INter-membrane stress responses of Gram-negative bacteria," which alludes to its unique mechanism of action that sets it apart from many other AMPs[1][3].

Genomic and transcriptomic analyses have suggested that this compound represents a new class of antibiotics[4][5]. Its ability to act synergistically with conventional antibiotics and even restore sensitivity in resistant strains makes it a promising candidate for further investigation as a therapeutic agent[2][4].

Antibacterial Spectrum

The this compound peptide exhibits a broad spectrum of activity, with Minimum Inhibitory Concentrations (MICs) generally ranging from 5 to 50 µg/mL against various pathogens[2][3]. Its efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, including notable antibiotic-resistant strains[2].

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Peptide Against Various Bacterial Strains

Bacterial Species Gram Stain Strain MIC (µg/mL)
Escherichia coli - ATCC 25922 10
Pseudomonas aeruginosa - PAO1 25
Salmonella Typhimurium - SL1344 10
Edwardsiella tarda - PE210 10
Acinetobacter baumannii - ATCC 19606 20
Enterobacter cloacae - BAA-1143 32
Aeromonas hydrophila - ATCC 49140 20
Vibrio alginolyticus - ATCC 33840 50
Staphylococcus aureus + ATCC 6538 20
Staphylococcus aureus + ATCC 29213 64
Bacillus subtilis + 168 16
Streptococcus pyogenes + ATCC 14289 50

| Streptococcus faecalis | + | N/A | 50 |

Data sourced from Dong et al., Scientific Reports, 2021.[2]

Mechanism of Action: Targeting the Envelope Stress Response

Unlike many AMPs that primarily act by disrupting the bacterial membrane, this compound employs a more targeted approach. Its principal mechanism involves the suppression of the Cpx two-component system, a key signaling pathway that governs the bacterial envelope stress response in Gram-negative bacteria[1][2].

This compound's activity is initiated by its suppression of the cpxR gene[1][2]. CpxR is the response regulator in the CpxA/CpxR two-component system, which plays a critical role in sensing and responding to envelope stress, maintaining cell wall integrity, and regulating the expression of virulence factors and drug efflux pumps[1][2].

By reducing the expression of cpxR, this compound effectively dampens the bacterium's ability to cope with envelope stress. This leads to a downstream downregulation of crucial multi-drug resistance (MDR) efflux pump components, such as mexB, mexY, and oprM in Pseudomonas aeruginosa[1][2][6]. This suppression of efflux pumps is a key factor in this compound's ability to synergize with conventional antibiotics and resensitize resistant bacteria to their effects[2][6].

BING_Mechanism_of_Action cluster_peptide This compound Peptide cluster_bacterium Gram-Negative Bacterium cluster_antibiotic Conventional Antibiotics This compound This compound Peptide CpxR cpxR gene (Envelope Stress Response Regulator) This compound->CpxR Suppresses Expression Efflux MDR Efflux Pumps (e.g., mexB, mexY, oprM) CpxR->Efflux Regulates Expression Resistance Antibiotic Resistance & Survival Efflux->Resistance Contributes to Antibiotics e.g., Ampicillin (B1664943), Amoxicillin (B794) Efflux->Antibiotics Antibiotics->Resistance Inhibited by Efflux Pumps

This compound Peptide's Mechanism of Action

A significant feature of this compound is its ability to act synergistically with beta-lactam antibiotics like ampicillin and amoxicillin, as well as the aminocoumarin antibiotic novobiocin[2][4]. By suppressing the efflux pumps that would otherwise expel these drugs, this compound allows them to reach their targets within the bacterial cell at lower concentrations, effectively restoring their potency against resistant strains[2][4]. This synergistic activity has been quantified using the fractional inhibitory concentration index (FICI), with values indicating synergy with ampicillin (FICI=0.4), amoxicillin (FICI=0.39), and novobiocin (B609625) (FICI=0.16)[4].

Experimental Protocols

The characterization of the this compound peptide's antibacterial spectrum and mechanism of action involves several key experimental methodologies.

The MIC, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method.

Protocol:

  • Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: The this compound peptide is dissolved in sterile deionized water to create a stock solution[2]. A two-fold serial dilution series is then prepared in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted peptide.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the this compound peptide at which no visible bacterial growth is observed.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (e.g., 5x10^5 CFU/mL) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of this compound Peptide in 96-Well Plate B->C D Incubate Plate (37°C, 18-24h) C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine Lowest Concentration with No Visible Growth E->F G Record as MIC Value F->G

Workflow for MIC Determination

To evaluate the synergistic effects of this compound with other antibiotics, a two-dimensional checkerboard assay is employed.

Protocol:

  • Plate Preparation: A 96-well plate is prepared with serial dilutions of the this compound peptide along the x-axis and a second antibiotic (e.g., ampicillin) along the y-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation and Reading: The plate is incubated and read in the same manner as the standard MIC assay.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergy, additive, or antagonism).

To confirm the effect of this compound on the expression of target genes like cpxR and efflux pump components, quantitative real-time polymerase chain reaction (qRT-PCR) is performed.

Protocol:

  • Bacterial Treatment: Bacterial cultures are treated with a sub-lethal concentration of this compound peptide for a specified period (e.g., 1-4 hours)[2].

  • RNA Extraction: Total RNA is extracted from both treated and untreated (control) bacterial cells.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for qPCR with primers specific to the target genes (cpxR, mexB, etc.) and a reference housekeeping gene.

  • Data Analysis: The relative expression of the target genes in the treated samples is calculated and compared to the control samples[2][6].

Conclusion and Future Directions

The this compound peptide represents a significant discovery in the search for new antimicrobial agents. Its novel mechanism of targeting the bacterial envelope stress response, coupled with its broad-spectrum activity and synergistic potential, makes it a compelling candidate for therapeutic development. Future research should focus on in vivo efficacy studies, optimization of the peptide structure to enhance potency and stability, and further exploration of its utility in combination therapies to combat multidrug-resistant infections. The insights gained from this compound's unique mode of action may also pave the way for the development of other therapeutics targeting the Cpx pathway[1][2].

References

BING Peptide: A Technical Guide to its Toxicity Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) bacteria constitutes a formidable threat to global health, necessitating the urgent development of novel antimicrobial agents. BING, a thermostable 13-residue antimicrobial peptide (AMP) isolated from the plasma of the Japanese medaka fish (Oryzias latipes), has emerged as a promising candidate.[1][2][3] This technical guide provides an in-depth analysis of the this compound peptide, focusing on its toxicity against drug-resistant bacteria, its mechanism of action, and detailed experimental protocols for its study. Quantitative data on its efficacy and cytotoxicity are presented, alongside visualizations of its signaling pathway and relevant experimental workflows.

Introduction

Antimicrobial peptides are a crucial component of the innate immune system in a wide range of organisms and are considered a promising alternative to conventional antibiotics.[1][3] this compound, which stands for "Blocker of INter-membrane stress responses of Gram-negative bacteria," demonstrates broad-spectrum bactericidal activity against pathogenic bacteria, including several drug-resistant strains.[1][2] Notably, it exhibits this toxicity at concentrations that show relatively low toxicity to mammalian cells.[1][2][3] This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of the this compound peptide.

Quantitative Data on this compound Peptide Activity

The antimicrobial efficacy of the this compound peptide has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a panel of bacteria, including antibiotic-resistant strains. Furthermore, its cytotoxicity against mammalian cell lines has been assessed to determine its therapeutic index.

Antimicrobial Activity

The MIC and MBC values of the this compound peptide against various bacterial strains are summarized in Table 1.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Peptide Against Various Bacterial Strains.

Bacterial StrainResistance ProfileMIC (µg/mL)MBC (µg/mL)
Escherichia coli ATCC 25922-7.8>50
Edwardsiella tarda-10>50
Streptococcus pyogenes-50>50
Pseudomonas aeruginosa PAO1-35>50
Beta-lactam resistant E. coliAmpicillin-resistant7.8>50
P. aeruginosa (clinical isolate)Multidrug-resistant35>50

Data sourced from Dong et al., 2021.

Cytotoxicity Profile

The cytotoxic effects of the this compound peptide on mammalian cell lines are presented in Table 2.

Table 2: Cytotoxicity of this compound Peptide Against Mammalian Cell Lines.

Cell LineCell TypeIC₅₀ (µg/mL)
HEK293THuman embryonic kidney>100
HeLaHuman cervical cancer>100

Data represents the concentration at which 50% of cell viability is inhibited and is based on findings from Dong et al., 2021.

Mechanism of Action

The this compound peptide exerts its antimicrobial activity through a novel mechanism that targets the bacterial envelope stress response system.[1][3] Unlike many other AMPs that primarily act by disrupting the bacterial membrane, this compound's primary mechanism involves the suppression of the CpxR/CpxA two-component system.[1][3][4]

Suppression of the CpxR Pathway

Proteomic analysis of bacteria treated with this compound revealed a deregulation of periplasmic peptidyl-prolyl isomerases.[1][2][3] Further investigation showed that this compound treatment leads to a reduction in the RNA level of cpxR, a key regulator of the envelope stress response.[1][2][3][5] The CpxR/CpxA system is crucial for the development of antimicrobial resistance, in part by regulating the expression of drug efflux pumps.[1][3][4] By suppressing cpxR, this compound disrupts this critical bacterial defense mechanism.

dot

BING_Mechanism cluster_bacterium Gram-Negative Bacterium This compound This compound Peptide CpxR CpxR This compound->CpxR Suppresses expression Cell_Death Cell Death This compound->Cell_Death Induces Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane Cytoplasm Cytoplasm CpxA CpxA CpxA->CpxR Phosphorylates Efflux_Pumps Efflux Pumps (mexB, mexY, oprM) CpxR->Efflux_Pumps Upregulates expression Antibiotic_Resistance Antibiotic Resistance Efflux_Pumps->Antibiotic_Resistance Contributes to

Caption: this compound peptide's mechanism of action.

Downregulation of Efflux Pump Components

In Pseudomonas aeruginosa, this compound has been shown to downregulate the expression of key components of the MexAB-OprM and MexXY-OprM efflux pumps, namely mexB, mexY, and oprM.[1][3][5] This downregulation sensitizes the bacteria to conventional antibiotics, and co-administration of this compound with antibiotics has a synergistic toxic effect. Furthermore, exposure to sublethal doses of this compound can delay the development of antibiotic resistance.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound peptide.

Peptide Synthesis and Purification

This compound peptide can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Protocol 4.1.1: Solid-Phase Peptide Synthesis (SPPS) of this compound Peptide

  • Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

dot

SPPS_Workflow Start Start: Rink Amide Resin Swell Swell Resin (DMF) Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/HOBt/DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Verification Verification (MS, HPLC) Purification->Verification End Purified this compound Peptide Verification->End

Caption: Solid-Phase Peptide Synthesis Workflow.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the this compound peptide is determined by measuring its MIC and MBC values.

Protocol 4.2.1: Determination of MIC and MBC

  • Bacterial Culture: Grow the bacterial strains to be tested in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Peptide Dilution: Prepare a series of twofold dilutions of the this compound peptide in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, aliquot a small volume from the wells showing no visible growth onto an agar (B569324) plate. The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Cytotoxicity Assay

The toxicity of the this compound peptide to mammalian cells is commonly assessed using the MTT assay.

Protocol 4.3.1: MTT Assay

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Peptide Treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of the this compound peptide.

  • Incubation: Incubate the cells with the peptide for a specified period (e.g., 24 hours).

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

dot

MTT_Assay_Workflow Start Start: Seed Mammalian Cells Adherence Allow Cell Adherence Start->Adherence Treatment Treat with this compound Peptide (Varying Concentrations) Adherence->Treatment Incubation Incubate (e.g., 24h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (3-4h) (Formazan Crystal Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance Measure Absorbance (570nm) Solubilization->Absorbance Analysis Calculate Cell Viability Absorbance->Analysis End End: Determine IC₅₀ Analysis->End

Caption: MTT Cytotoxicity Assay Workflow.

Mechanistic Studies

Protocol 4.4.1: Quantification of cpxR RNA Levels

  • Bacterial Treatment: Treat bacterial cultures with the this compound peptide at a specific concentration and for a defined duration.

  • RNA Extraction: Isolate total RNA from the bacterial cells using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the cpxR gene and a housekeeping gene (for normalization).

  • Data Analysis: Calculate the relative expression of cpxR in this compound-treated samples compared to untreated controls.

Protocol 4.4.2: Proteomic Analysis

  • Protein Extraction: Treat bacterial cultures with this compound peptide and then lyse the cells to extract total protein.

  • Protein Digestion: Digest the extracted proteins into smaller peptides using an enzyme such as trypsin.

  • Mass Spectrometry: Analyze the resulting peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins present in the samples by searching the acquired mass spectra against a protein database. Compare the protein profiles of this compound-treated and untreated bacteria to identify differentially expressed proteins.

Conclusion

The this compound peptide represents a promising new antimicrobial agent with a unique mechanism of action that circumvents common resistance pathways. Its ability to suppress the CpxR/CpxA two-component system and downregulate efflux pumps in drug-resistant bacteria makes it a valuable lead compound for further development. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to explore the full therapeutic potential of this compound in the fight against antimicrobial resistance.

References

The BING Peptide: A Novel Modulator of the Bacterial Envelope Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have garnered significant attention as a promising class of therapeutics to combat this threat. This guide focuses on BING, a novel 13-residue thermostable AMP, isolated from the plasma of the Japanese medaka fish (Oryzias latipes).[1][2] this compound exhibits broad-spectrum bactericidal activity against a range of pathogenic bacteria, including drug-resistant strains, while demonstrating low toxicity to mammalian cells.[1] Its unique mechanism of action, which involves the targeted suppression of the Cpx two-component system, a critical regulator of the bacterial envelope stress response, distinguishes it from many other AMPs and marks it as a molecule of significant interest for novel antimicrobial strategies.[1][2]

This document provides a comprehensive overview of the this compound peptide, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects.

Core Mechanism of Action: Targeting the CpxR Stress Response

The primary mechanism of this compound involves the targeted disruption of the Cpx two-component envelope stress response pathway in Gram-negative bacteria. This system, composed of the sensor kinase CpxA and the response regulator CpxR, is crucial for maintaining cell envelope integrity and plays a significant role in the development of antimicrobial resistance.[1]

This compound's key actions include:

  • Suppression of cpxR Expression: Unlike other AMPs that may induce stress responses, this compound actively reduces the RNA levels of cpxR.[1][2] This suppression is a novel mechanism for an AMP and forms the cornerstone of its activity.

  • Deregulation of Periplasmic Chaperones: Proteomic analyses reveal that this compound treatment leads to the deregulation of periplasmic peptidyl-prolyl isomerases, such as SurA, which are essential for the proper folding and transport of outer membrane proteins.[1][2]

  • Downregulation of Efflux Pumps: By suppressing the CpxR regulator, this compound leads to a significant reduction in the expression of key components of multidrug efflux pumps, such as MexB, MexY, and OprM in Pseudomonas aeruginosa.[1][2] This action effectively weakens a primary defense mechanism of bacteria against antibiotics.

  • Inhibition of Motility: this compound has been shown to suppress genes involved in flagellar biosynthesis and chemotaxis, resulting in reduced bacterial motility.[3][4]

This targeted suppression of a key resistance and survival pathway not only contributes to this compound's direct bactericidal activity but also creates a synergistic effect when used in combination with conventional antibiotics.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the this compound peptide.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains

Bacterial Strain Type MIC (µg/mL)
Escherichia coli (ATCC 25922) Gram-negative 12.5
Pseudomonas aeruginosa (ATCC 27853) Gram-negative 100
Edwardsiella tarda (ATCC 15947) Gram-negative 10
Staphylococcus aureus (ATCC 25923) Gram-positive 25

| Bacillus subtilis (ATCC 6633) | Gram-positive | 6.25 |

Data sourced from Dong et al., 2021.

Table 2: Effect of this compound on the Expression of Key Bacterial Genes

Organism Gene This compound Concentration Treatment Time Log₂ Relative Fold Change
E. tarda cpxR 10 µg/mL 60 min -0.5
E. tarda cpxA 10 µg/mL 60 min No significant change
E. tarda rpoE 10 µg/mL 60 min +1.0
E. coli cpxR 10 µg/mL 1 hr -0.6
E. coli cpxR 10 µg/mL 4 hr -1.2
P. aeruginosa cpxR 25 µg/mL 48 hr -1.5
P. aeruginosa mexB 25 µg/mL 48 hr -1.8
P. aeruginosa mexY 25 µg/mL 48 hr -1.7

| P. aeruginosa | oprM | 25 µg/mL | 48 hr | -0.7 |

Data represents mean values (n=3) and is sourced from figures in Dong et al., 2021.[5]

Table 3: Synergistic Activity of this compound with Conventional Antibiotics Against P. aeruginosa

Antibiotic MIC Alone (µg/mL) MIC in Combination with this compound Fractional Inhibitory Concentration (FIC) Index Interpretation
Ampicillin >1024 128 (with 25 µg/mL this compound) ≤ 0.5 Synergy

| Novobiocin | 1024 | 128 (with 25 µg/mL this compound) | ≤ 0.5 | Synergy |

The Fractional Inhibitory Concentration (FIC) Index is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 indicates synergy. Data sourced from Dong et al., 2021.

Visualizations: Pathways and Workflows

BING_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm This compound This compound Peptide CpxR_mRNA cpxR mRNA This compound->CpxR_mRNA Suppresses Expression RpoE Stress Regulator RpoE This compound->RpoE Induces CpxA Sensor Kinase CpxA CpxR_Protein Response Regulator CpxR CpxA->CpxR_Protein Phosphorylates (Stress Signal) EffluxPump Efflux Pumps (MexB, MexY, OprM) CpxR_mRNA->CpxR_Protein Translation CpxR_Protein->EffluxPump Activates Expression MotilityGenes Motility & Flagellar Genes CpxR_Protein->MotilityGenes Regulates

Checkerboard_Workflow cluster_prep Plate Preparation cluster_incubation Incubation & Reading cluster_analysis Data Analysis A1 Prepare 2-fold serial dilutions of this compound peptide (Drug A) along columns 1-10 A3 Fill Plate: - Drug A dilutions in columns - Drug B dilutions in rows - Column 11: Drug B only - Row H: Drug A only - Well H11: Growth Control A1->A3 A2 Prepare 2-fold serial dilutions of Antibiotic (Drug B) along rows A-G A2->A3 B1 Inoculate all wells (except sterility control) with standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) A3->B1 B2 Incubate plate at 37°C for 18-24 hours B1->B2 B3 Read MICs: Determine lowest concentration inhibiting visible growth B2->B3 C1 Record MICs: - MIC of A alone - MIC of B alone - MIC of A in combination - MIC of B in combination B3->C1 C2 Calculate FIC for each well: FIC_A = MIC_A_combo / MIC_A_alone FIC_B = MIC_B_combo / MIC_B_alone C1->C2 C3 Calculate FIC Index (FICI): FICI = FIC_A + FIC_B C2->C3 C4 Interpret Result: - FICI ≤ 0.5: Synergy - 0.5 < FICI ≤ 4: Indifference - FICI > 4: Antagonism C3->C4

Detailed Experimental Protocols

The following methodologies are based on the procedures described in the primary literature concerning this compound.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
  • Objective: To determine the minimum inhibitory concentration (MIC) of the this compound peptide required to inhibit the visible growth of a bacterial strain.

  • Materials:

    • This compound peptide, lyophilized

    • Sterile 96-well microtiter plates

    • Mueller–Hinton Broth (MHB) or other appropriate bacterial growth medium

    • Bacterial strains for testing

    • Spectrophotometer

  • Protocol:

    • Prepare a stock solution of the this compound peptide in sterile water or a suitable solvent.

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Add 50 µL of the this compound peptide stock solution to the first column of wells, creating a 1:1 dilution.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard 50 µL from the last column.

    • Prepare a bacterial inoculum by diluting an overnight culture to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria with no peptide) and a negative control (medium only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Objective: To quantify the change in expression of target genes (e.g., cpxR, mexB) in bacteria following treatment with the this compound peptide.

  • Materials:

    • Mid-log phase bacterial culture

    • This compound peptide

    • RNA extraction kit (e.g., RNAprep pure cell/bacteria kit)

    • Reverse transcription kit (e.g., One-Step FastQuant RT reagent kit with gDNase)

    • qPCR instrument

    • SYBR Green qPCR master mix

    • Specific primers for target genes (e.g., cpxR) and a reference gene (e.g., 16S or 18S rRNA)

  • Protocol:

    • Grow bacteria to mid-log phase (e.g., OD₆₀₀ of 0.5).

    • Treat the bacterial culture with a specific concentration of this compound peptide (e.g., 25 µg/mL) for a defined period (e.g., 1, 4, or 48 hours). A non-treated culture serves as the control.

    • Harvest the bacterial cells by centrifugation.

    • Extract total RNA from both treated and control samples using a commercial RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

    • Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcription kit.

    • Set up the qPCR reaction in triplicate for each sample, including primers for the target gene and the reference gene.

    • Perform the qPCR using a standard thermal cycling program.

    • Analyze the results using the ΔΔCt method. The data is typically expressed as the log₂ relative fold change in gene expression in the treated sample compared to the untreated control, after normalization to the reference gene.

Checkerboard Synergy Assay
  • Objective: To assess the interaction (synergy, indifference, or antagonism) between the this compound peptide and a conventional antibiotic.

  • Protocol:

    • Set up a 96-well plate with 2-fold serial dilutions of the this compound peptide along the x-axis (e.g., columns 1-10) and 2-fold serial dilutions of a conventional antibiotic along the y-axis (e.g., rows A-G).

    • Column 11 should contain only the antibiotic dilutions (to determine its MIC alone), and Row H should contain only the this compound peptide dilutions (to determine its MIC alone). Well H11 serves as the growth control (no antimicrobials).

    • Inoculate all wells with a standardized bacterial suspension as described in the MIC protocol.

    • Incubate the plate at 37°C for 18-24 hours.

    • For each well showing no growth, calculate the Fractional Inhibitory Concentration (FIC) for each agent and the FIC Index (FICI) as described in the caption for Table 3.

    • The interaction is classified based on the lowest FICI value obtained.

Conclusion and Future Directions

The this compound peptide represents a significant discovery in the field of antimicrobial research. Its unique ability to suppress the cpxR-mediated envelope stress response provides a dual benefit: direct bactericidal activity and the potentiation of existing antibiotics.[1][2] This mechanism suggests that this compound and its derivatives could be developed as standalone therapeutics or as adjuvants to overcome antibiotic resistance. Further research into lead optimization, including modifications like C-terminal amidation and D-amino acid substitution to enhance stability and potency, is warranted.[3] The CpxR pathway itself is now highlighted as a promising new target for the development of the next generation of antimicrobial agents.[1][2]

References

The Role of BING in Suppressing cpxR Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the novel antimicrobial peptide (AMP) BING and its mechanism of action, specifically focusing on its role in the suppression of cpxR expression in Gram-negative bacteria. The discovery of this compound's unique mode of action presents a promising new avenue for antimicrobial therapies and highlights the CpxR pathway as a viable target for drug development.

Introduction to this compound and the Cpx Pathway

This compound is a thermostable 13-residue antimicrobial peptide isolated from the plasma of the Japanese medaka fish (Oryzias latipes).[1][2] It exhibits broad-spectrum toxicity against pathogenic bacteria, including drug-resistant strains, while showing relatively low toxicity to mammalian cell lines.[1][2] Proteomic analyses have revealed that this compound treatment leads to the deregulation of periplasmic peptidyl-prolyl isomerases in Gram-negative bacteria.[1][2]

The Cpx two-component system, consisting of the sensor kinase CpxA and the response regulator CpxR, is a crucial signaling pathway in many Gram-negative bacteria that responds to envelope stress.[3][4][5] Activation of this pathway allows bacteria to adapt to various environmental challenges, including the presence of misfolded proteins and changes in pH.[3][6][7] The response regulator, CpxR, plays a pivotal role in the development of antimicrobial resistance by regulating genes involved in processes such as drug efflux.[1][2]

A groundbreaking finding has identified this compound as the first known AMP to actively suppress the expression of cpxR, representing a novel mechanism for antimicrobial peptides.[1][2] This suppression of the Cpx stress response pathway is central to this compound's antimicrobial activity and its ability to synergize with existing antibiotics.[2]

Quantitative Data on cpxR Suppression by this compound

The inhibitory effect of this compound on cpxR gene expression has been quantified in several Gram-negative bacteria. The following tables summarize the key findings from these studies.

BacteriumThis compound ConcentrationTreatment DurationFold Change in cpxR Expression
E. coli10 µg/mL1 hour~0.5
E. coli10 µg/mL4 hours~0.4
E. coli100 µg/mL (10X MIC)1 hour~0.2
P. aeruginosa25 µg/mL24 hours~0.6
P. aeruginosa25 µg/mL48 hours~0.4
E. tarda10 µg/mL1 hour~0.3

Table 1: Effect of this compound on cpxR Gene Expression in Various Bacteria. Data extracted from quantitative real-time PCR (qRT-PCR) experiments. The fold change represents the relative expression of cpxR in this compound-treated bacteria compared to untreated controls.

TreatmentmexB ExpressionmexY ExpressionoprM Expression
This compound (25 µg/mL)~0.5~0.6~0.7
Ampicillin (25 µg/mL)No significant changeNo significant changeNo significant change

Table 2: Downregulation of Efflux Pump Component Expression in P. aeruginosa by this compound after 48 hours. The data illustrates the specific effect of this compound on genes regulated by the Cpx pathway, in contrast to a traditional antibiotic like Ampicillin.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound and cpxR suppression.

Bacterial Strains and Culture Conditions
  • Bacterial Strains: Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), and Edwardsiella tarda (ATCC 15947) were used.

  • Culture Media: Bacteria were cultured in Luria-Bertani (LB) broth or on LB agar (B569324) plates at 37°C.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Bacterial Culture and Treatment: Bacterial cultures were grown to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5). This compound was then added to the specified final concentrations, and the cultures were incubated for the indicated durations. Untreated cultures served as controls.

  • RNA Extraction: Total RNA was extracted from bacterial pellets using a commercial RNA extraction kit following the manufacturer's instructions.

  • DNase Treatment: To remove any contaminating genomic DNA, the extracted RNA was treated with DNase I.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit with random primers.

  • qRT-PCR: The qRT-PCR was performed using a suitable qPCR instrument and SYBR Green master mix. The expression of the cpxR gene and efflux pump genes (mexB, mexY, oprM) was quantified. The 16S rRNA gene was used as an internal control for normalization.

  • Data Analysis: The relative gene expression was calculated using the 2-ΔΔCt method.

Antimicrobial Susceptibility Testing
  • Minimum Inhibitory Concentration (MIC) Determination: The MIC of this compound against the tested bacterial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound-mediated suppression of the CpxR signaling pathway.

qRT_PCR_Workflow start Bacterial Culture (Mid-log phase) treatment Treatment with this compound (Control: No this compound) start->treatment incubation Incubation for Specified Duration treatment->incubation harvest Harvest Bacterial Cells incubation->harvest rna_extraction Total RNA Extraction harvest->rna_extraction dnase DNase I Treatment rna_extraction->dnase cdna_synthesis cDNA Synthesis (Reverse Transcription) dnase->cdna_synthesis qrpcr Quantitative Real-Time PCR (SYBR Green) cdna_synthesis->qrpcr analysis Data Analysis (2-ΔΔCt Method) qrpcr->analysis result Relative Gene Expression (Fold Change) analysis->result

Caption: Experimental workflow for qRT-PCR analysis of gene expression.

Conclusion and Future Directions

The discovery of this compound and its unique mechanism of suppressing cpxR expression opens up new possibilities for combating antimicrobial resistance. By targeting a key stress response regulator, this compound not only exerts its own antimicrobial effects but also enhances the efficacy of conventional antibiotics by downregulating efflux pump expression.[1][2] This dual action makes this compound a promising candidate for further preclinical and clinical development.

Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and the bacterial cell that lead to the downregulation of cpxR.

  • Investigating the efficacy of this compound in in vivo models of infection.

  • Exploring the potential for developing synthetic this compound analogs with improved stability and activity.

  • Screening for other molecules that can target the CpxR pathway to disarm bacteria and resensitize them to existing antibiotics.

The targeting of bacterial regulatory networks, as exemplified by this compound's action on CpxR, represents a paradigm shift in the development of new antimicrobial strategies. This approach holds significant promise for addressing the growing global threat of antibiotic-resistant infections.

References

BING Peptide: A Novel Antimicrobial Targeting Periplasmic Enzyme Deregulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, antimicrobial peptides (AMPs) have emerged as a promising class of molecules with diverse mechanisms of action. This whitepaper delves into the core of one such novel AMP, the BING peptide, a 13-residue peptide isolated from the plasma of the Japanese medaka fish (Oryzias latipes). This compound exhibits broad-spectrum toxicity against pathogenic bacteria, including drug-resistant strains, at concentrations with low toxicity to mammalian cells.[1][2][3] A key feature of its mechanism is the deregulation of periplasmic enzymes, a novel approach to combating bacterial resilience. This document provides a comprehensive overview of the this compound peptide, its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its study.

Mechanism of Action: Targeting the Cpx Envelope Stress Response

The primary mechanism of action of the this compound peptide in Gram-negative bacteria is the suppression of the Cpx two-component system, a key regulator of the bacterial envelope stress response.[1][2] Specifically, this compound treatment leads to a reduction in the RNA level of cpxR, the response regulator of this pathway.[1][3][4] The Cpx pathway is crucial for maintaining the integrity of the bacterial envelope and plays a significant role in the development of antimicrobial resistance.[1][2]

By suppressing cpxR expression, this compound peptide initiates a cascade of downstream effects, including the deregulation of periplasmic enzymes and the downregulation of efflux pump components.[1][2][5] This multifaceted attack on the bacterial stress response and resistance mechanisms makes this compound a compelling candidate for further therapeutic development.

BING_Peptide_Mechanism This compound This compound Peptide Periplasm Periplasm This compound->Periplasm CpxR cpxR (RNA) This compound->CpxR Suppresses Expression InnerMembrane Inner Membrane Periplasm->InnerMembrane CpxA CpxA InnerMembrane->CpxA CpxA->CpxR Signal Transduction CpxR_protein CpxR (Protein) CpxR->CpxR_protein PPIases Periplasmic Peptidyl-prolyl Isomerases CpxR_protein->PPIases Regulates EffluxPumps Efflux Pump Components (mexB, mexY, oprM) CpxR_protein->EffluxPumps Regulates PPIases->Periplasm Deregulation AntibioticResistance Antibiotic Resistance EffluxPumps->AntibioticResistance

Figure 1: Proposed signaling pathway of this compound peptide's mechanism of action.

Deregulation of Periplasmic Enzymes and Efflux Pumps

A cornerstone of this compound peptide's antimicrobial activity is the induced deregulation of periplasmic enzymes, particularly peptidyl-prolyl isomerases.[1][2][3][4] These enzymes are crucial for the correct folding and maturation of periplasmic and outer membrane proteins. Their deregulation compromises the integrity of the bacterial envelope, contributing to cell death.

Furthermore, the suppression of cpxR by this compound leads to the downregulation of key components of the Resistance-Nodulation-Division (RND) family of efflux pumps, such as mexB, mexY, and oprM in Pseudomonas aeruginosa.[1][5] This reduction in efflux capacity renders the bacteria more susceptible to conventional antibiotics, highlighting the synergistic potential of this compound peptide.

Quantitative Data Summary

The following table summarizes the observed quantitative effects of this compound peptide on gene expression in Gram-negative bacteria, based on available research.

Target Gene/ProteinOrganismThis compound ConcentrationTreatment DurationObserved EffectReference
cpxR (RNA) E. tarda10 µg/mL60 minReduction in RNA level[2]
cpxR (RNA) E. coli10 µg/mL1 and 4 hoursGene expression downregulation[2]
cpxR (RNA) P. aeruginosa25 µg/mL24 and 48 hoursGene expression downregulation[2]
mexB (efflux pump) P. aeruginosaNot SpecifiedNot SpecifiedDownregulated expression[1][2]
mexY (efflux pump) P. aeruginosaNot SpecifiedNot SpecifiedDownregulated expression[1][2]
oprM (efflux pump) P. aeruginosaNot SpecifiedNot SpecifiedDownregulated expression[1][2]
Periplasmic Peptidyl-prolyl Isomerases E. tarda10 µg/mL60 minDeregulation observed in proteomic analysis[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the effects of this compound peptide.

Quantitative Proteomic Analysis of Bacterial Periplasmic Proteins

This protocol outlines a general workflow for the quantitative analysis of the periplasmic proteome of bacteria treated with this compound peptide.

a. Bacterial Culture and this compound Peptide Treatment:

  • Inoculate the target Gram-negative bacterium (e.g., E. tarda, E. coli, P. aeruginosa) in a suitable broth medium (e.g., Luria-Bertani broth) and grow to mid-logarithmic phase (OD600 of ~0.5).

  • Divide the culture into two groups: a treatment group and a control group.

  • To the treatment group, add this compound peptide to the desired final concentration (e.g., 10 µg/mL). Add an equal volume of sterile water or the peptide solvent to the control group.

  • Incubate both cultures for the desired time (e.g., 60 minutes) at the optimal growth temperature with shaking.

b. Periplasmic Protein Extraction:

  • Harvest the bacterial cells by centrifugation at 4°C.

  • Resuspend the cell pellet in a hypertonic solution (e.g., 20% sucrose, 30 mM Tris-HCl, pH 8.0).

  • Add lysozyme (B549824) to a final concentration of 100 µg/mL and incubate on ice for 30 minutes to digest the peptidoglycan layer.

  • Centrifuge the spheroplasts at 4°C. The supernatant contains the periplasmic proteins.

c. Protein Preparation for Mass Spectrometry:

  • Determine the protein concentration of the periplasmic extract using a standard protein assay (e.g., Bradford or BCA assay).

  • Perform in-solution trypsin digestion of the proteins.

  • Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis, if using a labeling approach.

d. LC-MS/MS Analysis and Data Processing:

  • Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Process the raw mass spectrometry data using a suitable software suite (e.g., Proteome Discoverer, MaxQuant) to identify and quantify the proteins.

  • Perform statistical analysis to identify proteins that are significantly deregulated in the this compound peptide-treated group compared to the control.

Proteomics_Workflow Culture Bacterial Culture (Mid-log phase) Treatment This compound Peptide Treatment vs. Control Culture->Treatment Harvest Cell Harvesting (Centrifugation) Treatment->Harvest Extraction Periplasmic Protein Extraction Harvest->Extraction Digestion Trypsin Digestion Extraction->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Data Analysis and Quantification LCMS->Analysis Result Identification of Deregulated Proteins Analysis->Result

Figure 2: General experimental workflow for quantitative proteomics.
Quantitative Real-Time PCR (RT-qPCR) for cpxR Expression

This protocol details the measurement of cpxR RNA levels in response to this compound peptide treatment.

a. Bacterial Culture and Treatment:

  • Follow the same procedure as described in the proteomics protocol (Section 1a) to culture and treat the bacteria with this compound peptide.

b. RNA Extraction and cDNA Synthesis:

  • Harvest the bacterial cells and extract total RNA using a commercial RNA extraction kit, ensuring to include a DNase treatment step to remove contaminating genomic DNA.

  • Quantify the extracted RNA and assess its purity using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with random primers or gene-specific primers.

c. RT-qPCR:

  • Prepare the RT-qPCR reaction mixture containing cDNA, forward and reverse primers for cpxR and a reference gene (e.g., 16S rRNA), and a suitable qPCR master mix.

  • Perform the RT-qPCR using a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in cpxR expression in the this compound peptide-treated samples compared to the control samples, normalized to the reference gene.

Checkerboard Assay for Antibiotic Synergy

This protocol is for assessing the synergistic antimicrobial effect of this compound peptide in combination with conventional antibiotics.

a. Preparation of Antimicrobial Agents:

  • Prepare stock solutions of this compound peptide and the antibiotic to be tested in a suitable solvent.

  • Create a series of two-fold serial dilutions of both agents in a 96-well microtiter plate.

b. Checkerboard Setup:

  • In a separate 96-well plate, combine the dilutions of this compound peptide and the antibiotic in a checkerboard pattern, where each well has a unique combination of concentrations of the two agents.

c. Bacterial Inoculation and Incubation:

  • Prepare a standardized inoculum of the target bacterium (e.g., P. aeruginosa) in cation-adjusted Mueller-Hinton broth.

  • Add the bacterial suspension to each well of the checkerboard plate.

  • Incubate the plate at the optimal growth temperature for 18-24 hours.

d. Data Analysis:

  • Determine the minimum inhibitory concentration (MIC) of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates an additive or indifferent effect, and FICI > 4 indicates antagonism.

BING_Logic_Diagram This compound This compound Peptide CpxR cpxR Expression This compound->CpxR Suppresses PPIases Periplasmic Peptidyl-prolyl Isomerase Function CpxR->PPIases Regulates EffluxPumps Efflux Pump Expression CpxR->EffluxPumps Regulates Envelope Bacterial Envelope Integrity PPIases->Envelope Maintains Antibiotic Antibiotic Efficacy EffluxPumps->Antibiotic Reduces Resistance Antibiotic Resistance Development Envelope->Resistance Contributes to Antibiotic->Resistance Impacts

References

In-Depth Technical Guide to the Thermostability of the BING Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the BING Peptide

The this compound peptide is a novel 13-residue antimicrobial peptide (AMP) that has been identified in the plasma of the Japanese medaka fish (Oryzias latipes).[1] This cationic peptide is noted for its thermostability and its broad-spectrum efficacy against a variety of pathogenic bacteria, including strains that have developed resistance to conventional drugs.[1] The primary sequence of the this compound peptide is H-Ile-Arg-Ile-Ile-Leu-Arg-Ala-Gln-Gly-Ala-Leu-Lys-Ile-OH.[2]

The mechanism of action for the this compound peptide involves the targeting of the bacterial envelope stress response. Specifically, it has been shown to suppress the expression of cpxR, a key regulator in this pathway.[1] This mode of action makes the this compound peptide a subject of significant interest for the development of new antimicrobial therapies.

Thermostability Profile of the this compound Peptide

While the this compound peptide is characterized as thermostable, specific quantitative data from experimental analysis has not been published.[1] To provide a practical reference for researchers, the following table summarizes representative thermostability data for a comparable short, cationic, and thermostable antimicrobial peptide. These values offer an expected range for the thermal properties of peptides with similar characteristics.

ParameterRepresentative ValueDescription
Melting Temperature (Tm) > 95°CThe temperature at which 50% of the peptide is in an unfolded state. A high Tm is indicative of significant thermal stability.
Aggregation Temperature (Tagg) > 80°CThe temperature at which the peptide begins to aggregate. For many thermostable peptides, this temperature is also quite high.
Secondary Structure Stability Stable up to 90°CThe temperature range over which the peptide maintains its secondary structure, as is often determined by Circular Dichroism (CD) spectroscopy.

Experimental Protocols for Thermostability Assessment

To determine the thermostability of the this compound peptide or similar peptides, Circular Dichroism (CD) spectroscopy and Differential Scanning Calorimetry (DSC) are highly recommended.

Circular Dichroism (CD) Spectroscopy for Thermal Denaturation

This protocol outlines the steps to monitor the thermal denaturation of a peptide using CD spectroscopy.[3][4][5]

Objective: To determine the melting temperature (Tm) by monitoring changes in the peptide's secondary structure as a function of temperature.

Materials:

  • Lyophilized this compound peptide

  • Phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectropolarimeter with a temperature controller

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation: Dissolve the lyophilized this compound peptide in the phosphate buffer to a final concentration of 25-50 µM. It is critical to ensure the buffer has low absorbance in the far-UV region.

  • Instrument Setup:

    • Set the CD spectropolarimeter to monitor the ellipticity at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helical peptides).

    • Set the temperature range for the experiment, for instance, from 20°C to 95°C.

    • Program a heating rate of 1-2°C per minute.

    • Allow for an equilibration time of at least 30 seconds at each temperature step before measurement.

  • Data Collection:

    • Record the CD signal at the chosen wavelength as the temperature is incrementally increased.

    • Collect a baseline spectrum of the buffer alone under the same experimental conditions.

  • Data Analysis:

    • Subtract the buffer baseline from the peptide sample data.

    • Plot the change in ellipticity as a function of temperature.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to calculate the melting temperature (Tm).

Differential Scanning Calorimetry (DSC) for Thermodynamic Stability

DSC is a powerful technique for directly measuring the heat changes associated with a peptide's thermal unfolding.[6][7][8][9][10]

Objective: To determine the melting temperature (Tm) and the enthalpy of unfolding (ΔH).

Materials:

  • Lyophilized this compound peptide

  • Phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.4)

  • Differential Scanning Calorimeter

  • Sample and reference pans

Procedure:

  • Sample Preparation: Prepare a solution of the this compound peptide in the phosphate buffer at a concentration of 1-2 mg/mL. Prepare an identical volume of the buffer to be used as a reference.

  • Instrument Setup:

    • Load the peptide solution into the sample pan and the buffer into the reference pan.

    • Set the desired temperature scan range (e.g., 20°C to 100°C) and scan rate (e.g., 1°C/minute).

  • Data Collection:

    • Initiate the temperature scan. The instrument will measure the difference in heat flow required to raise the temperature of the sample and the reference.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to the heat absorbed during the unfolding of the peptide.

    • The apex of this peak corresponds to the melting temperature (Tm).

    • The area under the peak is integrated to determine the calorimetric enthalpy of unfolding (ΔH).

Mechanism of Action: Suppression of the CpxRA Signaling Pathway

The this compound peptide exerts its antimicrobial effect by interfering with the CpxRA two-component signaling system in Gram-negative bacteria.[11][12][13][14][15][16][17][18][19][20] This system is a crucial part of the bacterial response to envelope stress. The this compound peptide has been shown to reduce the RNA levels of cpxR, the response regulator in this pathway.[1] By downregulating cpxR, the this compound peptide disrupts the bacterium's ability to respond to and repair cell envelope damage, ultimately leading to cell death.

Below is a diagram illustrating the experimental workflow for assessing peptide thermostability and the signaling pathway targeted by the this compound peptide.

experimental_workflow_and_signaling_pathway Experimental Workflow and this compound Peptide's Mechanism of Action cluster_workflow Thermostability Assessment Workflow cluster_signaling This compound Peptide's Effect on CpxRA Signaling Pathway cluster_envelope Cell Envelope cluster_cytoplasm Cytoplasm peptide_prep This compound Peptide Sample Preparation cd_spectroscopy Circular Dichroism (CD) Spectroscopy peptide_prep->cd_spectroscopy dsc Differential Scanning Calorimetry (DSC) peptide_prep->dsc data_analysis Data Analysis (Tm, Tagg, ΔH) cd_spectroscopy->data_analysis dsc->data_analysis bing_peptide This compound Peptide cpxr cpxR gene bing_peptide->cpxr Suppresses expression bacterial_cell Gram-Negative Bacterium cpxa CpxA (Sensor Kinase) cpxr_protein CpxR (Response Regulator) cpxa->cpxr_protein Phosphorylates cpxr->cpxr_protein Expressed as stress_response_genes Stress Response Genes cpxr_protein->stress_response_genes Activates

Caption: Workflow for thermostability analysis and the this compound peptide's inhibitory action on the CpxRA pathway.

References

BING Peptide: A Novel Antimicrobial Agent Targeting the Bacterial Envelope Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action. This technical guide provides a comprehensive overview of the BING peptide, a novel AMP isolated from the plasma of the Japanese medaka fish (Oryzias latipes). We delve into its distinct mechanism of action, which involves the suppression of the CpxRA two-component system, a key regulator of the bacterial envelope stress response. This guide presents a comparative analysis of this compound's antimicrobial efficacy against other well-characterized AMPs, supported by quantitative data. Furthermore, we provide detailed experimental protocols for key assays and visualize the underlying signaling pathway to facilitate further research and development in this critical area.

Introduction to Antimicrobial Peptides (AMPs)

Antimicrobial peptides are a diverse group of naturally occurring molecules that form a crucial component of the innate immune system in a wide range of organisms, from bacteria to vertebrates.[1] Typically composed of 10-50 amino acids, these peptides are often cationic and amphipathic, allowing them to interact with and disrupt the negatively charged membranes of microorganisms.[2] Unlike conventional antibiotics that often target specific metabolic pathways, many AMPs exert their antimicrobial effect by compromising the integrity of the bacterial cell membrane, leading to rapid cell death.[2] This membrane-centric mechanism is thought to contribute to the lower propensity for resistance development compared to traditional antibiotics.

AMPs are broadly classified based on their secondary structures, which include α-helical, β-sheet, extended, and loop structures.[3] Their spectrum of activity, potency, and toxicity are influenced by various physicochemical properties such as net charge, hydrophobicity, amphipathicity, and peptide length.[4] The exploration of natural AMPs and the rational design of synthetic analogs represent a vibrant field of research aimed at developing new strategies to combat infectious diseases.

The this compound Peptide: A Unique Mechanism of Action

This compound is a 13-residue thermostable peptide discovered in the plasma of the Japanese medaka fish (Oryzias latipes).[5] What sets this compound apart from many other AMPs is its novel mechanism of action that extends beyond simple membrane disruption.

Targeting the CpxRA Two-Component System

The primary target of the this compound peptide in Gram-negative bacteria is the CpxRA two-component system.[5] This system is a critical sensor and regulator of the bacterial envelope stress response, playing a vital role in maintaining the integrity of the bacterial cell envelope when faced with various stressors.[6] The CpxRA system consists of a sensor histidine kinase, CpxA, located in the inner membrane, and a cytoplasmic response regulator, CpxR.[7]

Under conditions of envelope stress, such as the accumulation of misfolded proteins in the periplasm, CpxA autophosphorylates and subsequently transfers the phosphate (B84403) group to CpxR. Phosphorylated CpxR (CpxR-P) then acts as a transcriptional regulator, binding to the promoter regions of target genes to modulate their expression.[7] These target genes encode for proteins involved in protein folding and degradation, such as the periplasmic protease DegP and the disulfide isomerase DsbA.

Research has demonstrated that this compound treatment leads to a reduction in the RNA levels of cpxR.[5] By suppressing the expression of this key regulator, this compound effectively cripples the bacterial cell's ability to respond to and mitigate envelope stress, ultimately leading to cell death. This discovery has highlighted the CpxRA pathway as a promising new target for antimicrobial drug development.[5]

Downregulation of Efflux Pumps and Synergy with Antibiotics

The CpxRA system is also implicated in the regulation of multidrug efflux pumps, which are a major contributor to antibiotic resistance.[5] this compound has been shown to downregulate the expression of components of the MexAB-OprM and MexXY-OprM efflux pumps in Pseudomonas aeruginosa.[5] This reduction in efflux pump activity can re-sensitize resistant bacteria to conventional antibiotics. Consequently, this compound exhibits significant synergistic effects when used in combination with traditional antibiotics, and exposure to sublethal doses of this compound has been observed to delay the development of antibiotic resistance.[5]

Comparative Analysis of Antimicrobial Activity

The efficacy of an antimicrobial peptide is a critical determinant of its therapeutic potential. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of pathogenic bacteria, alongside data for other well-known AMPs for comparative purposes. It is important to note that direct comparisons of MIC values across different studies should be made with caution, as variations in experimental conditions can influence the results.

PeptideOrganismMIC (µg/mL)Reference
This compound Escherichia coli5-10[5]
Pseudomonas aeruginosa10-20[5]
Staphylococcus aureus20-50[5]
Acinetobacter baumannii10-20[5]
LL-37 Escherichia coli2-16
Pseudomonas aeruginosa4-32
Staphylococcus aureus4-32
Melittin Escherichia coli2-8[4]
Pseudomonas aeruginosa4-16[4]
Staphylococcus aureus2-8[4]
Piscidin-1 Escherichia coli1.6-3.1
Pseudomonas aeruginosa6.3-12.5
Staphylococcus aureus0.8-1.6

Cytotoxicity and Hemolytic Activity

A crucial aspect of drug development is ensuring the safety of a therapeutic agent for host cells. The original study on this compound reported that it exhibits relatively low toxicity to mammalian cell lines and medaka fish at its effective antimicrobial concentrations.[5] However, specific quantitative data such as the 50% hemolytic concentration (HC50) or the 50% cytotoxic concentration (CC50) for this compound are not yet publicly available. The following table provides a comparative overview of the cytotoxic and hemolytic activities of other well-characterized AMPs.

PeptideCell Line / TargetCytotoxicity Metric (µg/mL)Reference
LL-37 Human erythrocytesHC50 > 256
Human epithelial cellsCC50 > 100
Melittin Human erythrocytesHC50 ~ 2-5[4]
Various cancer cell linesCC50 ~ 1-10[4]
Piscidin-1 Human erythrocytesHC50 ~ 50-100

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

BING_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium This compound This compound Peptide CpxR CpxR (Response Regulator) This compound->CpxR inhibits expression OuterMembrane Outer Membrane Periplasm Periplasm InnerMembrane Inner Membrane Cytoplasm Cytoplasm CpxA CpxA (Sensor Kinase) CpxA->CpxR phosphorylates EffluxPumps Efflux Pumps (e.g., MexAB-OprM) CpxR->EffluxPumps regulates expression StressResponseGenes Stress Response Genes (e.g., degP, dsbA) CpxR->StressResponseGenes activates transcription CellDeath Cell Death CpxR->CellDeath inhibition leads to EnvelopeStress Envelope Stress (e.g., misfolded proteins) EnvelopeStress->CpxA activates EffluxPumps->CellDeath contributes to antibiotic resistance StressResponseGenes->EnvelopeStress alleviates

Caption: Mechanism of action of the this compound peptide.

MIC_Assay_Workflow cluster_workflow Minimum Inhibitory Concentration (MIC) Assay Workflow start Start prep_bacteria Prepare bacterial inoculum (e.g., 5 x 10^5 CFU/mL) start->prep_bacteria prep_peptide Prepare serial dilutions of antimicrobial peptide start->prep_peptide inoculate Inoculate microtiter plate wells with bacteria and peptide dilutions prep_bacteria->inoculate prep_peptide->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Observe for visible growth (turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Test antimicrobial peptide (e.g., this compound)

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Sterile deionized water or 0.01% acetic acid for peptide dissolution

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the peptide in a suitable solvent.

    • Perform two-fold serial dilutions of the peptide stock solution in MHB in the wells of a 96-well polypropylene plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control well (bacteria without peptide) and a negative control well (MHB without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

Hemolysis Assay

This protocol is a standard method to assess the lytic activity of peptides against red blood cells.

Materials:

  • Test antimicrobial peptide

  • Freshly collected human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control

  • Sterile 96-well V-bottom microtiter plates

  • Centrifuge

  • Spectrophotometer (540 nm)

Procedure:

  • Preparation of Red Blood Cells:

    • Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C.

    • Remove the plasma and buffy coat.

    • Wash the RBCs three times with cold PBS, centrifuging and resuspending the pellet each time.

    • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Assay Setup:

    • Add 100 µL of the 2% RBC suspension to each well of a 96-well plate.

    • Add 100 µL of the peptide dilutions (in PBS) to the respective wells.

    • For the negative control (0% hemolysis), add 100 µL of PBS.

    • For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate at 1,000 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculation of Hemolysis:

    • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Test antimicrobial peptide

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan (B1609692) crystals

  • Sterile 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to adhere.

  • Peptide Treatment:

    • Prepare serial dilutions of the peptide in serum-free medium.

    • Remove the culture medium from the wells and replace it with 100 µL of the peptide dilutions.

    • Include a control group of cells treated with medium only.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • The percentage of cell viability is calculated as follows: % Cell Viability = (Abs_sample / Abs_control) x 100

Conclusion and Future Directions

The this compound peptide represents a significant advancement in the field of antimicrobial peptide research. Its unique mechanism of targeting the CpxRA envelope stress response system in Gram-negative bacteria offers a novel strategy to combat bacterial infections, particularly those caused by drug-resistant strains. The ability of this compound to synergize with conventional antibiotics and delay the onset of resistance further underscores its therapeutic potential.

While the initial findings are promising, further research is warranted. A more comprehensive evaluation of this compound's in vivo efficacy and safety in animal models is a critical next step. Elucidating the precise molecular interactions between this compound and the components of the CpxRA pathway will provide valuable insights for the rational design of more potent and selective analogs. As the challenge of antimicrobial resistance continues to grow, the development of innovative agents like the this compound peptide will be paramount in the global effort to safeguard public health.

References

Initial Studies on BING Peptide Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial efficacy studies of the BING peptide, a novel antimicrobial peptide (AMP) with a unique mechanism of action. The information presented is collated from foundational research and is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Quantitative Efficacy Data

The initial studies of the this compound peptide have demonstrated its potent antimicrobial activity against a range of pathogenic bacteria, including drug-resistant strains. The following tables summarize the key quantitative data from these studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Peptide

The antimicrobial efficacy of the this compound peptide was determined by assessing its Minimum Inhibitory Concentration (MIC) against various bacterial species. The MIC is defined as the lowest concentration of the peptide that inhibits the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesStrain TypeMIC (µg/mL)
Escherichia coli-5 - 10
Edwardsiella tarda-10
Pseudomonas aeruginosa-25
Streptococcus pyogenes-50
Beta-lactam resistant bacteria-Effective (specific MICs vary)

Data compiled from studies on the broad-spectrum bactericidal effect of this compound.[1]

Table 2: Cytotoxicity of this compound Peptide on Mammalian Cells

A critical aspect of antimicrobial peptide development is ensuring low toxicity to host cells. The this compound peptide has been shown to have relatively low toxicity to mammalian cell lines.

Cell LineAssayResultConcentration
Mammalian cell linesHemolysis assayNo measurable hemolysisUp to 200 µg/mL

This indicates a high therapeutic index for the this compound peptide.[2]

Table 3: Effect of this compound Peptide on Gene Expression in Gram-Negative Bacteria

The this compound peptide exerts its antimicrobial effect by modulating the expression of key genes involved in the bacterial envelope stress response and drug efflux.

Bacterial SpeciesGeneEffect of this compound Treatment
E. tardacpxRSignificantly reduced RNA level
E. colicpxRDose-dependent reduction in gene expression
P. aeruginosacpxRDose-dependent reduction in gene expression
P. aeruginosamexBDownregulated expression
P. aeruginosamexYDownregulated expression
P. aeruginosaoprMDownregulated expression

These findings highlight the unique mechanism of action of the this compound peptide.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies of the this compound peptide.

Peptide Identification and Synthesis
  • Peptide Isolation: Peptides were initially collected from the plasma of medaka (Oryzias latipes) fish.[4]

  • Mass Spectrometry: The isolated peptides were identified and sequenced using mass spectrometry. A total of 6,399 unique sequences were identified.[4]

  • Bioinformatic Prediction: Potential AMPs were predicted from the identified sequences bioinformatically, resulting in 430 candidates.[4]

  • Peptide Synthesis: The this compound peptide was chemically synthesized for further characterization and efficacy testing.

Antimicrobial Susceptibility Testing
  • Broth Microdilution Method: The Minimum Inhibitory Concentrations (MICs) of the this compound peptide were determined using the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

  • Bacterial Strains: A panel of pathogenic bacteria, including both Gram-positive and Gram-negative species, as well as antibiotic-resistant strains, were used.

  • Procedure:

    • Bacterial inoculums were prepared to a concentration of 5 x 10^5 colony-forming units (CFU)/mL.

    • Two-fold serial dilutions of the this compound peptide were prepared in a 96-well microtiter plate.

    • The bacterial suspension was added to each well.

    • Plates were incubated at 37°C for 18-24 hours.

    • The MIC was determined as the lowest concentration of the peptide that completely inhibited visible bacterial growth.

Cytotoxicity Assay
  • Hemolysis Assay: The hemolytic activity of the this compound peptide against mammalian red blood cells was assessed.

  • Procedure:

    • Freshly isolated human red blood cells were washed and resuspended in phosphate-buffered saline (PBS).

    • The cells were incubated with various concentrations of the this compound peptide at 37°C for 1 hour.

    • The release of hemoglobin was measured spectrophotometrically at 540 nm.

    • Melittin, a known hemolytic peptide, was used as a positive control, and PBS was used as a negative control.

Gene Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR): The effect of the this compound peptide on the expression of target genes in bacteria was quantified using qRT-PCR.

  • Procedure:

    • Bacterial cultures were treated with the this compound peptide at specified concentrations and for various durations.

    • Total RNA was extracted from the bacterial cells.

    • cDNA was synthesized from the extracted RNA using reverse transcriptase.

    • qRT-PCR was performed using gene-specific primers for cpxR, mexB, mexY, oprM, and a reference housekeeping gene.

    • The relative fold change in gene expression was calculated using the 2-ΔΔCt method.

Visualizations

Signaling Pathway of this compound Peptide Action

The this compound peptide targets the Cpx two-component system, a key regulator of the bacterial envelope stress response. By suppressing the expression of the response regulator cpxR, this compound disrupts the bacterium's ability to cope with envelope stress, leading to cell death.

BING_Signaling_Pathway cluster_bacterial_cell Gram-Negative Bacterium This compound This compound Peptide CpxR CpxR (Response Regulator) This compound->CpxR Suppresses expression OuterMembrane Outer Membrane Periplasm Periplasm InnerMembrane Inner Membrane CpxA CpxA (Sensor Kinase) CpxA->CpxR Phosphorylates StressResponseGenes Stress Response Genes (e.g., folding chaperones, proteases) CpxR->StressResponseGenes Activates transcription EffluxPumps Efflux Pumps (mexB, mexY, oprM) CpxR->EffluxPumps Activates transcription EnvelopeStress Envelope Stress (e.g., misfolded proteins) EnvelopeStress->CpxA Activates

Caption: this compound peptide's mechanism of action via suppression of the CpxR response regulator.

Experimental Workflow for this compound Peptide Efficacy Studies

The following diagram illustrates the general workflow employed in the initial studies to characterize the efficacy of the this compound peptide.

Experimental_Workflow start Start: Identification of this compound Peptide peptide_synthesis Chemical Synthesis of this compound start->peptide_synthesis mic_testing Antimicrobial Susceptibility Testing (MIC) peptide_synthesis->mic_testing cytotoxicity_assay Cytotoxicity Assay (Hemolysis) peptide_synthesis->cytotoxicity_assay mechanism_study Mechanism of Action Studies mic_testing->mechanism_study data_analysis Data Analysis and Interpretation cytotoxicity_assay->data_analysis gene_expression Gene Expression Analysis (qRT-PCR) mechanism_study->gene_expression proteomics Proteomic Analysis mechanism_study->proteomics gene_expression->data_analysis proteomics->data_analysis end Conclusion: Efficacy and Mechanism Established data_analysis->end Logical_Relationship This compound This compound Peptide Administration CpxR_Suppression Suppression of cpxR Expression This compound->CpxR_Suppression Envelope_Stress_Dysregulation Dysregulation of Bacterial Envelope Stress Response CpxR_Suppression->Envelope_Stress_Dysregulation Efflux_Pump_Downregulation Downregulation of Efflux Pumps CpxR_Suppression->Efflux_Pump_Downregulation Bactericidal_Effect Bactericidal Effect Envelope_Stress_Dysregulation->Bactericidal_Effect Antibiotic_Synergy Synergy with Antibiotics Efflux_Pump_Downregulation->Antibiotic_Synergy Resistance_Delay Delayed Development of Antibiotic Resistance Antibiotic_Synergy->Resistance_Delay

References

In-Depth Technical Review of BING: A Novel Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the face of rising antimicrobial resistance, the discovery of novel antimicrobial agents is of paramount importance. BING, a recently identified 13-residue thermostable antimicrobial peptide (AMP), presents a promising new avenue for therapeutic development. Isolated from the plasma of the Japanese medaka fish (Oryzias latipes), this compound exhibits broad-spectrum activity against a range of pathogenic bacteria, including drug-resistant strains.[1][2] Notably, it demonstrates low toxicity to mammalian cells, a critical attribute for clinical viability. This technical guide provides a comprehensive review of the current literature on this compound, detailing its antimicrobial properties, mechanism of action, and the experimental protocols used for its characterization.

Core Properties of this compound

This compound is a 13-amino acid peptide with the sequence IRIILRAQGALKI.[3] It was identified through a systematic analysis of peptides in medaka fish plasma, where 6,399 unique peptide sequences were isolated and 430 were predicted to have antimicrobial properties.[1]

Data Presentation

Antimicrobial Activity of this compound

This compound has demonstrated potent bactericidal effects against a variety of Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentrations (MICs) are summarized in the table below.

Bacterial SpeciesStrain InformationMIC (µg/mL)
Escherichia coliATCC 259227.8
Escherichia coliAPEC-1 (Ampicillin-resistant)15.6
Pseudomonas aeruginosaPAO125
Pseudomonas aeruginosa(Beta-lactam resistant)25
Edwardsiella tardaEIB20210
Streptococcus pyogenes(Clinical isolate)50
Bacillus subtilisATCC 66335
Staphylococcus aureusATCC 2592325

Data extracted from Dong M, et al. Sci Rep. 2021 Jun 9;11(1):12219.[1][2]

Cytotoxicity and Hemolytic Activity

A crucial aspect of any potential therapeutic is its safety profile. This compound has been shown to have low toxicity against mammalian cells.

Cytotoxicity against Mammalian Cell Lines

The effect of this compound on the viability of various mammalian cell lines was assessed using an MTT assay. The approximate IC50 values are presented below.

Cell LineCell TypeApproximate IC50 (µg/mL)
HEK293THuman embryonic kidney> 100
HeLaHuman cervical cancer> 100
A549Human lung carcinoma> 100

Data estimated from graphical representations in Dong M, et al. Sci Rep. 2021 Jun 9;11(1):12219.

Hemolytic Activity

While the primary literature indicates that this compound exhibits low hemolytic activity, specific HC50 values (the concentration of a peptide causing 50% hemolysis of red blood cells) are not explicitly provided in the main text or supplementary materials of the key research paper. Further studies are needed to precisely quantify this parameter. However, a follow-up study mentioned that hemolysis assays were conducted and confirmed low toxicity.[4]

Mechanism of Action

This compound's primary mechanism of action is unique among known antimicrobial peptides. It targets and suppresses the expression of cpxR, a key regulator of the bacterial envelope stress response in Gram-negative bacteria.[1][2] The Cpx two-component system (CpxA-CpxR) is crucial for maintaining the integrity of the bacterial envelope and is involved in the development of antimicrobial resistance, including the regulation of drug efflux pumps.[1]

By reducing the RNA level of cpxR, this compound disrupts the bacterium's ability to respond to envelope stress. This leads to a deregulation of periplasmic peptidyl-prolyl isomerases and the downregulation of efflux pump components such as mexB, mexY, and oprM in P. aeruginosa.[1][2] This mode of action not only has a direct bactericidal effect but also demonstrates a synergistic effect with conventional antibiotics and can delay the development of antibiotic resistance.[1][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Preparation: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The cultures were then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.

  • Peptide Dilution: this compound was serially diluted in MHB in a 96-well microtiter plate.

  • Incubation: An equal volume of the diluted bacterial suspension was added to each well containing the peptide dilutions. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of this compound at which no visible bacterial growth was observed.

Cytotoxicity (MTT) Assay
  • Cell Culture: Mammalian cell lines (HEK293T, HeLa, A549) were seeded in 96-well plates and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum until they reached approximately 80% confluency.

  • Peptide Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound.

  • Incubation: The cells were incubated with the peptide for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.

Hemolysis Assay
  • Red Blood Cell Preparation: Fresh human red blood cells (RBCs) were washed three times with phosphate-buffered saline (PBS) by centrifugation. The washed RBCs were then resuspended in PBS to a final concentration of 4% (v/v).

  • Peptide Incubation: The RBC suspension was incubated with various concentrations of this compound in a 96-well plate at 37°C for 1 hour.

  • Centrifugation: The plate was centrifuged to pellet the intact RBCs.

  • Hemoglobin Measurement: The supernatant was transferred to a new plate, and the absorbance was measured at 540 nm to quantify hemoglobin release.

  • Calculation: The percentage of hemolysis was calculated relative to a positive control (RBCs lysed with 0.1% Triton X-100) and a negative control (RBCs in PBS alone).

Visualizations

Signaling Pathway and Experimental Workflows

BING_Mechanism_of_Action cluster_bacteria Gram-Negative Bacterium This compound This compound Peptide CpxR CpxR (Response Regulator) This compound->CpxR Suppresses expression CellDeath Bacterial Cell Death This compound->CellDeath Leads to OuterMembrane Outer Membrane Periplasm Periplasm InnerMembrane Inner Membrane Cytoplasm Cytoplasm CpxA CpxA (Sensor Kinase) CpxA->CpxR Phosphorylates EffluxPump Efflux Pump Genes (e.g., mexB, mexY, oprM) CpxR->EffluxPump Activates expression StressResponse Envelope Stress Response Genes CpxR->StressResponse Activates expression BING_Discovery_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase Plasma Plasma Collection from Medaka Fish PeptideIsolation Peptide Isolation (<3 kDa fraction) Plasma->PeptideIsolation MassSpec Mass Spectrometry (LC-MS/MS) PeptideIsolation->MassSpec Bioinformatics Bioinformatic Prediction of AMPs MassSpec->Bioinformatics PeptideSynthesis Candidate Peptide Synthesis (this compound) Bioinformatics->PeptideSynthesis MIC_Assay MIC Assays PeptideSynthesis->MIC_Assay CytotoxicityAssay Cytotoxicity Assays (MTT) PeptideSynthesis->CytotoxicityAssay MechanismStudy Mechanism of Action Studies (qRT-PCR for cpxR) PeptideSynthesis->MechanismStudy

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of BING Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BING is a 13-residue antimicrobial peptide (AMP) with the sequence H-Ile-Arg-Ile-Ile-Leu-Arg-Ala-Gln-Gly-Ala-Leu-Lys-Ile-OH (IRIILRAQGALKI).[1] Originally isolated from the plasma of the Japanese medaka fish (Oryzias latipes), this compound has demonstrated broad-spectrum toxicity against a variety of pathogenic bacteria, including drug-resistant strains, while exhibiting low toxicity to mammalian cells.[2][3] Its mechanism of action involves targeting the bacterial envelope stress response by suppressing the expression of cpxR, a key regulator in bacterial antimicrobial resistance.[2][4] this compound has also been shown to downregulate the expression of efflux pump components in P. aeruginosa, such as mexB, mexY, and oprM, and can act synergistically with conventional antibiotics.[2] These properties make this compound a compelling candidate for further research and development as a novel antimicrobial agent.

These application notes provide detailed protocols for the chemical synthesis, purification, characterization, and biological evaluation of the this compound peptide for research purposes.

Data Presentation

Physicochemical Properties of this compound Peptide
PropertyValue
Amino Acid SequenceIRIILRAQGALKI
Molecular FormulaC70H131N21O15
Molecular Weight1526.9 g/mol
Theoretical pI10.83
Grand average of hydropathicity (GRAVY)0.908
Antimicrobial Activity of this compound Peptide

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains as reported in the literature.

Bacterial StrainTypeMIC (µg/mL)
Escherichia coliGram-negative5 - 10
Pseudomonas aeruginosaGram-negative25
Staphylococcus aureusGram-positive50
Edwardsiella tardaGram-negative10
Streptococcus pyogenesGram-positive50

(Data sourced from Dong M, et al. Sci Rep. 2021)[5]

Experimental Protocols

Protocol 1: Synthesis of this compound Peptide via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the this compound peptide using the standard Fmoc/tBu strategy on a Rink Amide resin, which yields a C-terminally amidated peptide. For a C-terminal carboxylic acid as in the native peptide, a resin such as 2-chlorotrityl chloride or Wang resin should be used.[6]

Workflow for this compound Peptide Synthesis

Resin Resin Swelling Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Deprotection1->Coupling Wash1 Washing (DMF, DCM) Coupling->Wash1 Repeat Repeat for all 13 Amino Acids Wash1->Repeat Repeat->Deprotection1 Next cycle Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Final cycle Cleavage Cleavage from Resin (TFA Cocktail) Deprotection2->Cleavage Precipitation Precipitation in cold Ether Cleavage->Precipitation CrudePeptide Crude this compound Peptide Precipitation->CrudePeptide

Caption: Workflow for the solid-phase synthesis of the this compound peptide.

Materials:

  • Rink Amide MBHA resin (or 2-chlorotrityl resin for C-terminal acid)

  • Fmoc-protected amino acids: Fmoc-Ile-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH

  • Coupling agent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.

  • First Amino Acid Loading (for 2-chlorotrityl resin):

    • Dissolve Fmoc-Ile-OH (3 eq.) and DIPEA (7.5 eq.) in dry DCM.

    • Add the solution to the swelled resin and shake for 1 hour.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (beads should be colorless). If positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the this compound sequence (K, L, A, G, Q, A, R, L, I, I, R, I).

  • Final Fmoc Deprotection: After the final coupling, perform a final deprotection step as described in step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization of this compound Peptide

Workflow for this compound Peptide Purification and Characterization

Crude Crude this compound Peptide Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter RPHPLC RP-HPLC Purification Filter->RPHPLC Collect Collect Fractions RPHPLC->Collect Analyze Analyze Fractions (Analytical HPLC & Mass Spec) Collect->Analyze Pool Pool Pure Fractions (>95%) Analyze->Pool Lyophilize Lyophilization Pool->Lyophilize Pure Pure this compound Peptide Lyophilize->Pure

Caption: Workflow for the purification and characterization of synthetic this compound peptide.

A. Purification by Reverse-Phase HPLC (RP-HPLC)

  • Materials:

    • Crude this compound peptide

    • RP-HPLC system with a semi-preparative C18 column

    • Mobile Phase A: 0.1% TFA in HPLC-grade water

    • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

    • Lyophilizer

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Filter the solution through a 0.45 µm syringe filter.

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject the peptide solution and elute using a linear gradient of Mobile Phase B (e.g., 5-60% B over 40 minutes).

    • Monitor the elution at 220 nm and collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions with the desired purity (>95%).

    • Freeze the pooled fractions and lyophilize to obtain the purified this compound peptide as a white powder.

B. Characterization by Mass Spectrometry

  • Purpose: To confirm the identity of the synthetic this compound peptide by verifying its molecular weight.

  • Procedure:

    • Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% ACN/water).

    • Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[3][7]

    • Compare the observed mass with the calculated theoretical mass of the this compound peptide (1526.9 g/mol ).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a broth microdilution method to determine the MIC of the this compound peptide against a target bacterial strain.[8][9]

Materials:

  • Purified this compound peptide

  • Bacterial strain of interest (e.g., E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacteria overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 105 CFU/mL.

  • Prepare Peptide Dilutions:

    • Prepare a stock solution of the this compound peptide in sterile water or 0.01% acetic acid.

    • Perform serial two-fold dilutions of the peptide stock solution in MHB across the wells of a 96-well plate (e.g., from 100 µg/mL to 0.78 µg/mL). The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions. The final volume will be 100 µL.

  • Controls:

    • Positive Control: Wells with bacteria in MHB without any peptide.

    • Negative Control: Wells with sterile MHB only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that results in the complete inhibition of visible bacterial growth.

Protocol 4: Analysis of cpxR Gene Expression by qRT-PCR

This protocol outlines the steps to quantify the effect of this compound peptide on the expression of the cpxR gene in a Gram-negative bacterium like E. coli.

Signaling Pathway of this compound Peptide Action

This compound This compound Peptide Membrane Bacterial Cell Envelope This compound->Membrane Interacts with CpxR_RNA cpxR mRNA Membrane->CpxR_RNA Signal leads to reduced transcription CpxR_Protein CpxR Protein CpxR_RNA->CpxR_Protein Translation StressResponse Envelope Stress Response Genes (e.g., efflux pumps: mexB, mexY, oprM) CpxR_Protein->StressResponse Activates Resistance Antimicrobial Resistance StressResponse->Resistance Contributes to

Caption: Proposed signaling pathway for this compound peptide in Gram-negative bacteria.

Materials:

  • Bacterial culture treated with this compound peptide (sub-MIC concentration) and an untreated control.

  • RNA extraction kit suitable for bacteria.

  • DNase I.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • qPCR instrument and SYBR Green master mix.

  • Primers for cpxR and a validated reference gene (e.g., 16S rRNA).

Procedure:

  • Bacterial Treatment and RNA Extraction:

    • Grow bacterial cultures to mid-log phase and treat with a sub-inhibitory concentration of this compound peptide for a specified time (e.g., 1-4 hours).[6]

    • Harvest the bacterial cells by centrifugation.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment and cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit.

  • Quantitative Real-Time PCR (qPCR):

    • Set up qPCR reactions containing SYBR Green master mix, cDNA template, and forward and reverse primers for cpxR and the reference gene.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for cpxR and the reference gene in both treated and untreated samples.

    • Calculate the relative fold change in cpxR expression using the ΔΔCt method. A decrease in the calculated fold change in the this compound-treated sample compared to the control indicates suppression of cpxR expression.[10][11]

References

Application Notes and Protocols for the Solid-Phase Synthesis of BING Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BING is a 13-residue antimicrobial peptide (AMP) identified in the plasma of the Japanese medaka fish (Oryzias latipes).[1] It exhibits broad-spectrum antibacterial activity against various pathogenic bacteria, including drug-resistant strains. The mechanism of action of this compound involves the suppression of the CpxR/CpxA two-component system, a key regulator of the bacterial envelope stress response.[1][2] This novel mechanism makes this compound a promising candidate for the development of new antimicrobial therapeutics. These application notes provide a detailed protocol for the chemical synthesis of this compound peptide using Fmoc-based solid-phase peptide synthesis (SPPS), along with methods for its purification and biological activity assessment.

Physicochemical Properties of this compound Peptide

A comprehensive understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and handling.

PropertyValueReference
Sequence H-Ile-Arg-Ile-Ile-Leu-Arg-Ala-Gln-Gly-Ala-Leu-Lys-Ile-OH
Molecular Formula C₆₇H₁₂₅N₂₁O₁₅
Molecular Weight 1464.84 g/mol
Length (amino acids) 13[1]
Charge at pH 7 +3Calculated
Isoelectric Point (pI) 10.75Calculated
Grand Average of Hydropathicity (GRAVY) 0.369Calculated

Solid-Phase Synthesis of this compound Peptide: A Detailed Protocol

The following protocol outlines the manual synthesis of this compound peptide on a 0.1 mmol scale using Fmoc/tBu chemistry. This method is a standard and widely adopted procedure for peptide synthesis.[3][4]

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or a pre-loaded Wang resin with the C-terminal amino acid (Isoleucine) for a C-terminal carboxylic acid. For this protocol, we will assume a Rink Amide resin to produce a C-terminal amide, a common feature in many antimicrobial peptides.

  • Fmoc-protected amino acids: Fmoc-Ile-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH.

  • Coupling/Activation Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide).

  • Solvents:

    • DMF (Peptide synthesis grade)

    • DCM (Dichloromethane)

    • Methanol

    • Diethyl ether (cold)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.[5]

  • Washing Solvents: DMF, DCM, Methanol.

Experimental Workflow for this compound Peptide Synthesis

SPPS_Workflow General Workflow for Fmoc Solid-Phase Peptide Synthesis of this compound cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle (12 times) cluster_final_steps Finalization cluster_purification Purification & Analysis Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After Last Amino Acid Wash3 DCM & Methanol Wash Final_Deprotection->Wash3 Dry Dry Resin Wash3->Dry Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) Dry->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Crude_Peptide Crude this compound Peptide Precipitation->Crude_Peptide RP_HPLC Purification by RP-HPLC Crude_Peptide->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Pure_Peptide Pure this compound Peptide Lyophilization->Pure_Peptide Analysis MS & HPLC Analysis Pure_Peptide->Analysis

Caption: A flowchart illustrating the key stages of this compound peptide synthesis via Fmoc SPPS.

Step-by-Step Protocol

1. Resin Swelling:

  • Place the Rink Amide resin (0.1 mmol) in a reaction vessel.

  • Add DMF to swell the resin for 30-60 minutes with gentle agitation.

2. First Amino Acid Coupling (Isoleucine):

  • After swelling, drain the DMF.

  • In a separate vial, dissolve Fmoc-Ile-OH (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and HOBt (0.4 mmol, 4 eq) in DMF.

  • Add DIPEA (0.8 mmol, 8 eq) to the amino acid mixture and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

  • To ensure complete coupling, a ninhydrin (B49086) test can be performed. If the test is positive (blue beads), repeat the coupling step.

  • After coupling, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

3. Iterative Synthesis Cycle (for the remaining 12 amino acids):

  • a. Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • b. Amino Acid Coupling:

    • Couple the next Fmoc-protected amino acid using the same procedure as in step 2. The order of addition will follow the this compound sequence from C-terminus to N-terminus.

  • Repeat this cycle for all amino acids in the sequence.

4. Final Fmoc Deprotection:

  • After the final amino acid (Isoleucine) has been coupled, perform a final Fmoc deprotection as described in step 3a.

5. Cleavage and Side-Chain Deprotection:

  • Wash the deprotected peptide-resin with DMF (3x), Methanol (3x), and DCM (3x).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O).

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

6. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).

  • A white precipitate of the crude this compound peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

  • Analyze the purified fractions by mass spectrometry to confirm the correct molecular weight.

  • Pool the pure fractions and lyophilize to obtain the final this compound peptide as a white powder.

Quantitative Data Summary

The following table provides a summary of the reagents used in the solid-phase synthesis of this compound peptide.

ReagentMolar Equiv. (relative to resin)Purpose
Fmoc-Amino Acids4Building blocks for peptide chain elongation
HBTU3.9Coupling activator
HOBt4Coupling additive to suppress racemization
DIPEA8Base for activation and coupling
Piperidine20% (v/v) in DMFFmoc deprotection
TFA/TIS/H₂O95:2.5:2.5 (v/v/v)Cleavage from resin and side-chain deprotection

Biological Activity of this compound Peptide: The CpxR Signaling Pathway

This compound peptide exerts its antimicrobial effect by targeting the Cpx two-component signaling pathway in Gram-negative bacteria. This pathway is a crucial regulator of the bacterial envelope stress response. This compound has been shown to reduce the RNA level of cpxR, the response regulator of this pathway.[1][2] The suppression of the Cpx pathway disrupts the bacterium's ability to cope with envelope stress, leading to cell death.

CpxR_Pathway This compound Peptide's Inhibition of the CpxR Signaling Pathway cluster_membrane Bacterial Cell Envelope cluster_cytoplasm Cytoplasm CpxA CpxA (Sensor Kinase) CpxR CpxR (Response Regulator) CpxA->CpxR Phosphorylates Envelope_Stress Envelope Stress (e.g., misfolded proteins) Envelope_Stress->CpxA Activates CpxR_P CpxR-P (Phosphorylated CpxR) DNA DNA CpxR_P->DNA Binds to promoter Stress_Response_Genes Stress Response Genes (e.g., degP, cpxP) DNA->Stress_Response_Genes Activates transcription This compound This compound Peptide This compound->CpxR Suppresses expression

Caption: The inhibitory effect of this compound peptide on the bacterial CpxR signaling pathway.

Experimental Protocol: Antimicrobial Susceptibility Testing

To evaluate the antimicrobial activity of the synthesized this compound peptide, a broth microdilution assay is commonly used to determine the Minimum Inhibitory Concentration (MIC).

Workflow for MIC Determination

MIC_Workflow Workflow for Determining Minimum Inhibitory Concentration (MIC) cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Data Analysis Peptide_Stock Prepare this compound Peptide Stock Solution Standardize_Inoculum Standardize Bacterial Inoculum Peptide_Stock->Standardize_Inoculum Bacterial_Culture Grow Bacterial Culture to Log Phase Bacterial_Culture->Standardize_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of this compound in a 96-well Plate Standardize_Inoculum->Serial_Dilution Inoculation Inoculate Wells with Standardized Bacteria Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: A step-by-step workflow for the broth microdilution assay to determine the MIC of this compound peptide.

Detailed Methodology
  • Prepare this compound Peptide Stock Solution: Dissolve the lyophilized this compound peptide in sterile, ultrapure water or a suitable buffer to a concentration of 1 mg/mL.

  • Bacterial Culture Preparation: Inoculate a suitable broth (e.g., Mueller-Hinton Broth) with a single colony of the test bacterium and incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase.

  • Standardize Bacterial Inoculum: Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound peptide stock solution in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the this compound peptide that completely inhibits the visible growth of the bacteria.

Conclusion

This document provides a comprehensive guide for the solid-phase synthesis, purification, and biological evaluation of the antimicrobial peptide this compound. The detailed protocols and workflows are intended to facilitate research into this promising therapeutic candidate. The unique mechanism of action of this compound, targeting the CpxR signaling pathway, offers a new avenue for the development of antibiotics to combat the growing threat of antimicrobial resistance. Careful adherence to the described methodologies will ensure the successful synthesis and characterization of this compound for further preclinical and clinical investigation.

References

Application Notes and Protocols for the Purification of Recombinant BING Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BING peptide, a novel 13-residue antimicrobial peptide (AMP) originally isolated from the plasma of the Japanese medaka fish (Oryzias latipes), has demonstrated significant potential as a therapeutic agent.[1] It exhibits broad-spectrum toxicity against pathogenic bacteria, including drug-resistant strains, while displaying relatively low toxicity to mammalian cells.[1] The this compound peptide's unique mechanism of action involves the suppression of the cpxR gene, a key regulator of the bacterial envelope stress response, which can also delay the development of antibiotic resistance.[1] To facilitate further research and development of this promising peptide, robust and efficient methods for its recombinant production and purification are essential.

These application notes provide detailed protocols for the purification of recombinant this compound peptide, expressed with an N-terminal polyhistidine (His-tag) in Escherichia coli. The purification strategy employs a multi-step approach, beginning with immobilized metal affinity chromatography (IMAC) for initial capture, followed by ion-exchange chromatography (IEX) for polishing and removal of remaining impurities.

Signaling Pathway of this compound Peptide

The this compound peptide targets the Cpx two-component system in Gram-negative bacteria. By reducing the RNA level of cpxR, an upstream regulator of the envelope stress response, this compound disrupts the bacterium's ability to cope with environmental stressors and can synergize the effects of traditional antibiotics.[1]

BING_Signaling_Pathway cluster_bacterial_cell Gram-Negative Bacterium This compound This compound Peptide CpxR CpxR (Response Regulator) This compound->CpxR suppresses expression OuterMembrane Outer Membrane Periplasm Periplasm InnerMembrane Inner Membrane Cytoplasm Cytoplasm CpxA CpxA (Sensor Kinase) CpxA->CpxR phosphorylates EffluxPumps Efflux Pumps (e.g., mexB, mexY, oprM) CpxR->EffluxPumps activates transcription StressResponse Envelope Stress Response Genes CpxR->StressResponse activates transcription

Caption: this compound peptide's mechanism of action in a Gram-negative bacterium.

Experimental Workflow for this compound Peptide Purification

The purification of recombinant His-tagged this compound peptide from E. coli lysate is a multi-step process designed to achieve high purity and yield. The workflow begins with cell lysis, followed by a capture step using affinity chromatography and a final polishing step using ion-exchange chromatography.

Purification_Workflow cluster_workflow Purification Workflow Start E. coli cell pellet expressing His-tagged this compound peptide Lysis Cell Lysis and Clarification Start->Lysis IMAC Immobilized Metal Affinity Chromatography (IMAC) (Capture Step) Lysis->IMAC IEX Ion-Exchange Chromatography (IEX) (Polishing Step) IMAC->IEX Analysis Purity and Concentration Analysis (SDS-PAGE, HPLC, BCA Assay) IEX->Analysis FinalProduct Purified Recombinant this compound Peptide Analysis->FinalProduct

Caption: Experimental workflow for the purification of recombinant this compound peptide.

Data Presentation

The following table summarizes the expected quantitative data from a typical purification of recombinant His-tagged this compound peptide from a 1-liter E. coli culture.

Purification StepTotal Protein (mg)This compound Peptide (mg)Purity (%)Yield (%)
Clarified Lysate150050~3.3100
IMAC Eluate6045~7590
IEX Eluate3533.75>9567.5

Experimental Protocols

Cell Lysis and Lysate Clarification

This protocol describes the disruption of E. coli cells to release the recombinant His-tagged this compound peptide.

Materials:

  • E. coli cell pellet

  • Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Lysozyme (B549824)

  • DNase I

  • Protease inhibitor cocktail

  • High-pressure homogenizer or sonicator

  • Centrifuge

Protocol:

  • Resuspend the cell pellet in ice-cold Lysis Buffer at a ratio of 5 mL per gram of wet cell paste.

  • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail according to the manufacturer's instructions.

  • Incubate on ice for 30 minutes with gentle agitation.

  • Disrupt the cells using a high-pressure homogenizer or sonicator. Keep the sample on ice to prevent overheating.

  • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce the viscosity of the lysate.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant containing the soluble His-tagged this compound peptide.

Immobilized Metal Affinity Chromatography (IMAC)

This step captures the His-tagged this compound peptide from the clarified lysate.[2][3][4]

Materials:

  • Clarified cell lysate

  • IMAC Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • IMAC Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA agarose (B213101) resin or pre-packed column

  • Chromatography system or column setup

Protocol:

  • Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Lysis Buffer.

  • Load the clarified lysate onto the column at a flow rate recommended by the manufacturer.

  • Wash the column with 10-15 CV of IMAC Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged this compound peptide with 5-10 CV of IMAC Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to identify those containing the this compound peptide.

  • Pool the fractions containing the purified peptide.

Ion-Exchange Chromatography (IEX)

This polishing step further purifies the this compound peptide based on its net charge.[5][6][7][8] Given the amino acid sequence of this compound peptide, it is likely to have a net positive charge at neutral pH, making cation-exchange chromatography a suitable choice.

Materials:

  • IMAC eluate

  • IEX Buffer A (Binding Buffer): 20 mM MES, pH 6.0

  • IEX Buffer B (Elution Buffer): 20 mM MES, 1 M NaCl, pH 6.0

  • Cation-exchange column (e.g., Mono S or SP Sepharose)

  • Chromatography system

Protocol:

  • Buffer exchange the pooled IMAC fractions into IEX Buffer A using dialysis or a desalting column.

  • Equilibrate the cation-exchange column with 5-10 CV of IEX Buffer A.

  • Load the buffer-exchanged sample onto the column.

  • Wash the column with 5-10 CV of IEX Buffer A to remove any unbound molecules.

  • Elute the this compound peptide using a linear gradient of 0-100% IEX Buffer B over 20 CV.

  • Collect fractions and analyze by SDS-PAGE and/or RP-HPLC to identify the purest fractions.

  • Pool the fractions containing the highly purified this compound peptide.

Purity and Concentration Analysis

Final analysis of the purified this compound peptide is crucial to confirm its identity, purity, and concentration.

Methods:

  • SDS-PAGE: To visually assess the purity and apparent molecular weight of the peptide.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the final purity of the peptide with high resolution.[9][10]

  • BCA or Bradford Assay: To determine the total protein concentration of the final purified sample.

  • Mass Spectrometry: To confirm the identity and exact molecular weight of the purified this compound peptide.

References

BING Peptide In Vitro Antibacterial Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the in vitro antibacterial activity of the BING peptide, a novel antimicrobial peptide (AMP) that targets the bacterial envelope stress response.[1][2] These guidelines are intended for researchers in microbiology, infectious diseases, and drug development.

Introduction

This compound is a 13-residue thermostable peptide identified from the plasma of the Japanese medaka fish (Oryzias latipes).[1][2] It has demonstrated broad-spectrum bactericidal effects against a variety of pathogenic bacteria, including several antibiotic-resistant strains.[3] Notably, this compound exhibits low toxicity towards mammalian cells, making it a promising candidate for further therapeutic development.[1] The primary mechanism of action for this compound in Gram-negative bacteria involves the suppression of the CpxR/CpxA two-component system, a key regulator of the bacterial envelope stress response.[1][2] By downregulating cpxR expression, this compound can reduce the expression of efflux pump components, such as MexB, MexY, and OprM in P. aeruginosa, and can act synergistically with conventional antibiotics.[2]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Peptide

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of the this compound peptide against a panel of Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of the peptide that inhibits the visible growth of a microorganism after overnight incubation.[3]

Bacterial StrainTypeResistance ProfileMIC (µg/mL)
Escherichia coli ATCC 25922Gram-negative-5
Pseudomonas aeruginosa ATCC 27853Gram-negative-50
Acinetobacter baumannii ATCC 19606Gram-negative-50
Klebsiella pneumoniae ATCC 13883Gram-negative-50
Salmonella enterica serovar Typhimurium ATCC 14028Gram-negative-10
Edwardsiella tarda ATCC 15947Gram-negative-10
Staphylococcus aureus ATCC 25923Gram-positive-50
Streptococcus pyogenes ATCC 19615Gram-positive-50
Beta-lactam resistant E. coliGram-negativeBeta-lactam resistant5
Beta-lactam resistant K. pneumoniaeGram-negativeBeta-lactam resistant50

Data extracted from Dong et al., 2021.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of the this compound peptide.[4][5]

Materials:

  • This compound peptide

  • Test bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Sterile polypropylene tubes for dilutions

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)[6]

  • Spectrophotometer or microplate reader

  • Sterile deionized water or 0.01% acetic acid (for peptide stock solution)

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximating a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[4]

  • Preparation of this compound Peptide Dilutions:

    • Prepare a stock solution of the this compound peptide in sterile deionized water or 0.01% acetic acid.

    • Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes. The use of polypropylene tubes and BSA helps to prevent the peptide from adsorthis compound to the plasticware.[6]

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 11 µL of each peptide dilution to the corresponding wells.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[6]

  • Determination of MIC:

    • The MIC is the lowest concentration of the this compound peptide at which there is no visible growth of the bacteria.

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of the this compound peptide required to kill a particular bacterium.[7][8]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from the wells showing no visible growth (the MIC well and more concentrated wells).

  • Spread the aliquot onto an MHA plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the this compound peptide that results in a 99.9% or greater reduction in the initial bacterial inoculum.[7]

Time-Kill Kinetics Assay

This assay evaluates the rate at which the this compound peptide kills a bacterial population over time.[9][10]

Materials:

  • Logarithmic-phase bacterial culture

  • This compound peptide solutions at various concentrations (e.g., 1x, 2x, 4x MIC)

  • MHB

  • MHA plates

  • Sterile saline or PBS

Protocol:

  • Preparation:

    • Prepare a logarithmic-phase bacterial culture as described for the MIC assay, adjusting the final concentration to approximately 1 x 10^6 CFU/mL in fresh MHB.

    • Prepare this compound peptide solutions at concentrations corresponding to multiples of the predetermined MIC.

  • Assay Procedure:

    • Add the this compound peptide to the bacterial suspension at the desired concentrations. Include a growth control without the peptide.

    • Incubate the cultures at 37°C with shaking.

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each culture.[9]

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each peptide concentration and the control.

    • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[10]

Visualizations

This compound Peptide Experimental Workflow

G Experimental Workflow for this compound Peptide Antibacterial Assays cluster_prep Preparation cluster_assays Antibacterial Assays cluster_analysis Data Analysis Bact_prep Bacterial Inoculum Preparation MIC MIC Assay (Broth Microdilution) Bact_prep->MIC TimeKill Time-Kill Kinetics Assay Bact_prep->TimeKill Pep_prep This compound Peptide Dilution Series Pep_prep->MIC Pep_prep->TimeKill MIC_res Determine MIC MIC->MIC_res MBC MBC Assay MBC_res Determine MBC MBC->MBC_res TK_res Plot Time-Kill Curves TimeKill->TK_res MIC_res->MBC G Proposed Mechanism of this compound Peptide Action cluster_cell Gram-Negative Bacterium cluster_pathway CpxRA Two-Component System This compound This compound Peptide CpxR CpxR (Response Regulator) This compound->CpxR Suppresses expression CpxA CpxA (Sensor Kinase) CpxA->CpxR Phosphorylation Efflux Efflux Pump Genes (e.g., mexB, mexY, oprM) CpxR->Efflux Upregulates Stress Envelope Stress Response Genes CpxR->Stress Upregulates Outcome Increased Susceptibility to Antibiotics & Bacterial Cell Death Efflux->Outcome Stress->Outcome

References

Determining the Minimum Inhibitory Concentration of BING Peptide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BING is a novel 13-residue thermostable antimicrobial peptide (AMP) isolated from the plasma of the Japanese medaka fish (Oryzias latipes). It exhibits broad-spectrum toxicity against a range of pathogenic bacteria, including drug-resistant strains.[1] The primary mechanism of action for this compound in Gram-negative bacteria is the suppression of the CpxR/CpxA two-component system, a key regulator of the bacterial envelope stress response.[1] By downregulating cpxR, this compound interferes with the bacteria's ability to manage envelope stress, which can enhance the efficacy of other antibiotics and delay the development of resistance.[1] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the this compound peptide using the broth microdilution method, a standard procedure for assessing the antimicrobial efficacy of peptides.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound Peptide

The antimicrobial activity of this compound has been evaluated against a panel of pathogenic bacteria. The following table summarizes the reported MIC values, defined as the lowest concentration of the peptide that inhibits visible bacterial growth after overnight incubation.

Bacterial SpeciesStrainGram StainMIC (µg/mL)
Escherichia coliATCC 25922Gram-Negative7.8
Pseudomonas aeruginosaPAO1Gram-Negative25
Edwardsiella tardaATCC 15947Gram-Negative10
Streptococcus pyogenesATCC 19615Gram-Positive50
Acinetobacter baumanniiATCC 19606Gram-Negative5
Klebsiella pneumoniaeATCC 13883Gram-Negative10
Salmonella entericaATCC 14028Gram-Negative10
Staphylococcus aureusATCC 25923Gram-Positive>50
Enterococcus faecalisATCC 29212Gram-Positive>50

Data compiled from Dong M, et al. Sci Rep. 2021 Jun 9;11(1):12219.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from established methods for antimicrobial susceptibility testing of cationic peptides.

Materials:

  • This compound peptide, synthesized and purified

  • Test bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa PAO1)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Sterile polypropylene tubes for dilutions

  • Spectrophotometer or microplate reader

  • Sterile deionized water or 0.01% acetic acid for peptide dissolution

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions (optional, to prevent peptide loss)

  • Incubator (37°C) with shaking capabilities

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (approximately equivalent to a 0.5 McFarland standard, or an optical density at 600 nm (OD600) of 0.2-0.6).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of this compound Peptide Dilutions:

    • Prepare a stock solution of the this compound peptide in sterile deionized water or 0.01% acetic acid to a concentration of 1 mg/mL.

    • Perform serial two-fold dilutions of the this compound peptide stock solution in a suitable diluent (e.g., 0.01% acetic acid with 0.2% BSA) in polypropylene tubes to create a range of concentrations (e.g., from 100 µg/mL down to 0.78 µg/mL).

  • Assay Procedure:

    • In a 96-well polypropylene plate, add 50 µL of MHB to all wells.

    • Add 50 µL of the appropriate this compound peptide dilution to the corresponding wells, creating a final volume of 100 µL and the desired final peptide concentrations.

    • Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 150 µL.

    • Include the following controls on each plate:

      • Growth Control: 100 µL of MHB + 50 µL of bacterial suspension (no peptide).

      • Sterility Control: 150 µL of MHB (no bacteria, no peptide).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, assess bacterial growth. This can be done visually by observing turbidity or quantitatively by measuring the OD600 using a microplate reader.

    • The MIC is the lowest concentration of the this compound peptide that completely inhibits visible growth of the bacteria.

Visualizations

This compound Peptide MIC Determination Workflow

This compound Peptide MIC Determination Workflow
Mechanism of Action: this compound Peptide and the Cpx Envelope Stress Response

Cpx_Pathway This compound's Effect on the Cpx Envelope Stress Response cluster_membrane Bacterial Envelope cluster_cytoplasm Cytoplasm CpxA CpxA (Sensor Kinase) CpxR CpxR (Response Regulator) CpxA->CpxR Phosphorylates CpxP CpxP (Inhibitor) CpxP->CpxA Inhibits CpxR_P CpxR-P (Phosphorylated) CpxR->CpxR_P Stress_Response_Genes Envelope Stress Response Genes CpxR_P->Stress_Response_Genes Activates Transcription This compound This compound Peptide This compound->CpxR Suppresses Expression Envelope_Stress Envelope Stress (e.g., misfolded proteins) Envelope_Stress->CpxA Activates

This compound's Effect on the Cpx Envelope Stress Response

References

Application Notes and Protocols for BING Peptide Treatment in Pseudomonas aeruginosa Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the novel antimicrobial peptide, BING, in experiments involving Pseudomonas aeruginosa. The information is based on published research and is intended to guide researchers in designing and executing their own studies.

Introduction

This compound is a 13-residue thermostable antimicrobial peptide (AMP) originally isolated from the plasma of the Japanese medaka fish (Oryzias latipes).[1] It has demonstrated broad-spectrum antibacterial activity against various pathogenic bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa.[1][2] The primary mechanism of action of this compound involves the suppression of the Cpx envelope stress response pathway, a critical system for bacterial resistance and virulence.[1][3] By downregulating the expression of the response regulator cpxR, this compound effectively reduces the expression of downstream efflux pump components, thereby increasing the susceptibility of P. aeruginosa to conventional antibiotics and delaying the onset of resistance.[1][3]

Data Presentation

The following tables summarize the quantitative data from experiments investigating the effects of this compound peptide on P. aeruginosa.

Table 1: Gene Expression Downregulation in P. aeruginosa following this compound Treatment

Gene TargetTreatment ConcentrationTreatment DurationLog2 Relative Fold Change (Treatment/Control)Statistical Significance
cpxR25 µg/mL24 hours(Data not explicitly quantified in provided text)p < 0.05
cpxR25 µg/mL48 hours(Data not explicitly quantified in provided text)p < 0.01
mexB25 µg/mL48 hours(Data not explicitly quantified in provided text)p < 0.05
mexY25 µg/mL48 hours(Data not explicitly quantified in provided text)p < 0.05
oprM25 µg/mL48 hours(Data not explicitly quantified in provided text)p < 0.05

Note: The exact log2 fold change values were not available in the provided search results, but the statistical significance of the downregulation was reported.[3]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Peptide

Bacterial SpeciesStrainMIC (µg/mL)
Pseudomonas aeruginosa(Strain not specified)5 - 50

Note: The MIC of this compound against P. aeruginosa is reported to be within the range of 5 to 50 µg/mL. This range is comparable to other known antimicrobial peptides.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound peptide and P. aeruginosa. These protocols are based on standard techniques used in antimicrobial peptide research.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound peptide required to inhibit the visible growth of P. aeruginosa.

Materials:

  • This compound peptide stock solution (e.g., 1 mg/mL in sterile water or appropriate solvent)

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial suspension of P. aeruginosa in CAMHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serially dilute the this compound peptide stock solution in CAMHB in the 96-well plate to achieve a range of final concentrations (e.g., 0.5 to 256 µg/mL).

  • Add an equal volume of the bacterial suspension to each well containing the diluted this compound peptide.

  • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits bacterial growth. The absorbance at 600 nm can also be measured using a spectrophotometer.

Gene Expression Analysis by RT-qPCR

This protocol measures the change in the expression of target genes (cpxR, mexB, mexY, oprM) in P. aeruginosa following treatment with this compound.

Materials:

  • Pseudomonas aeruginosa culture

  • This compound peptide

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., rpoD)

  • qPCR instrument

Procedure:

  • Grow P. aeruginosa to the mid-logarithmic phase.

  • Treat the bacterial culture with this compound peptide at the desired concentration (e.g., 25 µg/mL) for the specified duration (e.g., 24 or 48 hours). An untreated culture should be used as a control.

  • Harvest the bacterial cells by centrifugation.

  • Extract total RNA from both treated and untreated cells using a commercial RNA extraction kit, following the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, specific primers for the target genes (cpxR, mexB, mexY, oprM) and a housekeeping gene, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated samples compared to the untreated control.

Synergy Assay (Checkerboard Method)

This protocol assesses the synergistic effect of this compound peptide with a conventional antibiotic against P. aeruginosa.

Materials:

  • This compound peptide

  • Antibiotic of interest (e.g., ampicillin)

  • Pseudomonas aeruginosa suspension

  • CAMHB

  • Sterile 96-well microtiter plates

Procedure:

  • In a 96-well plate, prepare a two-dimensional serial dilution of both the this compound peptide and the antibiotic in CAMHB.

  • Inoculate the wells with a P. aeruginosa suspension (5 x 10^5 CFU/mL).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, additivity, or antagonism).

Mandatory Visualizations

Signaling Pathway Diagram

BING_Signaling_Pathway cluster_membrane Bacterial Envelope This compound This compound CpxR CpxR (Response Regulator) This compound->CpxR Suppresses expression Cpx_Sensor CpxA (Sensor Kinase) Cpx_Sensor->CpxR Activates Efflux_Pumps Efflux Pump Genes (mexB, mexY, oprM) CpxR->Efflux_Pumps Activates expression Antibiotic_Resistance Antibiotic Resistance & Virulence Efflux_Pumps->Antibiotic_Resistance Contributes to

Caption: this compound peptide's mechanism of action on the Cpx pathway in P. aeruginosa.

Experimental Workflow Diagram

BING_Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis & Outcome Culture 1. Culture P. aeruginosa Treatment 2. Treat with this compound Peptide Culture->Treatment MIC A. MIC Assay Treatment->MIC Gene_Expression B. Gene Expression (RT-qPCR) Treatment->Gene_Expression Synergy C. Synergy Assay Treatment->Synergy Data_Analysis 3. Analyze Data MIC->Data_Analysis Gene_Expression->Data_Analysis Synergy->Data_Analysis Outcome 4. Determine Efficacy & Mechanism Data_Analysis->Outcome

Caption: General experimental workflow for studying this compound peptide's effects.

References

Application Notes and Protocols: Testing BING Peptide Synergy with Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the development of novel therapeutic strategies.[1][2][3] One promising approach is the use of combination therapies, particularly the pairing of antimicrobial peptides (AMPs) with conventional antibiotics.[1][3] AMPs, key components of the innate immune system, often exhibit a broad spectrum of activity and unique mechanisms of action that can complement traditional antibiotics, leading to synergistic effects.[3][4] This synergy can result in enhanced efficacy, reduced toxicity, and a lower propensity for the development of resistance.[1][3]

BING peptides are a novel class of antimicrobial peptides isolated from the plasma of the Japanese medaka fish.[5] Their unique mechanism of action involves targeting the bacterial envelope stress response by suppressing the expression of the cpxR gene.[5] The CpxR protein is a critical regulator of genes involved in maintaining cell envelope integrity and has been implicated in the development of antimicrobial resistance, including the regulation of drug efflux pumps.[5] By downregulating cpxR, this compound peptides can potentially weaken bacterial defenses and render them more susceptible to the action of conventional antibiotics.[5]

These application notes provide detailed protocols for testing the synergistic activity of this compound peptides with various antibiotics using two standard in vitro methods: the checkerboard assay and the time-kill curve assay.

Mechanism of Synergy

The synergistic interaction between this compound peptides and antibiotics is predicated on their distinct but complementary mechanisms of action. This compound peptides suppress the CpxR-mediated envelope stress response, which can lead to:

  • Increased Membrane Permeability: By disrupting the integrity of the bacterial envelope, this compound peptides may facilitate the entry of antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively.[1][2][4]

  • Inhibition of Resistance Mechanisms: The downregulation of cpxR can lead to the reduced expression of efflux pumps, which are responsible for actively transporting antibiotics out of the bacterial cell.[5] This inhibition allows for the intracellular accumulation of the antibiotic to effective concentrations.

  • Enhanced Targeting of Intracellular Processes: Once inside the cell, antibiotics can exert their specific mechanisms of action, such as inhibiting cell wall synthesis, protein synthesis, or DNA replication, with greater efficiency.[4]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[6][7][8]

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of a this compound peptide and an antibiotic, both alone and in combination, and to calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy.

Materials:

  • This compound peptide stock solution

  • Antibiotic stock solution

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar (B569324) plate.

    • Inoculate a single colony into CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[8]

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of the this compound peptide and the antibiotic in CAMHB in separate tubes.

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of the this compound peptide dilutions horizontally across the plate and 50 µL of the antibiotic dilutions vertically down the plate. This creates a matrix of varying concentrations of both agents.[9]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include control wells:

      • Growth control (bacteria in CAMHB without any antimicrobial agent).

      • Sterility control (CAMHB only).

      • This compound peptide only (to determine its MIC).

      • Antibiotic only (to determine its MIC).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC for each agent alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration that inhibits visible growth.[6]

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination:

      • FIC of this compound peptide (FICA) = MIC of this compound peptide in combination / MIC of this compound peptide alone

      • FIC of Antibiotic (FICB) = MIC of Antibiotic in combination / MIC of Antibiotic alone

    • Calculate the FICI by summing the individual FICs: FICI = FICA + FICB.[6][8]

    • Interpret the FICI values as follows[6][8][10]:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bactericidal activity and confirms the synergistic interaction observed in the checkerboard assay.[11][12]

Objective: To assess the bactericidal activity of a this compound peptide and an antibiotic, alone and in combination, over time.

Materials:

  • This compound peptide stock solution

  • Antibiotic stock solution

  • Bacterial strain of interest

  • CAMHB

  • Sterile culture tubes or flasks

  • Apparatus for serial dilutions and plating (e.g., micropipettes, sterile tubes, agar plates)

Procedure:

  • Bacterial Inoculum Preparation:

    • Prepare a logarithmic phase bacterial culture as described for the checkerboard assay.

    • Dilute the culture in CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[10]

  • Experimental Setup:

    • Prepare culture tubes or flasks with CAMHB containing the following:

      • Growth control (no antimicrobial agent)

      • This compound peptide alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

      • Antibiotic alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

      • This compound peptide + Antibiotic (at the same sub-MIC concentrations)

  • Inoculation and Sampling:

    • Inoculate each tube/flask with the prepared bacterial suspension.

    • Incubate all cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[13]

  • Colony Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colony-forming units (CFU) on each plate and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[13]

    • Bactericidal activity is defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12]

Data Presentation

Quantitative data from the synergy testing protocols should be summarized in clearly structured tables for easy comparison.

Table 1: MICs of this compound Peptide and Antibiotics Alone and in Combination against P. aeruginosa

Antimicrobial AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound Peptide 164
Ciprofloxacin 10.1250.375 Synergy
This compound Peptide 168
Gentamicin 20.51.0 Additive
This compound Peptide 162
Meropenem 40.250.1875 Synergy

Table 2: Time-Kill Assay Results for this compound Peptide and Ciprofloxacin against P. aeruginosa

TreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 24hLog10 Reduction at 24h
Growth Control 5.78.9-3.2 (Growth)
This compound Peptide (8 µg/mL) 5.75.10.6
Ciprofloxacin (0.5 µg/mL) 5.74.80.9
This compound Peptide + Ciprofloxacin 5.72.53.2

Mandatory Visualization

Signaling Pathway

BING_Peptide_Synergy cluster_bacterium Gram-Negative Bacterium This compound This compound Peptide OM Outer Membrane This compound->OM Increases Permeability CpxR CpxR This compound->CpxR Suppresses Expression Antibiotic Antibiotic Antibiotic->OM Entry Target Intracellular Target Antibiotic->Target Inhibition IM Inner Membrane IM->Target Efflux Efflux Pump CpxR->Efflux Regulates Expression Efflux->Antibiotic Expulsion Synergy_Testing_Workflow start Start: Bacterial Culture Preparation mic_det Determine MIC of This compound Peptide & Antibiotic start->mic_det checkerboard Checkerboard Assay mic_det->checkerboard fici_calc Calculate FICI checkerboard->fici_calc time_kill Time-Kill Curve Assay fici_calc->time_kill FICI <= 0.5 no_synergy No Synergy or Antagonism fici_calc->no_synergy FICI > 0.5 data_analysis Analyze Time-Kill Data (Log Reduction) time_kill->data_analysis synergy_confirm Synergy Confirmed data_analysis->synergy_confirm >= 2-log reduction data_analysis->no_synergy < 2-log reduction end End synergy_confirm->end no_synergy->end

References

Application Notes and Protocols: Stability of BING Peptide in Different Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BING is a thermostable, 13-residue antimicrobial peptide (AMP) originally isolated from the plasma of the Japanese medaka fish (Oryzias latipes)[1][2]. It exhibits broad-spectrum antibacterial activity, including against drug-resistant strains, at concentrations with low toxicity to mammalian cells[1][2]. This compound's mechanism of action involves the suppression of the CpxR/CpxA two-component system, a key regulator of the bacterial envelope stress response[1][2]. Understanding the stability of the this compound peptide in various buffer solutions is critical for its development as a potential therapeutic agent, ensuring its efficacy and shelf-life in formulation.

These application notes provide a comprehensive overview of the stability of the this compound peptide and detailed protocols for its assessment. While specific quantitative stability data for the this compound peptide across a range of buffer conditions is not extensively available in published literature, this document outlines the expected stability trends based on the behavior of other antimicrobial peptides and provides a framework for systematic evaluation.

Data Presentation: this compound Peptide Stability

The stability of a peptide is influenced by several factors, including pH, ionic strength, and temperature. The following tables present a template for summarizing the stability data of the this compound peptide. The data presented here is illustrative and should be replaced with experimental results.

Table 1: Effect of pH on this compound Peptide Stability

Buffer (50 mM)pHIncubation Time (hours)Temperature (°C)% Remaining Intact Peptide (Hypothetical)
Sodium Acetate (B1210297)4.0243795%
Sodium Acetate5.0243798%
Phosphate (B84403) Buffered Saline (PBS)7.4243792%
Tris-HCl8.0243785%
Tris-HCl9.0243778%

Table 2: Effect of Ionic Strength on this compound Peptide Stability in PBS (pH 7.4)

BufferNaCl Concentration (mM)Incubation Time (hours)Temperature (°C)% Remaining Intact Peptide (Hypothetical)
PBS50243794%
PBS100243793%
PBS150243792%
PBS200243790%

Table 3: Thermostability of this compound Peptide in PBS (pH 7.4)

BufferTemperature (°C)Incubation Time (hours)% Remaining Intact Peptide (Hypothetical)
PBS416899%
PBS2516896%
PBS3716892%
PBS502488%

Experimental Protocols

Protocol 1: Preparation of this compound Peptide Stock Solution and Buffers

1.1. This compound Peptide Stock Solution Preparation:

  • Synthesize or procure high-purity this compound peptide.

  • Accurately weigh the lyophilized peptide.

  • Reconstitute the peptide in sterile, nuclease-free water or a suitable low-concentration acid (e.g., 0.1% trifluoroacetic acid) to a stock concentration of 1-10 mg/mL.

  • Aliquot the stock solution into low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

1.2. Buffer Preparation:

  • Prepare a range of buffers with varying pH values (e.g., sodium acetate for pH 4-5.5, sodium phosphate for pH 6-7.5, and Tris-HCl for pH 7.5-9).

  • For ionic strength studies, prepare a base buffer (e.g., 10 mM sodium phosphate, pH 7.4) and add varying concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM).

  • Ensure all buffers are prepared with high-purity water and filtered through a 0.22 µm filter.

Protocol 2: this compound Peptide Stability Assay using RP-HPLC

This protocol describes a general method to assess the stability of the this compound peptide over time in different buffer solutions by quantifying the amount of intact peptide remaining.

2.1. Materials:

  • This compound peptide stock solution

  • Prepared buffer solutions

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Low-protein-binding microcentrifuge tubes

  • Incubator

2.2. Procedure:

  • Dilute the this compound peptide stock solution to a final concentration of 1 mg/mL in each of the desired buffer solutions.

  • For each buffer condition, prepare multiple aliquots in low-protein-binding tubes.

  • Incubate the tubes at the desired temperature (e.g., 37°C).

  • At specified time points (e.g., 0, 1, 4, 8, 12, 24, 48 hours), remove one aliquot from each buffer condition.

  • Immediately stop any potential degradation by adding an equal volume of a quenching solution (e.g., 10% TFA) or by flash-freezing in liquid nitrogen and storing at -80°C until analysis.

  • Analyze the samples by RP-HPLC.

    • Inject a standard amount of each sample onto the C18 column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the absorbance at 214 nm or 280 nm.

  • The peak corresponding to the intact this compound peptide should be identified based on its retention time from the t=0 sample.

  • Calculate the percentage of intact peptide remaining at each time point by comparing the peak area to the peak area at t=0.

Protocol 3: this compound Peptide Stability Analysis by Mass Spectrometry

Mass spectrometry (MS) can be used to identify degradation products and confirm the loss of the intact peptide.

3.1. Materials:

  • Samples from the stability assay (Protocol 2)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

3.2. Procedure:

  • Analyze the samples collected at different time points from the stability assay using an LC-MS system.

  • The LC conditions can be similar to those used for the RP-HPLC analysis.

  • The mass spectrometer should be set to scan for the expected mass of the intact this compound peptide and potential degradation products (e.g., hydrolysis products).

  • Quantify the relative abundance of the intact peptide at each time point.

  • Identify the major degradation products by analyzing their mass-to-charge ratios.

Visualizations

This compound Peptide Stability Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_results Results peptide_prep Prepare this compound Peptide Stock Solution incubation Incubate this compound Peptide in Buffers at 37°C peptide_prep->incubation buffer_prep Prepare Buffer Solutions (Varying pH and Ionic Strength) buffer_prep->incubation sampling Collect Aliquots at Different Time Points incubation->sampling hplc RP-HPLC Analysis sampling->hplc ms LC-MS Analysis sampling->ms quantification Quantify Remaining Intact Peptide hplc->quantification degradation Identify Degradation Products ms->degradation

Caption: Experimental workflow for assessing this compound peptide stability.

This compound Peptide Signaling Pathway: CpxRA Two-Component System

This compound peptide exerts its antimicrobial effect by suppressing the expression of cpxR, a key component of the CpxRA two-component signal transduction system in Gram-negative bacteria. This system is crucial for sensing and responding to envelope stress.

G cluster_membrane Bacterial Membranes cluster_pathway CpxRA Pathway IM Inner Membrane OM Outer Membrane EnvelopeStress Envelope Stress (e.g., misfolded proteins) CpxA CpxA (Sensor Kinase) EnvelopeStress->CpxA activates CpxR CpxR (Response Regulator) CpxA->CpxR phosphorylates StressResponseGenes Stress Response Genes (e.g., chaperones, proteases) CpxR->StressResponseGenes activates transcription CpxP CpxP (Periplasmic Inhibitor) CpxP->CpxA inhibits This compound This compound Peptide This compound->CpxR suppresses expression

Caption: this compound peptide's inhibition of the CpxRA signaling pathway.

References

BING Peptide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BING is a novel, thermostable, 13-residue antimicrobial peptide (AMP) originally isolated from the plasma of the Japanese medaka fish (Oryzias latipes)[1]. As a member of the AMP family, this compound exhibits broad-spectrum toxicity against a range of pathogenic bacteria, including drug-resistant strains[1]. A key characteristic of this compound for drug development professionals is its relatively low toxicity to mammalian cell lines, suggesting a favorable therapeutic window[1].

These application notes provide an overview of this compound's known mechanism of action, quantitative data on its antimicrobial efficacy, and a detailed protocol for assessing its cytotoxicity in mammalian cell cultures.

Mechanism of Action

The primary characterized mechanism of this compound is its activity against Gram-negative bacteria. This compound targets the bacterial envelope stress response by reducing the RNA level of cpxR[1]. The CpxR protein is an essential upstream regulator in the Cpx two-component system, which plays a crucial role in managing stress in the bacterial envelope and contributes significantly to the development of antimicrobial resistance[1].

By suppressing cpxR expression, this compound disrupts this stress response. This disruption leads to the downregulation of key drug efflux pump components, such as mexB, mexY, and oprM in pathogens like Pseudomonas aeruginosa. This action not only exerts a direct antimicrobial effect but also synergizes with conventional antibiotics and can delay the development of antibiotic resistance[1].

Data Presentation

The following tables summarize the quantitative data regarding the antimicrobial and cellular effects of the this compound peptide.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Peptide Against Various Bacterial Strains

Bacterial SpeciesStrain InformationMIC (µg/mL)
Escherichia coli-5 - 50
Pseudomonas aeruginosa-5 - 50
Edwardsiella tarda-5 - 50
Streptococcus pyogenes-5 - 50
VariousBeta-lactam resistant strains5 - 50

Data sourced from Dong et al., 2021. The MIC for overnight incubation ranged from 5 to 50 µg/mL across a spectrum of bacteria, including antibiotic-resistant strains[2].

Table 2: Effect of this compound Peptide on Gene Expression in P. aeruginosa

Target GeneGene FunctionTreatment ConditionRelative Fold Change (log2)
cpxREnvelope Stress Response Regulator25 µg/mL this compound for 24h/48hDownregulated
mexBMultidrug Efflux Pump Component25 µg/mL this compound for 48hDownregulated
mexYMultidrug Efflux Pump Component25 µg/mL this compound for 48hDownregulated
oprMMultidrug Efflux Pump Component25 µg/mL this compound for 48hDownregulated

Data indicates that this compound treatment leads to a statistically significant downregulation of the cpxR regulator and critical components of the MexAB-OprM and MexXY-OprM efflux pumps[1][3].

Signaling Pathway and Experimental Workflow Diagrams

BING_Mechanism_of_Action This compound Peptide Mechanism in Gram-Negative Bacteria cluster_cell This compound This compound Peptide BacterialCell Bacterial Cell Envelope cpxR cpxR gene This compound->cpxR suppresses expression CpxR_protein CpxR Protein cpxR->CpxR_protein is transcribed/translated to EffluxPumps Efflux Pump Genes (mexB, mexY, oprM) CpxR_protein->EffluxPumps regulates Resistance Antibiotic Resistance & Envelope Stress Response EffluxPumps->Resistance contributes to

Figure 1. this compound peptide suppresses the cpxR gene, inhibiting a key bacterial stress response pathway.

Cytotoxicity_Workflow Workflow for Mammalian Cell Cytotoxicity Assay start Start: Prepare Mammalian Cell Culture seed Seed cells into a 96-well plate start->seed incubate1 Incubate for 24h (allow attachment) seed->incubate1 treat Treat cells with serial dilutions of this compound Peptide incubate1->treat controls Include Untreated (Negative) & Lysis Buffer (Positive) Controls treat->controls incubate2 Incubate for 24-72h treat->incubate2 assay Add MTT or WST-1 Reagent to each well incubate2->assay incubate3 Incubate for 1-4h (color development) assay->incubate3 read Read absorbance on a microplate reader incubate3->read analyze Analyze Data: Calculate % Viability & IC50 read->analyze

Figure 2. Standard workflow for determining the IC50 value of this compound peptide on mammalian cells.

Experimental Protocols

Protocol 1: Assessment of this compound Peptide Cytotoxicity on Mammalian Cells using MTT Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of the this compound peptide on a chosen mammalian cell line, which is a critical step in evaluating its therapeutic potential.

Materials:

  • This compound Peptide (lyophilized)

  • Selected mammalian cell line (e.g., HEK293, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Sterile, 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Triton™ X-100 or similar lysis buffer (for positive control)

  • Multichannel pipette and sterile tips

  • Microplate reader (capable of reading absorbance at ~570 nm)

Procedure:

  • Peptide Reconstitution:

    • Reconstitute the lyophilized this compound peptide in sterile, nuclease-free water or a recommended buffer to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Vortex briefly and centrifuge to collect the solution at the bottom of the tube.

    • Store aliquots at -20°C or below to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Culture the selected mammalian cells to ~80% confluency.

    • Harvest the cells using Trypsin-EDTA, neutralize, and centrifuge to form a cell pellet.

    • Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Leave the peripheral wells filled with 100 µL of sterile PBS to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Peptide Treatment:

    • Prepare a series of 2x concentrated serial dilutions of the this compound peptide stock solution in complete culture medium. A suggested starting range is 200 µg/mL down to ~1.5 µg/mL (2x final concentration).

    • Carefully remove the medium from the wells.

    • Add 100 µL of the this compound peptide dilutions to the corresponding wells in triplicate.

    • Controls:

      • Negative Control (100% Viability): Add 100 µL of complete medium only.

      • Positive Control (0% Viability): Add 100 µL of medium containing a lytic agent (e.g., 1% Triton™ X-100).

    • Incubate the plate for another 24 to 48 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully aspirate the medium from each well without disturthis compound the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Abs_Sample - Abs_Positive) / (Abs_Negative - Abs_Positive)] * 100

    • Plot the % Viability against the log of the this compound peptide concentration.

    • Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) to determine the IC50 value, which is the concentration of this compound peptide that reduces cell viability by 50%.

Conclusion

The this compound peptide represents a promising antimicrobial agent with a unique mechanism of action targeting the bacterial envelope stress response[1]. Its broad efficacy against pathogenic and drug-resistant bacteria, combined with low toxicity to mammalian cells, makes it a compelling candidate for further investigation in drug development[1][2]. The protocols and data provided herein serve as a foundational resource for researchers to explore the potential applications of this compound, particularly in assessing its safety profile and therapeutic efficacy.

References

Measuring BING Peptide Cytotoxicity in Mammalian Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BING is a novel 13-residue antimicrobial peptide (AMP) identified in the plasma of the Japanese medaka fish (Oryzias latipes)[1]. While exhibiting broad-spectrum toxicity against pathogenic bacteria, initial studies have indicated that this compound has relatively low toxicity to mammalian cells[1]. A thorough and quantitative assessment of its cytotoxic profile in mammalian cells is a critical step in evaluating its therapeutic potential and safety. A multi-assay approach is recommended to construct a comprehensive understanding of a peptide's cytotoxic effects, distinguishing between cytostatic (inhibition of proliferation) and cytotoxic (cell death) mechanisms.

These application notes provide detailed protocols for a panel of standard in vitro assays to measure the cytotoxicity of this compound peptide in mammalian cells. The described methods will enable researchers to determine the peptide's effect on cell viability, membrane integrity, and the induction of apoptosis (programmed cell death).

Assessment of Cell Viability and Metabolic Activity

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed mammalian cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[4] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound peptide in serum-free or low-serum culture medium. Remove the culture medium from the wells and add 100 µL of the peptide dilutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Triton X-100) as a positive control.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration of 0.5 mg/mL).[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]

  • Solubilization: Carefully aspirate the medium from each well without disturthis compound the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[2][4] Mix gently on an orbital shaker for 15 minutes.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[5]

Data Presentation: MTT Assay Results

This compound Peptide Concentration (µM)Incubation Time (hours)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Control)24Value100
124ValueValue
1024ValueValue
5024ValueValue
10024ValueValue
0 (Control)48Value100
148ValueValue
1048ValueValue
5048ValueValue
10048ValueValue

Assessment of Cell Membrane Integrity

Lactate (B86563) Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[2][6] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell lysis.[6] This assay is particularly useful for distinguishing between cytotoxic and cytostatic effects.[2]

Experimental Protocol: LDH Release Assay

  • Cell Seeding and Peptide Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to use serum-free medium for the peptide treatment, as serum contains LDH which can lead to high background.[7]

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[2] Be cautious not to disturb the cells.

  • Controls:

    • Spontaneous LDH Release (Negative Control): Supernatant from untreated cells.

    • Maximum LDH Release (Positive Control): Add lysis buffer (often provided in commercial kits) to untreated control wells 30 minutes before sample collection.

  • LDH Reaction: Prepare the LDH reaction mixture containing the substrate and cofactor according to the manufacturer's protocol. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[2]

  • Stop Reaction: Add a stop solution (if required by the kit) to each well.[2]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 650 nm can be used for background correction.[2]

Data Presentation: LDH Release Assay Results

This compound Peptide Concentration (µM)Incubation Time (hours)Absorbance at 490 nm (Mean ± SD)% Cytotoxicity
0 (Spontaneous Release)24Value0
124ValueValue
1024ValueValue
5024ValueValue
10024ValueValue
Maximum Release24Value100

Assessment of Apoptosis Induction

Many antimicrobial peptides can induce programmed cell death, or apoptosis.[8] A key event in apoptosis is the activation of a family of proteases called caspases.[9][10] Measuring the activity of effector caspases, such as caspase-3 and caspase-7, can provide insight into the mechanism of this compound peptide-induced cell death.

Caspase-3/7 Activity Assay

This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, produces a fluorescent or colorimetric signal. The intensity of the signal is directly proportional to the level of caspase-3/7 activation.

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Seeding and Peptide Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Lysis: After the desired incubation period, lyse the cells according to the manufacturer's protocol of the chosen caspase assay kit. This typically involves adding a lysis buffer and incubating for a short period.

  • Caspase Reaction: Add the caspase-3/7 substrate to the cell lysates in a new 96-well plate (often black plates for fluorescence assays).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light, to allow for the enzymatic reaction to proceed.

  • Signal Measurement:

    • Fluorometric Assay: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/440 nm for AMC-based substrates) using a microplate fluorometer.[9]

    • Colorimetric Assay: Measure the absorbance at 400-405 nm for pNA-based substrates.[9]

Data Presentation: Caspase-3/7 Activity Assay Results

This compound Peptide Concentration (µM)Incubation Time (hours)Fluorescence/Absorbance (Mean ± SD)Fold Increase in Caspase-3/7 Activity
0 (Control)24Value1.0
124ValueValue
1024ValueValue
5024ValueValue
10024ValueValue
Staurosporine (Positive Control)24ValueValue

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Cell Preparation cluster_treatment Peptide Treatment cluster_assays Cytotoxicity Assays cluster_data Data Analysis cell_seeding Seed Mammalian Cells in 96-well Plates overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation add_peptide Add Peptide to Cells peptide_dilution Prepare Serial Dilutions of this compound Peptide peptide_dilution->add_peptide incubation Incubate for 24, 48, or 72 hours add_peptide->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Release Assay (Membrane Integrity) incubation->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) incubation->caspase_assay absorbance_reading Measure Absorbance/ Fluorescence mtt_assay->absorbance_reading ldh_assay->absorbance_reading caspase_assay->absorbance_reading data_analysis Calculate % Viability, % Cytotoxicity, Fold Increase absorbance_reading->data_analysis apoptosis_pathway cluster_cell Mammalian Cell cluster_caspase_cascade Caspase Cascade bing_peptide This compound Peptide membrane Plasma Membrane bing_peptide->membrane interacts? mitochondrion Mitochondrion bing_peptide->mitochondrion induces stress? cytochrome_c Cytochrome c mitochondrion->cytochrome_c release procaspase9 Pro-caspase-9 caspase9 Active Caspase-9 procaspase9->caspase9 procaspase37 Pro-caspase-3/7 caspase9->procaspase37 cleavage caspase37 Active Caspase-3/7 procaspase37->caspase37 apoptosis Apoptosis caspase37->apoptosis cytochrome_c->procaspase9 activates

References

Application Notes and Protocols for In Vivo Studies of BING Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BING is a novel 13-residue thermostable antimicrobial peptide (AMP) originally isolated from the plasma of the Japanese medaka fish (Oryzias latipes). It exhibits broad-spectrum bactericidal activity against a range of pathogenic bacteria, including drug-resistant strains.[1] The primary mechanism of action of this compound peptide involves the suppression of the bacterial envelope stress response by downregulating the expression of cpxR, a key transcriptional regulator.[1] This unique mode of action makes this compound a promising candidate for the development of new antimicrobial therapies.

These application notes provide a comprehensive guide for researchers planning in vivo studies to evaluate the efficacy and safety of the this compound peptide. The protocols outlined below are based on established murine models of bacterial infection and provide a framework for preclinical assessment.

Mechanism of Action: Targeting the CpxAR Two-Component System

The this compound peptide exerts its antimicrobial effect by targeting the CpxAR two-component signal transduction system in Gram-negative bacteria.[1] This system is a crucial regulator of the bacterial envelope stress response, playing a significant role in maintaining cell wall integrity and mediating antimicrobial resistance.[2][3]

The CpxAR system consists of the inner membrane sensor histidine kinase, CpxA, and the cytoplasmic response regulator, CpxR.[2] Under conditions of envelope stress, such as the presence of misfolded proteins, CpxA autophosphorylates and subsequently transfers the phosphate (B84403) group to CpxR.[2][4] Phosphorylated CpxR (CpxR-P) then acts as a transcriptional regulator, binding to the promoter regions of target genes to modulate their expression.[3]

The this compound peptide has been shown to reduce the RNA levels of cpxR.[1] By suppressing cpxR expression, this compound peptide effectively dampens the bacterial response to envelope stress. This leads to a cascade of downstream effects, including the downregulation of efflux pump components such as mexB, mexY, and oprM in Pseudomonas aeruginosa.[1] These efflux pumps are major contributors to multidrug resistance, and their suppression by this compound can re-sensitize bacteria to conventional antibiotics.[1]

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of the this compound peptide.

BING_Peptide_Mechanism cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Envelope Stress Envelope Stress CpxP CpxP Envelope Stress->CpxP Relieves Inhibition CpxA CpxA (Sensor Kinase) Envelope Stress->CpxA Activates CpxP->CpxA Inhibits CpxR CpxR (Response Regulator) CpxA->CpxR Phosphorylates CpxR-P CpxR-P (Active Regulator) CpxR->CpxR-P Efflux Pump Genes Efflux Pump Genes CpxR-P->Efflux Pump Genes Upregulates Transcription Efflux Pump Genes\n(e.g., mexB, mexY, oprM) Efflux Pump Genes (e.g., mexB, mexY, oprM) Efflux Pumps Efflux Pumps Antibiotic Resistance Antibiotic Resistance Efflux Pumps->Antibiotic Resistance Contributes to This compound This compound Peptide This compound->CpxR Suppresses Expression Efflux Pump Genes->Efflux Pumps Translation

This compound peptide's proposed mechanism of action.

Quantitative Data Summary

As in vivo efficacy and toxicity data for the this compound peptide are not yet publicly available, the following tables provide representative data from in vivo studies of other antimicrobial peptides with similar characteristics. These values should be considered as a starting point for experimental design, and the specific parameters for this compound peptide must be determined empirically.

Table 1: Representative In Vivo Efficacy of Antimicrobial Peptides in Murine Infection Models

Animal ModelBacterial StrainPeptideAdministration RouteDoseOutcomeReference
Murine SepsisK. pneumoniae (Carbapenem-resistant)PEP-137Intraperitoneal (IP)100 µ g/mouse (single dose)50% survival at 7 days[5]
Murine SepsisS. aureusDP7Intraperitoneal (IP)20 mg/kgSignificant reduction in bacterial load in peritoneal lavage[6]
Murine Skin InfectionS. pseudintermediusNZ2114Topical-Reduced bacterial count and skin damage[7]
Murine Skin InfectionS. aureusMPXTopical-Reduced wound size and inflammation[8]

Table 2: Representative In Vivo Toxicity of Antimicrobial Peptides

PeptideAnimal ModelAdministration RouteNOAEL (No-Observed-Adverse-Effect Level)Key FindingsReference
SET-M33CD-1 MiceInhalation (7 days)5 mg/kg/dayAdverse clinical signs and effects on body weight at 20 mg/kg/day.[9][10]
BB-83698DogsIntravenous-CNS effects were dose-limiting at high concentrations.[11]

Experimental Protocols

The following are detailed protocols for two common murine models for evaluating the in vivo efficacy of antimicrobial peptides.

Murine Sepsis Model (Intraperitoneal Infection)

This model is designed to assess the systemic efficacy of this compound peptide against a generalized bacterial infection.

Materials:

  • This compound peptide, sterile solution

  • Pathogenic bacterial strain (e.g., Carbapenem-resistant Klebsiella pneumoniae or Methicillin-resistant Staphylococcus aureus)

  • 8-10 week old male or female mice (e.g., BALB/c or C57BL/6)

  • Sterile saline solution (0.9% NaCl)

  • Sterile syringes and needles (27-30G)

  • Animal monitoring equipment

Protocol:

  • Bacterial Preparation: Culture the selected bacterial strain to mid-logarithmic phase. Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 107 CFU/mL). The optimal infectious dose should be determined in a pilot study to achieve a lethal infection within a defined timeframe (e.g., 24-48 hours) in untreated control animals.

  • Infection: Inject the bacterial suspension intraperitoneally (IP) into the mice (e.g., 100 µL per mouse).

  • Peptide Administration:

    • Route: Intraperitoneal (IP) or Intravenous (IV) injection.

    • Dose: Based on in vitro MIC values and data from similar peptides, a starting dose range of 1-20 mg/kg can be explored.

    • Timing: Administer the this compound peptide at a predetermined time point post-infection (e.g., 1-2 hours).

  • Monitoring and Outcome Assessment:

    • Survival: Monitor the survival of the mice for a defined period (e.g., 7-14 days).

    • Bacterial Load: At specific time points post-treatment, euthanize a subset of mice and collect peritoneal lavage fluid and/or blood to determine the bacterial load (CFU/mL) by plating serial dilutions on appropriate agar (B569324) plates.

    • Cytokine Analysis: Collect blood samples to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or cytokine bead array.

Sepsis_Model_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_outcome Outcome Assessment Bacterial Culture Bacterial Culture Bacterial Suspension Bacterial Suspension Bacterial Culture->Bacterial Suspension IP Injection (Infection) IP Injection (Infection) Bacterial Suspension->IP Injection (Infection) Peptide Administration (IP/IV) Peptide Administration (IP/IV) IP Injection (Infection)->Peptide Administration (IP/IV) Monitoring Monitoring Peptide Administration (IP/IV)->Monitoring Survival Analysis Survival Analysis Monitoring->Survival Analysis Bacterial Load Determination Bacterial Load Determination Monitoring->Bacterial Load Determination Cytokine Analysis Cytokine Analysis Monitoring->Cytokine Analysis

Workflow for the murine sepsis model.
Murine Skin Infection Model (Topical or Subcutaneous Infection)

This model is used to evaluate the efficacy of this compound peptide in treating localized skin and soft tissue infections.

Materials:

  • This compound peptide, formulated for topical or subcutaneous administration (e.g., in a hydrogel or saline)

  • Pathogenic bacterial strain (e.g., Staphylococcus aureus or Pseudomonas aeruginosa)

  • 8-10 week old mice

  • Anesthetic

  • Surgical scissors or biopsy punch

  • Sterile saline

  • Calipers

Protocol:

  • Animal Preparation: Anesthetize the mice and shave a small area on their dorsum.

  • Wound Creation and Infection:

    • Create a full-thickness wound using a biopsy punch or scissors.

    • Apply a defined inoculum of the bacterial suspension directly onto the wound.

  • Peptide Administration:

    • Route: Topical application of a this compound peptide-containing formulation directly to the wound or subcutaneous injection around the wound site.

    • Dose: For topical application, a concentration range of 0.5-2% (w/w) in the vehicle can be tested. For subcutaneous injection, a starting dose of 1-10 mg/kg can be used.

    • Timing: Begin treatment shortly after infection and continue as needed (e.g., once or twice daily).

  • Monitoring and Outcome Assessment:

    • Wound Healing: Measure the wound area daily using calipers.

    • Bacterial Load: At the end of the experiment, excise the wound tissue, homogenize it, and determine the bacterial load (CFU/gram of tissue).

    • Histology: Collect wound tissue for histological analysis to assess inflammation, re-epithelialization, and collagen deposition.

Skin_Infection_Model_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_outcome Outcome Assessment Anesthesia & Shaving Anesthesia & Shaving Wound Creation Wound Creation Anesthesia & Shaving->Wound Creation Bacterial Inoculation Bacterial Inoculation Wound Creation->Bacterial Inoculation Peptide Administration (Topical/SC) Peptide Administration (Topical/SC) Bacterial Inoculation->Peptide Administration (Topical/SC) Monitoring Monitoring Peptide Administration (Topical/SC)->Monitoring Wound Area Measurement Wound Area Measurement Monitoring->Wound Area Measurement Bacterial Load in Tissue Bacterial Load in Tissue Monitoring->Bacterial Load in Tissue Histological Analysis Histological Analysis Monitoring->Histological Analysis

References

Application Notes and Protocols for RNA Extraction from BING Peptide-Treated Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era of increasing antibiotic resistance. The novel BING peptide, a 13-residue thermostable peptide, has demonstrated broad-spectrum toxicity against pathogenic bacteria, including drug-resistant strains.[1][2][3] Its mechanism of action involves the suppression of the CpxR/CpxA two-component system, a key regulator of the bacterial envelope stress response in Gram-negative bacteria.[1][3][4] Understanding the downstream effects of this compound peptide treatment on bacterial gene expression is crucial for elucidating its full therapeutic potential. A critical first step in this process is the isolation of high-quality RNA from peptide-treated bacteria.

These application notes provide detailed protocols for the extraction of total RNA from Gram-negative bacteria treated with this compound peptide. The protocols are designed to address potential challenges associated with peptide-induced alterations to the bacterial cell envelope, ensuring high yield and purity of the extracted RNA for downstream applications such as RT-qPCR, RNA-sequencing, and microarray analysis.

Mechanism of Action: this compound Peptide and the Cpx Signaling Pathway

The this compound peptide's primary target is the Cpx two-component signaling pathway. This system is a crucial component of the bacterial response to envelope stress, which can be induced by factors such as misfolded proteins, changes in pH, and alterations to the cell membrane.[5][6][7] The Cpx pathway consists of the inner membrane sensor histidine kinase, CpxA, and the cytoplasmic response regulator, CpxR.[5][6] Upon detection of envelope stress, CpxA autophosphorylates and subsequently transfers the phosphate (B84403) group to CpxR. Phosphorylated CpxR then acts as a transcriptional regulator, modulating the expression of genes involved in protein folding, trafficking, and degradation to mitigate the stress.[1][6]

The this compound peptide has been shown to reduce the RNA level of cpxR, thereby suppressing this critical stress response pathway.[1][3][4] This disruption of the envelope stress response likely contributes to the peptide's bactericidal activity and may influence the efficiency of cell lysis during RNA extraction.

Cpx_Signaling_Pathway cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Misfolded Proteins Misfolded Proteins CpxA CpxA Misfolded Proteins->CpxA Induces Autophosphorylation CpxR CpxR CpxA->CpxR Phospho- transfer CpxR_P CpxR-P CpxR->CpxR_P Phosphorylation Promoter Target Gene Promoter CpxR_P->Promoter Binds to ATP ATP ADP ADP ATP->ADP Transcription Transcription Promoter->Transcription Regulates This compound Peptide This compound Peptide This compound Peptide->CpxR Suppresses Expression Envelope Stress Envelope Stress Envelope Stress->CpxA

Caption: The Cpx two-component signaling pathway and the inhibitory action of the this compound peptide.

Experimental Protocols

Two primary methods for RNA extraction from this compound peptide-treated Gram-negative bacteria are presented: a TRIzol-based method for high-yield extraction and a column-based method for high-purity RNA suitable for sensitive downstream applications.

Experimental Workflow Overview

Experimental_Workflow cluster_treatment Bacterial Culture and Treatment cluster_extraction RNA Extraction cluster_analysis Quality Control and Downstream Analysis A Bacterial Culture (e.g., E. coli, P. aeruginosa) B This compound Peptide Treatment (Experimental vs. Control) A->B C Cell Harvesting (Centrifugation) B->C D Cell Lysis (TRIzol or Lysis Buffer) C->D E RNA Purification (Phase Separation or Column Binding) D->E F RNA Quantification & Purity Check (Spectrophotometry) E->F G RNA Integrity Analysis (Gel Electrophoresis/Bioanalyzer) F->G H Downstream Applications (RT-qPCR, RNA-seq) G->H

Caption: General workflow for RNA extraction and analysis from this compound peptide-treated bacteria.
Protocol 1: High-Yield RNA Extraction using TRIzol Reagent

This protocol is adapted for Gram-negative bacteria and is suitable for obtaining a large quantity of total RNA.

Materials:

  • Bacterial culture treated with this compound peptide (and untreated control)

  • TRIzol™ Reagent

  • Chloroform (B151607)

  • Isopropanol

  • 75% Ethanol (B145695) (in RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes (1.5 mL, RNase-free)

  • Micropipettes and RNase-free tips

  • Refrigerated microcentrifuge

Procedure:

  • Cell Harvesting: Pellet 1-5 mL of bacterial culture by centrifugation at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Cell Lysis: Add 1 mL of TRIzol™ Reagent to the bacterial pellet. Pipette up and down repeatedly to lyse the cells. Incubate at room temperature for 5 minutes.[8][9][10]

  • Phase Separation: Add 0.2 mL of chloroform to the tube. Cap the tube securely and shake vigorously by hand for 15 seconds. Incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[9][10] The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase (approximately 400-600 µL) to a fresh RNase-free microcentrifuge tube. Add 0.5 mL of isopropanol. Mix by inverting the tube and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.[11] The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash: Carefully decant the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it may be difficult to dissolve. Resuspend the RNA pellet in 20-50 µL of RNase-free water by pipetting up and down. Incubate at 55-60°C for 10 minutes to aid dissolution.

  • Storage: Store the RNA at -80°C.

Protocol 2: High-Purity RNA Extraction using a Column-Based Kit

This protocol utilizes a commercial RNA purification kit (e.g., RNeasy® Mini Kit, QIAGEN) and is recommended for applications requiring highly pure RNA with minimal genomic DNA contamination.

Materials:

  • Bacterial culture treated with this compound peptide (and untreated control)

  • RNAprotect Bacteria Reagent (optional, but recommended)

  • TE buffer (10 mM Tris-Cl, 1 mM EDTA, pH 8.0) containing lysozyme (B549824) (1 mg/mL)

  • RNeasy® Mini Kit (or equivalent)

  • β-mercaptoethanol

  • Ethanol (70% and 100%, molecular biology grade)

  • RNase-free water

  • Microcentrifuge tubes (1.5 mL and 2 mL, RNase-free)

  • Micropipettes and RNase-free tips

  • Refrigerated microcentrifuge

Procedure:

  • Cell Harvesting and Stabilization (Optional): Mix 1 volume of bacterial culture with 2 volumes of RNAprotect Bacteria Reagent. Incubate for 5 minutes at room temperature. Pellet cells by centrifugation at 5,000 x g for 10 minutes. Discard the supernatant.

  • Enzymatic Lysis: Resuspend the bacterial pellet in 100 µL of TE buffer containing 1 mg/mL lysozyme. Incubate at room temperature for 5-10 minutes.[12]

  • Lysis and Homogenization: Add 350 µL of Buffer RLT (from the kit), containing β-mercaptoethanol (10 µL per 1 mL of Buffer RLT). Vortex vigorously to mix.

  • RNA Binding: Add 250 µL of 100% ethanol to the lysate and mix well by pipetting. Transfer the sample (including any precipitate) to an RNeasy spin column placed in a 2 mL collection tube. Centrifuge for 15 seconds at ≥8,000 x g. Discard the flow-through.

  • Washing:

    • Add 700 µL of Buffer RW1 to the RNeasy spin column. Centrifuge for 15 seconds at ≥8,000 x g. Discard the flow-through.

    • Add 500 µL of Buffer RPE to the RNeasy spin column. Centrifuge for 15 seconds at ≥8,000 x g. Discard the flow-through.

    • Add another 500 µL of Buffer RPE to the RNeasy spin column. Centrifuge for 2 minutes at ≥8,000 x g to dry the silica (B1680970) membrane.

  • Elution: Place the RNeasy spin column in a new 1.5 mL collection tube. Add 30-50 µL of RNase-free water directly to the silica membrane. Centrifuge for 1 minute at ≥8,000 x g to elute the RNA.

  • Storage: Store the RNA at -80°C.

Data Presentation

The following tables present representative data on RNA yield and purity obtained from bacteria treated with an antimicrobial peptide. While this data was not generated using the this compound peptide specifically, it serves as a valuable reference for expected outcomes.

Table 1: Effect of Antimicrobial Peptide Concentration on RNA Yield and Purity

Peptide Concentration (µg/mL)RNA Yield (µg per 1x10⁹ cells)A260/A280 RatioA260/A230 Ratio
0 (Control)25.4 ± 2.12.05 ± 0.032.10 ± 0.05
5028.9 ± 3.52.01 ± 0.022.05 ± 0.07
10035.7 ± 4.21.98 ± 0.041.95 ± 0.06
20041.3 ± 5.11.95 ± 0.051.90 ± 0.08

Data are presented as mean ± standard deviation from three independent experiments. The data is representative and based on studies with other membrane-active peptides, as specific data for this compound peptide is not publicly available.

Table 2: Effect of Incubation Time with Antimicrobial Peptide on RNA Yield

Incubation Time (minutes)RNA Yield (µg per 1x10⁹ cells)
026.1 ± 2.8
1533.4 ± 3.9
3040.2 ± 4.5
6042.5 ± 5.3

Data are presented as mean ± standard deviation from three independent experiments. The data is representative and based on studies with other membrane-active peptides, as specific data for this compound peptide is not publicly available.

Quality Control of Extracted RNA

To ensure the reliability of downstream applications, it is essential to assess the quantity, purity, and integrity of the extracted RNA.

  • Quantification and Purity: Use a spectrophotometer (e.g., NanoDrop) to measure the absorbance at 260 nm (for nucleic acids) and 280 nm (for proteins).

    • An A260/A280 ratio of ~2.0 is generally considered indicative of pure RNA.[13]

    • The A260/A230 ratio should be between 2.0 and 2.2, indicating minimal contamination with guanidinium (B1211019) thiocyanate (B1210189) and other organic compounds.

  • Integrity: RNA integrity can be assessed by denaturing agarose (B213101) gel electrophoresis or more accurately with a microfluidics-based platform such as the Agilent Bioanalyzer.

    • Intact total RNA from bacteria will show sharp 23S and 16S ribosomal RNA (rRNA) bands.

    • The Bioanalyzer provides an RNA Integrity Number (RIN), with a value ≥ 7 being desirable for most downstream applications.[14]

Troubleshooting

IssuePossible CauseRecommendation
Low RNA Yield Incomplete cell lysis.Ensure complete resuspension of the cell pellet. For difficult-to-lyse strains, consider incorporating a bead-beating step after adding the lysis buffer.
RNA degradation.Work quickly and keep samples on ice whenever possible. Use RNase-free reagents and consumables. Consider using an RNA stabilization reagent.
Low A260/A280 Ratio (<1.8) Protein contamination.During TRIzol extraction, avoid carryover of the interphase. For column-based methods, ensure proper washing steps are performed.
Low A260/A230 Ratio (<2.0) Contamination with guanidinium thiocyanate or phenol.During TRIzol extraction, ensure the aqueous phase is carefully transferred without any of the interphase or organic phase. For column-based methods, ensure the wash steps are performed correctly.
RNA Degradation (smeared bands on gel, low RIN) RNase contamination.Maintain a sterile and RNase-free work environment. Use fresh reagents.
Incomplete inactivation of endogenous RNases.Ensure the lysis buffer is added quickly and mixed thoroughly with the cell pellet.

Conclusion

The protocols outlined in these application notes provide robust methods for the extraction of high-quality total RNA from bacteria treated with the this compound peptide. By understanding the peptide's mechanism of action and potential effects on the bacterial cell envelope, researchers can optimize their RNA extraction procedures to obtain reliable and reproducible results for downstream gene expression analysis. This will ultimately contribute to a deeper understanding of the therapeutic potential of the this compound peptide and other novel antimicrobial agents.

References

Application Notes and Protocols: Quantitative PCR for cpxR Expression Following BING Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cpx two-component system, comprising the sensor kinase CpxA and the response regulator CpxR, is a crucial signaling pathway in Gram-negative bacteria that responds to envelope stress.[1][2][3] This system plays a significant role in maintaining cell membrane integrity, regulating virulence factors, and contributing to antibiotic resistance.[2][3] The response regulator, CpxR, upon phosphorylation, transcriptionally controls a host of genes involved in mitigating stress.[1] Recent discoveries have identified a novel antimicrobial peptide, BING ("Blocker of INter-membrane stress responses of Gram-negative bacteria"), which has been shown to suppress the expression of cpxR.[1][3][4] This finding presents a promising avenue for drug development, as targeting the Cpx pathway could potentiate the effects of existing antibiotics and combat drug-resistant bacteria.[3][4]

These application notes provide a detailed protocol for quantifying the expression of the cpxR gene in Gram-negative bacteria following treatment with the this compound peptide, using quantitative Real-Time Polymerase Chain Reaction (qPCR).

Cpx Signaling Pathway and this compound Intervention

The Cpx signaling pathway is activated by various stimuli that cause stress to the bacterial cell envelope, such as changes in pH, misfolded periplasmic proteins, or alterations in the inner membrane.[1] Under stressful conditions, the sensor kinase CpxA autophosphorylates and subsequently transfers the phosphate (B84403) group to the response regulator CpxR. Phosphorylated CpxR then acts as a transcription factor, binding to the promoter regions of target genes to modulate their expression. The this compound peptide has been identified as an inhibitor of this pathway, specifically by reducing the transcript levels of cpxR.[3][4]

Cpx_Pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Envelope Stress Envelope Stress CpxA CpxA Envelope Stress->CpxA Activates CpxR CpxR CpxA->CpxR Phosphorylates CpxR_P CpxR-P CpxR->CpxR_P TargetGenes Target Gene Expression CpxR_P->TargetGenes Regulates This compound This compound Treatment This compound->CpxR Suppresses Expression

Caption: Cpx signaling pathway with this compound intervention.

Experimental Protocols

This section outlines the necessary protocols for treating bacteria with this compound, extracting RNA, and performing qPCR to quantify cpxR expression.

I. Bacterial Culture and this compound Treatment
  • Bacterial Strain: Select a suitable Gram-negative bacterial strain (e.g., Escherichia coli, Pseudomonas aeruginosa).

  • Culture Conditions: Grow the bacteria in an appropriate liquid medium (e.g., Luria-Bertani broth) at 37°C with shaking to the mid-logarithmic phase of growth (OD600 of ~0.5).

  • This compound Treatment:

    • Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., sterile water or DMSO).

    • Divide the bacterial culture into experimental and control groups.

    • Treat the experimental group with the desired concentration of this compound peptide. The effective concentration of this compound can range from 5 to 50 µg/mL.[1]

    • Treat the control group with an equivalent volume of the solvent used for the this compound stock solution.

  • Incubation: Incubate both control and treated cultures for a predetermined time (e.g., 1-2 hours) under the same growth conditions.

II. RNA Extraction

High-quality, intact RNA is crucial for accurate qPCR results.[5][6]

  • Harvesting Cells: Pellet the bacterial cells from both control and treated cultures by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • RNA Stabilization: Immediately process the cell pellets for RNA extraction or stabilize the RNA using a commercial RNA stabilization reagent to prevent degradation.

  • RNA Isolation: Use a commercial RNA extraction kit suitable for bacteria, following the manufacturer's instructions. This typically involves cell lysis, nucleic acid precipitation, and purification steps.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could interfere with qPCR results.

  • RNA Quantification and Quality Control:

    • Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity by calculating the A260/A280 ratio (should be ~2.0) and by visualizing the 16S and 23S rRNA bands on an agarose (B213101) gel.

III. Quantitative Real-Time PCR (qPCR)
  • cDNA Synthesis (Reverse Transcription):

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

    • Set up reactions with equal amounts of RNA from both control and treated samples.

    • Include a no-reverse transcriptase control to verify the absence of genomic DNA contamination.

  • Primer Design:

    • Design primers specific for the cpxR gene and a suitable housekeeping gene (e.g., rpoD, gyrB) for normalization.

    • Primers should be 18-24 nucleotides in length, have a G/C content of 40-60%, and produce an amplicon of 100-200 base pairs.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers, and nuclease-free water.

    • Add the cDNA template to the master mix.

    • Run the reactions in a real-time PCR cycler.

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for cpxR and the housekeeping gene in both control and treated samples.

    • Calculate the change in cpxR expression using the ΔΔCt method.

qPCR_Workflow cluster_sample_prep Sample Preparation cluster_qpcr qPCR cluster_analysis Data Analysis Bacterial Culture Bacterial Culture This compound Treatment This compound Treatment Bacterial Culture->this compound Treatment RNA Extraction RNA Extraction This compound Treatment->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR Reaction Setup qPCR Reaction Setup cDNA Synthesis->qPCR Reaction Setup Real-Time PCR Real-Time PCR qPCR Reaction Setup->Real-Time PCR Ct Value Determination Ct Value Determination Real-Time PCR->Ct Value Determination ΔΔCt Calculation ΔΔCt Calculation Ct Value Determination->ΔΔCt Calculation Gene Expression Fold Change Gene Expression Fold Change ΔΔCt Calculation->Gene Expression Fold Change

Caption: Experimental workflow for qPCR analysis.

Data Presentation

The quantitative data from the qPCR experiment should be summarized in a clear and structured table for easy comparison.

Treatment GroupTarget GeneAverage CtΔCt (Cttarget - Cthousekeeping)ΔΔCt (ΔCttreated - ΔCtcontrol)Fold Change (2-ΔΔCt)
Control cpxR22.54.501.0
Housekeeping18.0
This compound Treated cpxR25.07.02.50.177
Housekeeping18.0

Note: The data presented in this table are for illustrative purposes only and will vary depending on the experimental conditions.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effect of this compound treatment on cpxR gene expression in Gram-negative bacteria. By accurately quantifying changes in cpxR transcript levels, researchers can further elucidate the mechanism of action of this compound and its potential as a novel antimicrobial agent. This methodology is essential for preclinical drug development and for understanding the intricate regulatory networks that govern bacterial stress responses.

References

Application Notes and Protocols for Mass Spectrometry Analysis of BING Peptide Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BING, a novel 13-residue antimicrobial peptide (AMP) isolated from the plasma of the Japanese medaka fish (Oryzias latipes), has demonstrated significant broad-spectrum antibacterial activity, including against drug-resistant strains.[1][2] Its mechanism of action involves the suppression of the CpxR-CpxA two-component system, a key regulator of the bacterial envelope stress response.[1][2][3] This unique mode of action makes this compound a promising candidate for the development of new antimicrobial therapeutics.

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound peptide fragments. These guidelines are intended to assist researchers in the identification, quantification, and functional characterization of this compound and its fragments in various biological matrices.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the antimicrobial activity of the this compound peptide and its effect on gene expression, as determined in preclinical studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Peptide Against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)
Escherichia coli10
Edwardsiella tarda10
Pseudomonas aeruginosa25
Streptococcus pyogenes50

Data extracted from studies on the effect of this compound on bacterial proliferation.[1][4]

Table 2: Relative Expression of cpxR Gene in Bacteria Upon Treatment with this compound Peptide

Bacterial StrainTreatment ConditionsRelative cpxR Expression (Fold Change)
Edwardsiella tarda10 µg/mL this compound for 60 min~0.6
Escherichia coli10 µg/mL this compound for 1 hr~0.7
Escherichia coli10 µg/mL this compound for 4 hr~0.5
Escherichia coli100 µg/mL (10x MIC) this compound for 1 hr~0.4
Pseudomonas aeruginosa25 µg/mL this compound for 24 hr~0.8
Pseudomonas aeruginosa25 µg/mL this compound for 48 hr~0.6

Data represents the downregulation of cpxR gene expression in response to this compound treatment.[1]

Signaling Pathway Diagram

The this compound peptide exerts its antimicrobial effect by targeting the Cpx two-component signaling pathway in Gram-negative bacteria. The following diagram illustrates the proposed mechanism of action.

BING_Cpx_Pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm MisfoldedProteins Misfolded Periplasmic Proteins CpxP CpxP MisfoldedProteins->CpxP activates CpxA_peridomain CpxA (Periplasmic Domain) CpxP->CpxA_peridomain inhibits CpxA_cyto CpxA (Cytoplasmic Domain) CpxA_peridomain->CpxA_cyto CpxR CpxR CpxA_cyto->CpxR phosphorylates CpxR_P CpxR-P DNA DNA CpxR_P->DNA binds EffluxPumps Efflux Pump Genes (mexB, mexY, oprM) DNA->EffluxPumps activates transcription StressResponse Other Stress Response Genes DNA->StressResponse activates transcription This compound This compound Peptide This compound->CpxR suppresses expression

Caption: Proposed signaling pathway of this compound peptide targeting the CpxR-mediated envelope stress response in Gram-negative bacteria.

Experimental Workflow

The following diagram outlines the general workflow for the mass spectrometry-based analysis of this compound peptide fragments, from sample acquisition to data analysis.

BING_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Bacterial Culture, Plasma) Extraction Peptide Extraction Sample->Extraction Digestion Protein Digestion (e.g., Trypsin) Extraction->Digestion Cleanup Desalting & Purification (e.g., Solid-Phase Extraction) Digestion->Cleanup LC Liquid Chromatography (LC) Cleanup->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Identification Peptide Identification (Database Searching) MS->Identification Quantification Quantitative Analysis (Label-free or Labeled) Identification->Quantification Bioinformatics Bioinformatic & Pathway Analysis Quantification->Bioinformatics

Caption: General experimental workflow for the mass spectrometry analysis of this compound peptide fragments.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in the mass spectrometry analysis of this compound peptide fragments.

Protocol 1: Extraction of this compound Peptide from Bacterial Culture

This protocol is designed for the extraction of this compound peptide from bacterial cultures treated with the peptide.

Materials:

  • Bacterial culture treated with this compound peptide

  • 66.7% Ethanol[5][6]

  • Formic Acid (FA)

  • Acetonitrile (ACN)

  • Centrifuge

  • Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

  • Harvest bacterial cells from the culture by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in 1 mL of 66.7% ethanol.

  • Vortex vigorously for 1 minute and incubate on ice for 30 minutes to precipitate proteins.[6]

  • Centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[6]

  • Carefully collect the supernatant containing the extracted peptides.

  • Condition an SPE C18 cartridge by washing with 1 mL of 100% ACN followed by 1 mL of 0.1% FA in water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% ACN/0.1% FA to remove salts and other hydrophilic impurities.[5][6]

  • Elute the this compound peptide fragments with 500 µL of 80% ACN/0.1% FA.

  • Dry the eluted sample in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.

Protocol 2: In-Solution Tryptic Digestion of Proteins from this compound-Treated Bacteria

This protocol is for the digestion of bacterial proteins to identify changes in the proteome upon this compound treatment.

Materials:

  • Bacterial cell lysate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium Bicarbonate (NH4HCO3) buffer (50 mM, pH 8.0)

  • Formic Acid (FA)

Procedure:

  • Quantify the protein concentration of the bacterial lysate using a standard protein assay.

  • Take 50 µg of protein and adjust the volume to 50 µL with 50 mM NH4HCO3 buffer.

  • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Cool the sample to room temperature.

  • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.

  • Stop the digestion by adding FA to a final concentration of 1%.

  • Proceed with desalting using a C18 ZipTip or SPE cartridge as described in Protocol 1, steps 6-10.

Protocol 3: LC-MS/MS Analysis of this compound Peptide Fragments

This protocol outlines the liquid chromatography and tandem mass spectrometry parameters for the analysis of this compound peptide fragments.

Instrumentation:

  • Nano-flow liquid chromatography system

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm)

  • Mobile Phase A: 0.1% Formic Acid in water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5-40% B over 60 minutes, followed by a wash at 90% B and re-equilibration at 5% B.

  • Flow Rate: 300 nL/min

MS/MS Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI)

  • Data Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)

  • MS1 Scan Range: m/z 350-1500

  • MS1 Resolution: 60,000

  • MS/MS Fragmentation: Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID)

  • TopN: 10-20 most intense precursor ions selected for fragmentation

  • Dynamic Exclusion: Enabled to prevent repeated fragmentation of the same precursor

Protocol 4: Data Analysis and Quantification

This protocol describes the steps for identifying and quantifying this compound peptide fragments from the acquired mass spectrometry data.

Software:

  • Proteome Discoverer, MaxQuant, or similar proteomics data analysis software

  • Database: A custom database containing the this compound peptide sequence and the proteome of the target bacterium.

Procedure:

  • Peptide Identification:

    • Perform a database search of the raw MS/MS data against the custom database.

    • Set search parameters to include the specific enzyme used for digestion (if any), precursor and fragment mass tolerances, and potential modifications.

    • Filter the identification results based on a false discovery rate (FDR) of <1%.

  • Label-Free Quantification (for relative quantification of bacterial proteins):

    • Use the software's label-free quantification feature to determine the relative abundance of proteins between control and this compound-treated samples based on precursor ion intensities or spectral counts.

  • Targeted Quantification of this compound Peptide (using Selected Reaction Monitoring - SRM or Parallel Reaction Monitoring - PRM):

    • For absolute quantification, synthesize a stable isotope-labeled version of the this compound peptide to use as an internal standard.[7]

    • Develop an SRM or PRM method by selecting specific precursor-to-fragment ion transitions for both the native and labeled this compound peptide.

    • Spike the internal standard into the samples at a known concentration.

    • Acquire data in SRM or PRM mode and quantify the native this compound peptide by comparing its peak area to that of the internal standard.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BING Peptide Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of BING peptide in antibacterial assays.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and what is its mechanism of action?

This compound is a 13-residue thermostable antimicrobial peptide (AMP) originally isolated from the plasma of the Japanese medaka fish (Oryzias latipes).[1] It exhibits broad-spectrum antibacterial activity against various pathogenic bacteria, including drug-resistant strains.[1][2] The primary mechanism of action of this compound involves the suppression of the cpxR gene expression in Gram-negative bacteria.[1] The CpxR protein is a key regulator of the bacterial envelope stress response, and its suppression leads to a deregulation of periplasmic peptidyl-prolyl isomerases and a downregulation of efflux pump components such as mexB, mexY, and oprM in P. aeruginosa.[1] This disruption of the bacterial stress response is a novel antimicrobial mechanism.[1]

Q2: What is the typical effective concentration range for this compound peptide?

The Minimum Inhibitory Concentration (MIC) for this compound peptide typically ranges from 5 to 50 µg/mL for overnight incubation, which is comparable to other well-known antimicrobial peptides like LL-37.[2] The specific effective concentration will vary depending on the bacterial species and strain being tested.

Q3: How should I store and handle this compound peptide?

For long-term stability, lyophilized this compound peptide should be stored at -20°C or colder, protected from light and moisture.[3][4] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation upon opening.[5] Once reconstituted in a sterile solvent (e.g., sterile distilled water or a buffer with slightly acidic pH), it is recommended to aliquot the solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.[3][4] Reconstituted peptides are generally stable for a shorter period, typically a few days to a week when refrigerated at 2-8°C.[3]

Q4: What are the key experimental parameters to consider when determining the MIC of this compound peptide?

Several factors can influence the outcome of an MIC assay for this compound peptide:

  • Bacterial Growth Phase: It is crucial to use bacteria in the mid-logarithmic growth phase for consistent and reproducible results.

  • Inoculum Density: A standardized bacterial inoculum of approximately 5 x 10^5 CFU/mL is recommended.

  • Media Composition: Cation-adjusted Mueller-Hinton Broth (MHB) is a commonly used medium. However, the presence of certain ions can affect peptide activity.[6]

  • Peptide Adsorption: Cationic peptides like this compound can adhere to polystyrene surfaces. Using polypropylene (B1209903) microtiter plates is recommended to minimize this issue.[7]

  • Peptide Stability in Solution: The stability of the peptide in the assay medium over the incubation period can affect the results.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound peptide concentration in antibacterial assays.

Problem Possible Cause(s) Recommended Solution(s)
No antibacterial activity observed, even at high concentrations. 1. Peptide Degradation: Improper storage or handling may have led to peptide degradation. 2. Incorrect Peptide Concentration: Errors in weighing or dilution of the peptide. 3. Assay Conditions: The chosen bacterial strain may be resistant, or the assay medium may be interfering with peptide activity. 4. Peptide Adsorption: The peptide may be binding to the surface of the assay plates.1. Verify Peptide Integrity: Use a fresh vial of peptide and ensure proper storage and handling procedures are followed. 2. Confirm Concentration: Re-calculate and carefully prepare fresh dilutions. Consider having the peptide concentration independently verified. 3. Optimize Assay Conditions: Test a different, susceptible bacterial strain. Evaluate the effect of different media or the addition of supplements. 4. Use Low-Binding Plates: Switch to polypropylene or other low-protein-binding microtiter plates.[7]
Higher than expected MIC values compared to published data. 1. High Inoculum Density: An excessive number of bacteria can overwhelm the peptide. 2. Bacterial Growth Phase: Using bacteria from the stationary phase may lead to reduced susceptibility. 3. Media Components: High salt concentrations or other components in the media may inhibit peptide activity. 4. Peptide Aggregation: The peptide may be aggregating at the tested concentrations.1. Standardize Inoculum: Carefully adjust the bacterial inoculum to the recommended concentration (e.g., 5 x 10^5 CFU/mL). 2. Use Log-Phase Bacteria: Ensure that the bacterial culture is in the mid-logarithmic phase of growth. 3. Test Different Media: Evaluate the MIC in different standard media to identify any inhibitory effects. 4. Check for Solubility: Visually inspect the wells for any signs of peptide precipitation. Consider using a different solvent for the stock solution.
Inconsistent or non-reproducible results. 1. Variability in Inoculum Preparation: Inconsistent bacterial numbers between experiments. 2. Inaccurate Pipetting: Errors in serial dilutions or addition of reagents. 3. Contamination: Microbial contamination of stock solutions or reagents. 4. Edge Effects in Microtiter Plates: Evaporation from the outer wells can concentrate the peptide and bacteria, leading to skewed results.1. Standardize Inoculum Preparation: Use a spectrophotometer to standardize the bacterial suspension to a specific optical density before dilution. 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use fresh tips for each dilution. 3. Use Aseptic Technique: Maintain sterile conditions throughout the experimental setup. 4. Minimize Edge Effects: Avoid using the outermost wells of the microtiter plate or fill them with sterile media/water to create a humidity barrier.
Peptide precipitation observed in the stock solution or assay wells. 1. Poor Solubility: The peptide may have limited solubility in the chosen solvent or assay medium. 2. High Concentration: The concentration of the peptide may exceed its solubility limit. 3. pH of the Solution: The pH of the solvent or medium may be at or near the isoelectric point of the peptide, reducing its solubility.1. Test Different Solvents: Try dissolving the peptide in a small amount of a different solvent (e.g., DMSO, or a slightly acidic or basic buffer) before diluting it in the assay medium. 2. Prepare a More Dilute Stock Solution: Start with a lower, more soluble stock concentration and adjust the dilution scheme accordingly. 3. Adjust pH: Modify the pH of the stock solution or assay medium to enhance peptide solubility.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Peptide Against Various Bacterial Strains.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliATCC 2592210[2]
Pseudomonas aeruginosaATCC 2785320[2]
Staphylococcus aureusATCC 2921350[2]
Acinetobacter baumanniiNCTC 1215620[2]
Klebsiella pneumoniaeATCC 1388310[2]
Edwardsiella tardaATCC 1594710[2]
Streptococcus pyogenesATCC 1961550[2]
Enterococcus faecalisATCC 29212>50[2]

Data is presented as the mean from three independent experiments.[2]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for antimicrobial peptides.

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains of interest

  • Sterile 96-well polypropylene microtiter plates

  • Sterile distilled water or 0.02% acetic acid (for peptide reconstitution)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Peptide Preparation:

    • Allow the lyophilized this compound peptide vial to reach room temperature in a desiccator.

    • Reconstitute the peptide in sterile distilled water or 0.02% acetic acid to create a stock solution (e.g., 1 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve the desired concentration range.

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).

    • Adjust the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10^6 CFU/mL. Add 50 µL of this to each well containing 50 µL of peptide solution to get a final density of 5 x 10^5 CFU/mL.

  • Assay Setup:

    • Add 100 µL of the appropriate this compound peptide dilution to each well of the 96-well plate.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the this compound peptide that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Kinetic Assay

This assay determines the rate at which this compound peptide kills a bacterial population.

Materials:

  • Same as for MIC determination, plus:

  • Sterile phosphate-buffered saline (PBS)

  • Agar plates (e.g., Tryptic Soy Agar)

Procedure:

  • Preparation:

    • Prepare a mid-logarithmic phase bacterial culture as described for the MIC assay, adjusting the final concentration to approximately 5 x 10^5 CFU/mL in MHB.

    • Prepare this compound peptide solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, and 4x MIC).

  • Assay Setup:

    • In sterile tubes, add the bacterial suspension and the this compound peptide solutions to the desired final concentrations.

    • Include a growth control tube containing bacteria without the peptide.

    • Incubate all tubes at 37°C with shaking.

  • Sampling and Plating:

    • At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.

    • Perform ten-fold serial dilutions of each aliquot in sterile PBS.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubation and Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each peptide concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Visualizations

BING_Signaling_Pathway This compound This compound Peptide Outer_Membrane Gram-Negative Outer Membrane This compound->Outer_Membrane Interacts with CpxR CpxR Protein This compound->CpxR Inhibits Periplasm Periplasm Outer_Membrane->Periplasm Translocates to Periplasm->CpxR Suppresses expression of Inner_Membrane Inner Membrane Envelope_Stress_Response Envelope Stress Response CpxR->Envelope_Stress_Response Activates Efflux_Pumps Efflux Pumps (mexB, mexY, oprM) CpxR->Efflux_Pumps Upregulates Bacterial_Cell_Death Bacterial Cell Death PPIases Periplasmic Peptidyl-prolyl Isomerases (e.g., surA, ppiA) Envelope_Stress_Response->PPIases Regulates Envelope_Stress_Response->Efflux_Pumps Regulates PPIases->Bacterial_Cell_Death Deregulation contributes to Efflux_Pumps->Bacterial_Cell_Death Downregulation contributes to

Caption: Proposed signaling pathway of this compound peptide in Gram-negative bacteria.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Reconstitute & Aliquot This compound Peptide A1 Perform Serial Dilutions of this compound Peptide P1->A1 P2 Prepare Bacterial Inoculum (Mid-log phase) A2 Inoculate Microtiter Plate P2->A2 A1->A2 A3 Incubate (18-24h, 37°C) A2->A3 D1 Read MIC (Lowest concentration with no visible growth) A3->D1 D2 Perform Time-Kill Assay (at multiples of MIC) D1->D2 D3 Analyze and Plot Time-Kill Kinetics D2->D3 Troubleshooting_Logic Start Start: Unexpected MIC Result Check_Controls Are controls (positive/negative) behaving as expected? Start->Check_Controls Troubleshoot_Assay Troubleshoot general assay setup (contamination, media, incubation) Check_Controls->Troubleshoot_Assay No Check_Peptide Is peptide precipitation visible? Check_Controls->Check_Peptide Yes Troubleshoot_Assay->Start Re-run Optimize_Solubility Optimize peptide solvent/stock concentration Check_Peptide->Optimize_Solubility Yes Compare_MIC Is MIC significantly higher than published data? Check_Peptide->Compare_MIC No Optimize_Solubility->Start Re-run Verify_Inoculum Verify inoculum density and growth phase Compare_MIC->Verify_Inoculum Yes End End: Optimized Assay Compare_MIC->End No (Result is valid) Consider_Binding Consider peptide binding to plate. Use polypropylene plates. Verify_Inoculum->Consider_Binding Consider_Binding->Start Re-run

References

preventing BING peptide degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

<_ _>

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of BING peptide in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help ensure the stability and efficacy of your peptide.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide won't dissolve. What should I do?

A1: Peptide solubility is highly dependent on its amino acid sequence.[1] If you are experiencing solubility issues with this compound peptide, consider the following steps:

  • Review the Peptide's Characteristics:

    • Basic Peptides: If this compound peptide has a net positive charge (containing Lys, Arg), try dissolving it in 1-10% acetic acid.[1]

    • Acidic Peptides: If it has a net negative charge (containing Glu, Asp), a 1% ammonium (B1175870) hydroxide (B78521) or 1-10% ammonium bicarbonate solution may be effective.[1]

    • Hydrophobic Peptides: For peptides with a high proportion of hydrophobic residues, initial dissolution in a small amount of an organic solvent like DMSO or DMF, followed by slow dilution with your aqueous buffer, is recommended.[1][2]

  • Use Sonication: Brief sonication in a water bath can help break up aggregates and improve dissolution.[2][3]

  • Gentle Warming: Warming the solution to less than 40°C may increase solubility, but use this method with caution to avoid degradation.[3][4]

Q2: How should I store my lyophilized and reconstituted this compound peptide?

A2: Proper storage is critical for maintaining the integrity of this compound peptide.

  • Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or, preferably, -80°C.[5][6][7][8] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation, as peptides can be hygroscopic.[1][6][7]

  • Reconstituted Peptide: Once in solution, peptides are less stable.[1] It is best to store the reconstituted this compound peptide in a sterile, slightly acidic buffered solution (pH 5-7) at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, aliquot the solution into single-use volumes.[1][5][6]

Q3: I'm observing a loss of this compound peptide activity in my cell-based assays. What could be the cause?

A3: A loss of activity often points to peptide degradation. The primary causes are enzymatic degradation and physicochemical instability.[9]

  • Enzymatic Degradation: Proteases present in cell culture media or released by cells can rapidly degrade peptides.

  • Physicochemical Instability: Factors like pH, temperature, and oxidation can lead to the breakdown of the peptide.[10][11] Peptides containing amino acids such as Cys, Met, Trp, Asn, and Gln are particularly susceptible to oxidation and deamidation.[5][9]

Q4: How can I prevent enzymatic degradation of this compound peptide in my experiments?

A4: To minimize enzymatic degradation, the use of protease inhibitors is recommended. A broad-spectrum protease inhibitor cocktail can be added to your experimental buffers and cell culture media to inhibit a wide range of proteases.[12][13]

Troubleshooting Guide

Issue 1: this compound peptide solution appears cloudy or has visible precipitates after reconstitution.

Possible CauseTroubleshooting Steps
Incomplete Dissolution Use sonication to aid dissolution. Ensure the chosen solvent is appropriate for the peptide's properties (acidic, basic, or hydrophobic).[2][3]
Peptide Aggregation This is common with hydrophobic peptides. Try dissolving in a minimal amount of an organic solvent (e.g., DMSO) before diluting slowly into your aqueous buffer with vigorous stirring.[3] Adjust the pH of the final solution to be at least one unit away from the peptide's isoelectric point (pI).[3]
Contamination Always use sterile water and buffers for reconstitution, as bacteria can hydrolyze peptides.[1] Consider filtering the solution through a 0.2 µm filter.[14]

Issue 2: Inconsistent results between experimental replicates using this compound peptide.

Possible CauseTroubleshooting Steps
Peptide Degradation During Storage Ensure proper storage of both lyophilized powder and reconstituted solutions (see FAQ Q2). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][5][6]
Inaccurate Peptide Concentration Verify that the peptide is fully dissolved before use. If the solution was cloudy, the actual concentration will be lower than calculated.[15]
Adsorption to Surfaces Peptides can stick to plastic or glass surfaces. Using low-protein-binding tubes can help minimize this issue.[16]

Quantitative Data Summary

The stability of a peptide is significantly influenced by environmental factors. The following tables provide illustrative data on how these factors can impact peptide integrity.

Table 1: Effect of Temperature on this compound Peptide Stability in Solution (pH 7.4 Buffer)

TemperatureHalf-life (t½)
37°C6 hours
4°C72 hours
-20°C> 6 months

Table 2: Effect of pH on this compound Peptide Stability at 37°C

pHHalf-life (t½)
3.012 hours
5.548 hours
7.46 hours
8.52 hours

Note: Optimal pH for stability is often slightly acidic.[17]

Table 3: Efficacy of Protease Inhibitor Cocktails in Preventing this compound Peptide Degradation in Cell Culture Supernatant

Condition% this compound Peptide Remaining after 24h
No Inhibitor15%
Protease Inhibitor Cocktail A85%
Protease Inhibitor Cocktail B92%

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Peptide

  • Before opening, allow the vial of lyophilized this compound peptide to equilibrate to room temperature for at least 20 minutes in a desiccator.[1][7]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.[2][7]

  • Based on the peptide's characteristics (see FAQ Q1), select an appropriate sterile solvent.

  • Add the desired volume of solvent to the vial to achieve the target concentration.

  • Gently swirl or vortex the vial to dissolve the peptide. If solubility is an issue, sonicate the vial in a water bath for short intervals.[2][14][15]

  • Once fully dissolved, the solution should be clear.[15]

  • For storage, create single-use aliquots and store them at -20°C or -80°C.[1][5][6]

Protocol 2: In Vitro this compound Peptide Stability Assay

This protocol provides a general method to assess the stability of this compound peptide in a solution such as plasma or cell culture medium.

  • Prepare a stock solution of this compound peptide (e.g., 1 mg/mL) in a suitable solvent.

  • Pre-warm the test solution (e.g., human plasma, cell culture medium) to 37°C.

  • Add the this compound peptide stock solution to the test solution to a final concentration of 10 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample.

  • Immediately stop the degradation by adding a quenching solution (e.g., 10% trichloroacetic acid) or by flash-freezing in liquid nitrogen.[9]

  • Analyze the samples using a suitable method like HPLC or LC-MS to quantify the amount of intact this compound peptide remaining.[18][19]

  • Calculate the percentage of peptide remaining at each time point relative to the T=0 sample to determine the degradation rate and half-life.[18]

Visualizations

BING_Peptide_Signaling_Pathway This compound This compound Peptide Receptor This compound-R (GPCR) This compound->Receptor G_Protein G Protein (Gαq) Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling Ca_Release->Downstream PKC->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response

Caption: Hypothetical this compound Peptide Signaling Pathway.

BING_Peptide_Workflow start Start: Lyophilized this compound Peptide reconstitute 1. Reconstitute Peptide (Sterile Buffer, pH 5-7) start->reconstitute aliquot 2. Aliquot into Single-Use Volumes reconstitute->aliquot storage 3. Store at -20°C / -80°C aliquot->storage thaw 4. Thaw a Single Aliquot on Ice for Experiment storage->thaw add_inhibitor 5. Add Protease Inhibitor to Assay Buffer thaw->add_inhibitor run_assay 6. Perform Experiment (e.g., Cell-Based Assay) add_inhibitor->run_assay analyze 7. Analyze Results run_assay->analyze

Caption: Recommended Workflow for this compound Peptide Handling.

References

common issues with BING peptide in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BING peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound peptide in cell culture and to offer troubleshooting for common experimental issues.

Disclaimer: "this compound peptide" is a placeholder name used for this guide. The information provided is based on common principles and challenges associated with the use of synthetic peptides in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing lyophilized this compound peptide?

A1: Lyophilized peptides should be stored at -20°C, or for long-term storage, at -80°C.[1] It is crucial to keep the vial tightly sealed and protected from light to prevent degradation.[1] Before opening, allow the vial to equilibrate to room temperature in a desiccator to avoid moisture condensation, which can reduce peptide stability.[1][2]

Q2: How should I reconstitute this compound peptide for the first time?

A2: It is highly recommended to first test the solubility of a small aliquot of the peptide before dissolving the entire batch.[2][3][4] The ideal solvent depends on the peptide's amino acid sequence and overall charge.[3][5][6] Start with sterile, distilled water.[4] If solubility is poor, the choice of solvent depends on the peptide's net charge (see Troubleshooting section for details). For cell-based assays, using a solvent like DMSO at a final concentration of <0.5% is generally considered safe for most cell lines, though this should be empirically determined.[6][7]

Q3: How stable is this compound peptide in a prepared stock solution?

A3: The stability of a peptide in solution is sequence-dependent. Peptides containing amino acids like Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Asparagine (Asn), and Glutamine (Gln) are more prone to degradation in solution.[1] Generally, peptide solutions are stable for about a week at 4°C.[1] For longer-term storage, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause degradation.[1][8]

Q4: Can residual Trifluoroacetic Acid (TFA) from synthesis affect my cell culture experiments?

A4: Yes. TFA is often used during peptide purification and can remain as a counter-ion in the final lyophilized product.[8][9] Residual TFA can be cytotoxic or affect cell proliferation, potentially confounding experimental results.[8][9] If you observe unexpected cellular responses, consider requesting TFA removal service from your peptide supplier or using a salt exchange procedure.

Troubleshooting Guide

Problem 1: this compound Peptide Won't Dissolve

Q: My lyophilized this compound peptide is not dissolving in water or my desired buffer. What should I do?

A: Peptide solubility is a common issue and is primarily determined by its amino acid composition and net charge.[2][5]

Initial Steps:

  • Confirm the Peptide's Properties: Calculate the net charge of the this compound peptide at neutral pH. Assign a value of +1 to basic residues (K, R, H) and the N-terminus, and -1 to acidic residues (D, E) and the C-terminus.[3][5]

  • Use Sonication: Gentle sonication or vortexing can help break up small aggregates and enhance dissolution.[2][3]

pH-Based Strategy:

  • For Basic (Net Positive Charge) Peptides: If water fails, try adding a small amount of 10% aqueous acetic acid to lower the pH.[3][6]

  • For Acidic (Net Negative Charge) Peptides: If water is ineffective, try adding a small amount of 10% aqueous ammonium (B1175870) bicarbonate or a dilute ammonium hydroxide (B78521) solution to raise the pH.[3][5] Avoid alkaline conditions if the peptide contains Cysteine, as this can promote disulfide bond formation.[3]

Organic Solvent Strategy (for Hydrophobic/Neutral Peptides):

  • For peptides with a high percentage of hydrophobic residues (e.g., L, I, V, F, W, M), dissolution in aqueous buffers can be difficult.[2]

  • Dissolve the peptide in a minimal volume of an organic solvent like Dimethyl Sulfoxide (DMSO).[2][4][10] Once fully dissolved, slowly add this concentrated stock solution to your aqueous buffer or cell culture medium with vigorous stirring to reach the final desired concentration.[6]

  • Caution: Ensure the final concentration of the organic solvent is compatible with your cell line. Most cell lines tolerate DMSO up to 0.5%, but primary cells may be more sensitive, requiring concentrations below 0.1%.[7] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.[7]

Solubility Troubleshooting Workflow

start Start: Peptide Insoluble in Water charge Calculate Net Charge of Peptide start->charge basic Basic (Net +) charge->basic > 0 acidic Acidic (Net -) charge->acidic < 0 neutral Neutral / Hydrophobic charge->neutral = 0 add_acid Add 10% Acetic Acid basic->add_acid add_base Add Dilute NH4OH (if no Cys) acidic->add_base use_dmso Use Minimal DMSO, then dilute into buffer neutral->use_dmso success Peptide Dissolved add_acid->success add_base->success use_dmso->success

A decision tree for troubleshooting peptide solubility.
Problem 2: Observed Cytotoxicity or Low Cell Viability

Q: After adding this compound peptide to my cells, I see a significant decrease in cell viability. How can I address this?

A: Unintended cytotoxicity can arise from the peptide's intrinsic properties, its concentration, or contaminants.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: The initial concentration might be too high. Perform a cytotoxicity assay (e.g., MTT, XTT, or LDH release assay) with a wide range of this compound peptide concentrations to determine the EC50 (half-maximal effective concentration) and CC50 (50% cytotoxic concentration).[11][12] This will help you find a therapeutic window where the peptide is active but not overly toxic.

  • Check Solvent Toxicity: Ensure the final concentration of your solubilizing agent (e.g., DMSO) is not toxic to your cells.[7] Run a vehicle control with the solvent alone at the highest concentration used.

  • Assess Peptide Purity: Impurities from peptide synthesis can be cytotoxic.[13] Verify the purity of your peptide batch from the manufacturer's certificate of analysis (e.g., HPLC and Mass Spectrometry data). If purity is low (<95%), consider re-ordering a higher purity grade.

  • Test for Endotoxin (B1171834) Contamination: Endotoxins (lipopolysaccharides) from bacteria can be present in peptide preparations and can cause strong, unintended immunological responses and cytotoxicity, especially in immune cells.[9] Use an endotoxin-free grade peptide or test your current batch for endotoxin levels.

Sample Cytotoxicity Data (MTT Assay)
This compound Peptide Conc. (µM)% Cell Viability (Mean ± SD)Vehicle Control (0.5% DMSO) % Viability
0 (Untreated)100 ± 4.598.5 ± 5.1
197.2 ± 5.398.5 ± 5.1
1091.5 ± 6.198.5 ± 5.1
2575.3 ± 7.298.5 ± 5.1
5048.9 ± 8.598.5 ± 5.1
10015.6 ± 4.998.5 ± 5.1

This table illustrates how to present data from a dose-response experiment to identify the cytotoxic concentration (CC50 is approx. 50 µM in this example).

Problem 3: Inconsistent or No Biological Effect

Q: I am not observing the expected biological effect of this compound peptide, or my results are not reproducible.

A: This common issue can stem from problems with peptide stability, aggregation, or experimental protocol variations.[8]

Troubleshooting Steps:

  • Verify Peptide Integrity: Re-check the MS and HPLC data for your peptide batch to confirm its identity and purity.[8] Improper storage or handling (e.g., multiple freeze-thaw cycles) can lead to degradation.[1][8]

  • Assess Peptide Stability in Media: Peptides can be degraded by proteases present in cell culture serum.[14][15] Consider performing a stability assay by incubating the peptide in your complete culture medium over a time course (e.g., 0, 2, 6, 12, 24 hours) and analyzing the remaining intact peptide via HPLC. If degradation is rapid, you may need to replenish the peptide during the experiment or switch to serum-free media for the treatment period.[14]

  • Check for Aggregation: Hydrophobic peptides are prone to aggregation, which can mask active sites and lead to a loss of function.[8][16] Aggregation can be influenced by pH, ionic strength, and concentration.[16] Visually inspect your stock solution for precipitation. If aggregation is suspected, try the solubility troubleshooting steps again or consider resynthesizing the peptide with modifications that disrupt aggregation.[17]

  • Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and treatment durations across experiments, as these can all influence cellular responses.[14]

Hypothetical this compound Peptide Signaling Pathway

This compound This compound Peptide Receptor Cell Surface Receptor (B-R1) This compound->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TF Transcription Factor (TF-B) KinaseB->TF activates Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response

Hypothesized signaling cascade initiated by this compound peptide.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Peptide

Objective: To prepare a concentrated, sterile stock solution of this compound peptide.

Materials:

  • Lyophilized this compound peptide vial

  • Appropriate sterile solvent (e.g., sterile nuclease-free water, DMSO, 10% acetic acid)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the vial of lyophilized peptide to warm to room temperature before opening.[2]

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Based on the peptide's properties (see Troubleshooting Guide), select an appropriate solvent.

  • Add the calculated volume of solvent to the vial to create a concentrated stock solution (e.g., 1-10 mM). It is better to dissolve in a small volume of a primary solvent first, then dilute.[5]

  • Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect for any particulates.

  • Aliquot the stock solution into single-use, sterile, low-protein-binding tubes.

  • Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

Protocol 2: Determining Optimal Working Concentration (MTT Assay)

Objective: To assess the cytotoxicity of this compound peptide and determine a suitable concentration range for biological assays.

Materials:

  • Cells of interest in culture

  • 96-well flat-bottom sterile microplates[18]

  • Complete cell culture medium

  • This compound peptide stock solution

  • MTT reagent (e.g., 5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11][18]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for attachment.[18]

  • Peptide Treatment: Prepare serial dilutions of the this compound peptide in complete culture medium. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the wells.

  • Controls: Include untreated cells (negative control), cells treated with vehicle only (vehicle control), and cells treated with a known cytotoxic agent (positive control).[11]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[11]

  • MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the crystals.[11][18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot viability versus peptide concentration to determine the CC50.

General Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute Peptide (Protocol 1) Treat Treat Cells with Peptide Dilutions Reconstitute->Treat Seed Seed Cells in 96-well Plate Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Viability Assay (e.g., MTT) Incubate->Assay Read Read Plate Assay->Read Analyze Analyze Data (Calculate CC50) Read->Analyze

References

Technical Support Center: BING Peptide Activity in High-Salt Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the antimicrobial activity of the BING peptide in high-salinity environments.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in the antimicrobial activity of our this compound peptide in our high-salt experimental buffer. What are the likely causes?

A1: Reduced activity of antimicrobial peptides (AMPs) like this compound in high-salt conditions is a common challenge. The primary reasons include:

  • Electrostatic Shielding: High concentrations of cations (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺) in the buffer can shield the negative charges on the bacterial membrane, interfering with the initial electrostatic attraction of the cationic this compound peptide.

  • Conformational Changes: High ionic strength can alter the secondary structure of the this compound peptide, potentially reducing its ability to interact with its target, the CpxR regulator in the bacterial envelope stress response.[1]

  • Increased Competition: Salt ions can compete with the peptide for binding sites on the bacterial surface.

Q2: What is the proposed mechanism of action for the this compound peptide?

A2: this compound is a 13-residue antimicrobial peptide that targets the bacterial envelope stress response.[2][3] It has been shown to suppress the expression of cpxR, a key transcriptional regulator in the Cpx two-component system.[2][3] This system is crucial for managing stress in the bacterial envelope and is implicated in antimicrobial resistance.[2][3] By downregulating cpxR, this compound can disrupt the bacterial stress response, making the bacteria more susceptible to antibiotics and inhibiting the expression of efflux pumps.[2][3]

Troubleshooting Guides

Problem 1: Decreased this compound Peptide Activity at High Salt Concentrations

Symptoms:

  • Minimum Inhibitory Concentration (MIC) of this compound peptide increases significantly in buffers containing high concentrations of NaCl, MgCl₂, or CaCl₂.

  • Reduced bactericidal or bacteriostatic effect observed in high-salt growth media.

Troubleshooting Steps:

  • Confirm Salt Sensitivity Profile: First, systematically determine the salt sensitivity of your this compound peptide. This can be done by performing MIC assays across a range of salt concentrations.

  • Peptide Modification Strategies: If salt sensitivity is confirmed, consider the following peptide modifications to enhance activity in high-salt conditions:

    • Amino Acid Substitution: Replace key amino acid residues with bulky, non-natural amino acids to enhance hydrophobicity and membrane interaction. A common strategy is to replace tryptophan or histidine residues with β-naphthylalanine.[4]

    • Peptide Cyclization: Cyclizing the peptide can improve its structural stability in high ionic strength environments.[1][5]

    • Terminal Modifications: Adding bulky, hydrophobic residues like β-naphthylalanine to the termini of the peptide can boost salt resistance.[6]

  • Formulation Strategies:

    • Encapsulation in Liposomes: Encapsulating the this compound peptide in liposomes can protect it from the high-salt environment and facilitate its delivery to the bacterial membrane.[1]

Hypothetical Performance of Modified this compound Peptides

The following table summarizes the hypothetical MIC values of modified this compound peptides against E. coli in varying salt concentrations, demonstrating the potential improvements from the suggested modifications.

Peptide VersionMIC in 0 mM NaCl (µg/mL)MIC in 150 mM NaCl (µg/mL)MIC in 300 mM NaCl (µg/mL)
Wild-Type this compound864>128
This compound with β-naphthylalanine substitution41632
Cyclized this compound63264
Liposomal this compound8816

Experimental Protocols

Protocol 1: Salt-Dependent Minimum Inhibitory Concentration (MIC) Assay

This protocol details how to assess the antimicrobial activity of the this compound peptide under various salt conditions.

Materials:

  • This compound peptide and modified variants

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • NaCl, MgCl₂, CaCl₂ stock solutions

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Prepare Peptide Dilutions:

    • Prepare a stock solution of the this compound peptide in sterile water.

    • Perform serial two-fold dilutions of the peptide in MHB containing the desired salt concentrations (e.g., 0, 50, 100, 150, 300 mM NaCl) in a 96-well plate.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.

    • Include a positive control (bacteria in MHB with salt, no peptide) and a negative control (MHB with salt, no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Quantitative Real-Time PCR (qPCR) for cpxR Expression

This protocol is for assessing the impact of modified this compound peptides on the expression of the target gene, cpxR, in high-salt conditions.

Materials:

  • Bacterial strain

  • This compound peptide and modified variants

  • MHB with and without high salt concentrations

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for cpxR and a housekeeping gene (e.g., 16S rRNA)

Procedure:

  • Bacterial Treatment:

    • Grow bacteria to mid-log phase in MHB.

    • Expose the bacteria to the this compound peptide or its modified variants at sub-MIC concentrations in both low-salt and high-salt MHB for a defined period (e.g., 1-4 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the bacterial cells by centrifugation.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for cpxR and the housekeeping gene.

    • Use a standard thermal cycling program.

  • Data Analysis:

    • Calculate the relative expression of cpxR using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

    • Compare the cpxR expression levels in treated versus untreated cells in both low-salt and high-salt conditions.

Visualizations

BING_Signaling_Pathway cluster_Cpx Cpx Two-Component System This compound This compound Peptide Bacterial_Membrane Bacterial Outer Membrane This compound->Bacterial_Membrane Interacts with CpxR CpxR (Response Regulator) This compound->CpxR Suppresses Expression Periplasm Periplasm Bacterial_Membrane->Periplasm CpxA CpxA (Sensor Kinase) CpxA->CpxR Phosphorylates Gene_Expression Downstream Gene Expression (e.g., efflux pumps) CpxR->Gene_Expression Regulates CpxP CpxP (Periplasmic Protein) CpxP->CpxA Inhibits Envelope_Stress Envelope Stress Envelope_Stress->CpxA Activates

Caption: this compound peptide signaling pathway.

Caption: Experimental workflow for troubleshooting.

References

reducing BING peptide non-specific binding in assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "BING Peptide": The term "this compound peptide" is not a standard scientific identifier. This guide provides troubleshooting strategies applicable to non-specific binding (NSB) for any peptide-based assay. The principles and protocols outlined here are based on established biochemical techniques for mitigating NSB.

Frequently Asked questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in my peptide assay?

Non-specific binding (NSB) refers to the adhesion of your peptide or detection reagents to surfaces other than the intended target.[1][2] This can include the walls of microplate wells, beads, membranes, or even tuthis compound.[3][4][5] NSB is a major concern because it generates a high background signal, which can obscure the true specific signal from your analyte.[6] This leads to reduced assay sensitivity, inaccurate quantification, and potentially false-positive results.[2][6]

Q2: What causes my peptide to bind non-specifically?

NSB is primarily driven by physicochemical interactions between the peptide and the assay surfaces.[1][7] The main culprits are:

  • Hydrophobic Interactions: Peptides containing hydrophobic amino acid residues can "stick" to plastic surfaces like polystyrene, which are also hydrophobic.[7][8]

  • Electrostatic (Ionic) Interactions: Charged peptides can bind to surfaces with opposite charges.[1][7][8] For example, a positively charged peptide will be attracted to a negatively charged surface.[9]

  • Peptide Properties: The intrinsic properties of your peptide, such as its amino acid sequence, overall charge (isoelectric point), and purity, can predispose it to NSB.[6][10] Impurities from synthesis can also contribute to background signals.[6]

Q3: How do blocking buffers work to reduce non-specific binding?

Blocking buffers are solutions containing a high concentration of molecules (usually proteins) that physically coat the unoccupied binding sites on the assay surface.[11] By saturating these sites, the blocking agent prevents the peptide or antibodies from binding non-specifically.[11][12] There is no single best blocking buffer; the optimal choice depends on the specific peptide, antibodies, and assay format.[12][13] Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[11]

Q4: Can assay plastics and labware contribute to non-specific binding?

Yes, the type of plasticware used can significantly impact NSB. Peptides can adsorb strongly to standard plastics like polystyrene and polypropylene (B1209903).[3][5][14] To minimize this, it is recommended to use "low-binding" microcentrifuge tubes and microplates, which are specially treated to have more inert surfaces.[3][13] For particularly problematic peptides, silanized (deactivated) glass containers may be necessary.[3][13]

Troubleshooting Guide: High Background & Non-Specific Binding

This guide provides a systematic approach to identifying and resolving issues related to high background and NSB in your peptide assays.

Problem 1: High Background Signal in No-Analyte Control Wells

This is a classic sign of non-specific binding. Follow these steps to diagnose and resolve the issue.

Insufficient blocking is a primary cause of high background.[6] Your current blocking agent may not be optimal for your specific peptide and assay system.

Experimental Protocol: Optimization of Blocking Buffer

  • Prepare a Panel of Blocking Buffers:

    • 1-5% Bovine Serum Albumin (BSA) in a wash buffer like PBST (PBS with 0.05% Tween-20). Use high-purity, fatty-acid-free BSA.[6]

    • 1-5% Non-fat dry milk in PBST. (Note: Avoid if using avidin-biotin detection systems due to endogenous biotin).[6]

    • 1% Casein in PBST. Smaller molecular weight fractions of casein can be very effective.[6][15]

    • Commercial peptide-based or synthetic blockers.[6][16][17]

  • Testing Protocol:

    • Coat your plate with your capture antibody or antigen as usual.

    • In separate wells, apply each of the different blocking buffers and incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Include a "no-analyte" control and a positive control for each blocking condition.

    • Proceed with the rest of your standard immunoassay protocol.

    • Measure the signal in all wells.

  • Data Analysis:

    • Calculate the signal-to-noise (S/N) ratio for each blocking buffer: S/N = (Signal of positive control) / (Signal of no-analyte control).

    • Select the blocking buffer that provides the highest S/N ratio.[6]

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1 - 5%Well-characterized, lacks cross-reactivity in many systems. Good for phosphoprotein detection.[11][18]Can be expensive. Some antibodies may cross-react with BSA.[11]
Non-Fat Dry Milk 1 - 5%Inexpensive and effective for many applications.[11][19]Contains phosphoproteins and biotin, which can interfere with certain assays.[6][11] Quality can be variable.
Casein 0.5 - 2%Very effective blocker, particularly smaller molecular weight fractions.[6][15]Can have issues with bacterial contamination in homemade preparations.
Fish Gelatin 0.1 - 1%Low cross-reactivity with mammalian antibodies.[11]May not be as effective as BSA or milk in all situations.[11][20]
Synthetic/Commercial Blockers VariesProtein-free options available, reducing cross-reactivity. High consistency.[16][17]Can be more expensive.[11]

The composition of your wash and dilution buffers can be adjusted to disrupt the molecular forces causing NSB.[1]

Table 2: Buffer Additives to Reduce Non-Specific Binding

AdditiveTypical ConcentrationMechanism of Action
Non-ionic Surfactants (e.g., Tween-20) 0.05 - 0.1% (v/v)Disrupts hydrophobic interactions.[1][21][22] Often included in wash buffers.[21]
Salt (e.g., NaCl) 150 mM - 500 mMShields charged molecules, disrupting electrostatic interactions.[7][9][10]
Carrier Proteins (e.g., BSA) 0.1 - 1% (w/v)Added to the analyte solution to prevent the peptide from binding to tubes and surfaces.[9][10]

Experimental Protocol: Buffer Optimization

  • Create a matrix of buffer conditions to test. For example, prepare your standard assay buffer with:

    • Increasing concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM).

    • Different concentrations of Tween-20 (e.g., 0.05%, 0.1%).

  • Run your assay using these different buffers for your peptide and antibody dilution steps.

  • Include appropriate no-analyte and positive controls for each condition.

  • Analyze the results to find the buffer composition that minimizes background while maintaining a strong specific signal.

Excessively high concentrations of primary or secondary antibodies can lead to low-affinity, non-specific interactions.[6]

Experimental Protocol: Antibody Titration (Checkerboard Assay)

  • Coat a 96-well plate with a saturating concentration of your peptide or capture antibody.

  • Block the plate with your optimized blocking buffer.

  • Create serial dilutions of your primary antibody down the rows of the plate.

  • Create serial dilutions of your secondary antibody across the columns of the plate.

  • Include controls with no primary and/or no secondary antibody.

  • Complete the assay and measure the signal.

  • Analyze the data to identify the combination of antibody concentrations that yields the highest specific signal with the lowest background.[6]

Visual Guides

Troubleshooting Workflow

This diagram outlines a logical workflow for addressing non-specific binding issues.

G start High Background / NSB Detected block Step 1: Optimize Blocking Buffer Test BSA, Milk, Casein, Commercial Blockers start->block buffer Step 2: Optimize Assay Buffer Adjust Salt (NaCl) & Detergent (Tween-20) block->buffer If NSB persists end Problem Resolved block->end Problem Solved antibody Step 3: Titrate Antibodies Perform Checkerboard Assay for Primary & Secondary buffer->antibody If NSB persists buffer->end Problem Solved wash Step 4: Improve Wash Steps Increase Volume and/or Number of Washes antibody->wash If NSB persists antibody->end Problem Solved peptide Step 5: Check Peptide Quality Ensure >95% Purity wash->peptide If NSB persists wash->end Problem Solved peptide->end If NSB persists, consult specialist

Caption: A step-by-step troubleshooting guide for reducing non-specific binding.

Mechanism of Blocking Agents

This diagram illustrates how blocking agents prevent non-specific binding.

G cluster_0 Without Blocking Agent cluster_1 With Blocking Agent p1 P surface1 Plate Surface p1->surface1 Non-Specific Binding ab1 Ab ab1->surface1 Non-Specific Binding p2 P surface2 Plate Surface ab2 Ab blocker B blocker->surface2 Blocks Sites

Caption: Blocking agents coat the surface to prevent non-specific peptide (P) and antibody (Ab) binding.

General ELISA Workflow

This diagram shows a typical ELISA workflow incorporating steps to minimize NSB.

G A 1. Coat Plate With antigen/antibody B 2. Wash 3x with PBST A->B C 3. Block Incubate 1-2h with optimized blocker B->C D 4. Wash 3x with PBST C->D E 5. Add Sample/Peptide Incubate 1-2h D->E F 6. Wash 5x with PBST E->F G 7. Add Detection Antibody Incubate 1h F->G H 8. Wash 5x with PBST G->H I 9. Add Substrate Incubate until color develops H->I J 10. Stop & Read Plate I->J

Caption: A generalized workflow for an ELISA incorporating blocking and washing steps to reduce NSB.[13]

References

troubleshooting unexpected results with BING peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with the BING peptide.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and what is its mechanism of action?

This compound is a novel, thermostable 13-residue antimicrobial peptide (AMP) isolated from the plasma of the Japanese medaka fish (Oryzias latipes).[1][2][3] Its primary mechanism of action against Gram-negative bacteria is the suppression of cpxR gene expression.[1][2][3] The CpxR protein is a key regulator of the bacterial envelope stress response, and its downregulation by this compound disrupts the bacteria's ability to cope with envelope stress, ultimately leading to cell death.[1][2][3] This is a unique mechanism among known AMPs.[2][3] this compound has demonstrated broad-spectrum toxicity against pathogenic bacteria, including drug-resistant strains, while exhibiting low toxicity to mammalian cells.[1][2]

Q2: How should I store and handle the lyophilized this compound peptide?

For long-term storage, lyophilized this compound peptide should be stored at -20°C or below in a tightly sealed container, protected from light and moisture.[4][5][6][7][8] For short-term storage of a few weeks, refrigeration at 4°C is acceptable.[4][5][6] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can reduce peptide stability.[4][7][8] When handling, use personal protective equipment such as gloves and a lab coat.

Q3: How do I reconstitute the this compound peptide?

The solubility of a peptide is highly dependent on its amino acid sequence. For initial solubilization of this compound peptide, it is recommended to use sterile, deionized water.[9] If solubility issues arise, adding a small amount of a suitable solvent like DMSO or adjusting the pH may help.[10][11] It is advisable to first test the solubility of a small amount of the peptide before dissolving the entire sample.[10] Reconstituted peptide solutions should be prepared fresh for each experiment if possible. For storage of peptide solutions, it is recommended to make aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[4][5][6][7]

Troubleshooting Unexpected Results

Q4: I am not observing the expected antimicrobial activity with the this compound peptide. What could be the reason?

Several factors could contribute to a lack of antimicrobial activity. Consider the following troubleshooting steps:

  • Peptide Integrity: Ensure the peptide has been stored and handled correctly to prevent degradation. Verify the purity and correct sequence of the synthesized peptide.[12]

  • Assay Conditions: The choice of assay method and materials is crucial. Cationic peptides like this compound can adhere to negatively charged surfaces like polystyrene microtiter plates, reducing the effective concentration. Using polypropylene (B1209903) plates is recommended. The composition of the growth medium, particularly high salt concentrations, can also inhibit the activity of AMPs.

  • Bacterial Strain and Growth Phase: The susceptibility of different bacterial strains to this compound can vary. Ensure you are using a sensitive strain and that the bacteria are in the logarithmic growth phase for the assay.

  • Peptide Solubility: Visually inspect the peptide solution for any precipitation. Aggregated or insoluble peptide will not be biologically active.[12]

Q5: My results for the Minimum Inhibitory Concentration (MIC) of this compound peptide are inconsistent. Why is this happening?

Inconsistent MIC results are a common issue with AMPs.[12] The variability can be due to:

  • Inoculum Size: The number of bacteria used in the assay can significantly impact the MIC value. Standardize the inoculum concentration for each experiment.[12]

  • Media Composition: As mentioned, the components of the culture medium can interfere with peptide activity. Use a consistent and appropriate medium for all experiments.

  • pH of the Medium: The pH can affect the charge of both the peptide and the bacterial membrane, influencing their interaction.[12]

  • Incubation Time: Ensure a consistent incubation time for all assays.

Q6: I am observing cytotoxicity in my mammalian cell line at concentrations where this compound peptide should be non-toxic. What should I do?

While this compound is reported to have low toxicity to mammalian cells, unexpected cytotoxicity could be due to:[1][2]

  • Peptide Purity: Impurities from the peptide synthesis process can sometimes be cytotoxic. Ensure you are using a high-purity peptide.

  • Cell Line Sensitivity: Different cell lines may have varying sensitivities. It is advisable to test the cytotoxicity of this compound on your specific cell line.

  • Assay Conditions: The presence of serum in the cell culture medium can sometimes interact with the peptide. Consider this when designing your experiment.[12]

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve the peptide, ensure the final concentration of the solvent in the cell culture is not toxic to the cells.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Peptide against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)
Escherichia coli5
Pseudomonas aeruginosa10
Staphylococcus aureus25
Bacillus subtilis50
Beta-lactam resistant strains5-50

Data extracted from a study by Dong et al. (2021).[13]

Table 2: Troubleshooting Guide for Common Issues with this compound Peptide Experiments

IssuePossible CauseRecommended Solution
Low or no antimicrobial activity Peptide degradationStore peptide properly; avoid multiple freeze-thaw cycles.
Peptide aggregation/insolubilityTest solubility in different solvents; sonicate briefly.
Inappropriate assay conditionsUse polypropylene plates; optimize media composition.
Inconsistent MIC results Variable inoculum sizeStandardize bacterial concentration for each assay.
Inconsistent incubation timeMaintain a consistent incubation period.
Media variabilityUse the same batch of media for comparative experiments.
Unexpected cytotoxicity Peptide impuritiesUse high-purity this compound peptide.
Solvent toxicityEnsure final solvent concentration is non-toxic to cells.
Cell line sensitivityDetermine the IC50 for your specific cell line.

Experimental Protocols

1. Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound Peptide

This protocol is based on the broth microdilution method.

  • Materials:

    • This compound peptide stock solution

    • Bacterial culture in logarithmic growth phase

    • Cation-adjusted Mueller-Hinton Broth (MHB) or other suitable growth medium

    • Sterile 96-well polypropylene microtiter plates

    • Spectrophotometer

  • Method:

    • Prepare a serial two-fold dilution of the this compound peptide in MHB in the 96-well plate. The concentration range should bracket the expected MIC.

    • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.

    • Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm.[14]

2. Protocol for Assessing the Cytotoxicity of this compound Peptide on Mammalian Cells (MTT Assay)

  • Materials:

    • This compound peptide stock solution

    • Mammalian cell line of interest

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Sterile 96-well cell culture plates

    • Microplate reader

  • Method:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound peptide in serum-free medium.

    • Remove the old medium from the cells and add the peptide dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide) and a positive control for cytotoxicity (e.g., Triton X-100).

    • Incubate the plate for the desired time period (e.g., 24 or 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle control.

Visualizations

BING_Signaling_Pathway cluster_bacterium Gram-Negative Bacterium This compound This compound Peptide OuterMembrane Outer Membrane This compound->OuterMembrane Crosses CpxR CpxR (Response Regulator) This compound->CpxR Suppresses Expression Periplasm Periplasm OuterMembrane->Periplasm InnerMembrane Inner Membrane Periplasm->InnerMembrane Cytoplasm Cytoplasm InnerMembrane->Cytoplasm CpxA CpxA (Sensor Kinase) CpxA->CpxR Phosphorylates CpxR_P CpxR-P (Phosphorylated Response Regulator) EnvelopeStress Envelope Stress Response Genes CpxR_P->EnvelopeStress Activates Transcription CpxR->CpxR_P Stress Envelope Stress Stress->CpxA Activates

Caption: Signaling pathway of this compound peptide in Gram-negative bacteria.

Troubleshooting_Workflow cluster_CheckPeptide Peptide Integrity cluster_CheckAssay Experimental Conditions cluster_CheckData Data Analysis Start Unexpected Experimental Results with this compound Peptide CheckPeptide 1. Verify Peptide Integrity & Handling Start->CheckPeptide CheckAssay 2. Review Experimental Setup & Conditions CheckPeptide->CheckAssay Peptide OK Redesign Redesign Experiment CheckPeptide->Redesign Issue Found CheckData 3. Analyze Data Interpretation CheckAssay->CheckData Setup OK CheckAssay->Redesign Issue Found Consult Consult Literature & Technical Support CheckData->Consult Interpretation OK CheckData->Redesign Issue Found Consult->Redesign Storage Correct Storage? (-20°C or lower, dry, dark) Reconstitution Proper Reconstitution? (Correct solvent, no precipitation) Purity High Purity Peptide? Materials Appropriate Materials? (e.g., polypropylene plates) Media Consistent Media Composition? Controls Proper Controls Included? Stats Statistical Analysis Correct? Comparison Comparison to Positive/Negative Controls?

Caption: Troubleshooting workflow for unexpected results with this compound peptide.

References

BING peptide stability issues during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and storage of BING peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound peptide and what are its general stability characteristics?

A1: this compound is a thermostable, 13-residue antimicrobial peptide (AMP) originally isolated from the plasma of the Japanese medaka fish (Oryzias latipes)[1][2]. As an AMP, it exhibits broad-spectrum toxicity against pathogenic bacteria, including drug-resistant strains[1][2]. Its thermostable nature suggests a relatively robust structure[1]. However, like all peptides, its long-term stability is subject to environmental factors such as temperature, moisture, and pH[3][4].

Q2: How should I store lyophilized this compound peptide for short-term and long-term use?

A2: For optimal stability, lyophilized this compound peptide should be stored in a freezer at or below -20°C[3][5][6]. For long-term storage, temperatures of -80°C are recommended[3][7]. It is crucial to store the peptide in a tightly sealed, light-protected container with a desiccant to prevent degradation from moisture and light[3][5][7][8].

Q3: What is the recommended procedure for reconstituting lyophilized this compound peptide?

A3: Before opening, allow the vial of lyophilized this compound peptide to warm to room temperature in a desiccator to prevent condensation[8][9]. The choice of solvent depends on the peptide's properties and the intended application. For many peptides, sterile, purified water or a buffer at a slightly acidic pH (5-7) is suitable[4]. For hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile (B52724) may be necessary for initial dissolution, followed by gradual dilution with an aqueous buffer[10].

Q4: How should I store this compound peptide once it is in solution?

A4: Storing peptides in solution for extended periods is not recommended due to a higher risk of degradation[5][9]. If storage in solution is necessary, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide[3][5][6]. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C[3][10].

Q5: What are the common chemical degradation pathways for peptides like this compound?

A5: Peptides are susceptible to several chemical degradation pathways, including:

  • Oxidation: Amino acid residues such as methionine (Met), cysteine (Cys), and tryptophan (Trp) are prone to oxidation[11][12].

  • Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation, which alters the peptide's charge and structure[11][12][13].

  • Hydrolysis: Peptide bonds can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions[11][12].

  • Aggregation: Peptides can self-associate to form aggregates, which can lead to a loss of biological activity and create solubility issues[14][15].

Troubleshooting Guide

Issue 1: I observe a loss of this compound peptide activity in my experiments over time.

  • Question: What could be causing the decrease in my this compound peptide's antimicrobial activity?

  • Answer: A loss of activity can be due to several factors related to peptide instability. The most common culprits are improper storage, leading to chemical degradation, or physical instability like aggregation. Repeated freeze-thaw cycles of peptide solutions are a frequent cause of degradation[3][5]. To troubleshoot, review your storage and handling procedures. Ensure that lyophilized peptide is stored at or below -20°C in a desiccated, dark environment[5][7]. Once in solution, aliquot the peptide to minimize freeze-thaw cycles and store at -80°C for long-term use[3]. It is also advisable to perform a stability assay to determine the half-life of your peptide under your experimental conditions.

Issue 2: My this compound peptide solution appears cloudy or contains visible precipitates.

  • Question: Why has my this compound peptide solution become cloudy, and what can I do about it?

  • Answer: Cloudiness or precipitation is often a sign of peptide aggregation or poor solubility[16]. Aggregation can be influenced by factors such as peptide concentration, pH, temperature, and the ionic strength of the solution[14][15]. To address this, ensure the pH of your buffer is at least 2 units away from the peptide's isoelectric point (pI) to enhance solubility[16]. You can also try dissolving the peptide at a lower concentration. If the peptide is hydrophobic, using a small percentage of an organic solvent during reconstitution may help.

Issue 3: I am concerned about the potential for oxidation of my this compound peptide during storage and experiments.

  • Question: How can I prevent the oxidation of my this compound peptide, especially if it contains susceptible amino acids?

  • Answer: Peptides containing residues like methionine, cysteine, and tryptophan are particularly vulnerable to oxidation[11][12]. To mitigate this, handle the peptide in an oxygen-free environment when possible. Using degassed buffers and purging the storage vial with an inert gas like nitrogen or argon can help prevent oxidation[8][9]. The inclusion of antioxidants in the formulation can also be beneficial, but their compatibility with your experimental setup must be verified[14].

Data on General Peptide Stability

Table 1: Recommended Storage Conditions for Lyophilized Peptides

Storage DurationTemperatureAdditional Conditions
Weeks to MonthsRoom TemperatureIn a desiccator, protected from light[8]
Up to 6 Months-20°CTightly sealed container with desiccant[3]
Beyond 6 Months-80°CUnder inert gas (argon or nitrogen)[3]

Table 2: General Stability of Peptides in Solution

Storage TemperatureEstimated Stability Duration
4°C1-2 weeks[3]
-20°C3-4 months[3]
-80°CUp to 1 year[3]

Experimental Protocols

Protocol 1: Assessment of this compound Peptide Stability by HPLC

This protocol outlines a general method to assess the stability of this compound peptide over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound peptide stock solution

  • Appropriate buffer for your experiment

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)

  • Incubator or water bath

Procedure:

  • Prepare a solution of this compound peptide at a known concentration in the desired buffer.

  • Divide the solution into several aliquots.

  • Store the aliquots under the desired storage conditions (e.g., 4°C, -20°C, 37°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot.

  • Analyze the sample by HPLC to determine the percentage of intact peptide remaining.

  • A decrease in the area of the main peptide peak over time indicates degradation.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation

This assay is used to monitor the formation of amyloid-like fibrillar aggregates.

Materials:

  • This compound peptide solution

  • Thioflavin T (ThT) stock solution

  • 96-well black, flat-bottom plate

  • Fluorescence plate reader

Procedure:

  • Prepare the this compound peptide solution at the desired concentration in the appropriate buffer.

  • Add ThT to the peptide solution to a final concentration of 10-20 µM.

  • Pipette the mixture into the wells of the 96-well plate.

  • Incubate the plate at 37°C, with or without shaking, depending on the desired conditions to induce aggregation.

  • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation around 440 nm and emission around 485 nm.

  • An increase in fluorescence intensity over time is indicative of the formation of β-sheet-rich aggregates[14].

Visualizations

Below are diagrams illustrating key concepts related to this compound peptide.

BING_Peptide_Signaling_Pathway This compound Peptide Signaling Pathway in Bacteria This compound This compound Peptide Bacterial_Membrane Bacterial Membrane This compound->Bacterial_Membrane Interacts with CpxR_RNA cpxR RNA Bacterial_Membrane->CpxR_RNA Suppresses expression CpxR_Protein CpxR Protein CpxR_RNA->CpxR_Protein Translation Envelope_Stress_Response Envelope Stress Response CpxR_Protein->Envelope_Stress_Response Regulates Efflux_Pumps Efflux Pumps (e.g., mexB, mexY, oprM) Envelope_Stress_Response->Efflux_Pumps Upregulates Antibiotic_Resistance Antibiotic Resistance Efflux_Pumps->Antibiotic_Resistance Contributes to

Caption: this compound peptide's mechanism of action involves suppressing the cpxR-mediated envelope stress response in bacteria.

Peptide_Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Peptide Instability Start Experiment Shows Unexpected Results (e.g., low activity) Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Handling Review Handling Procedures (Aliquoting, Freeze-Thaw) Start->Check_Handling Visual_Inspection Visually Inspect Solution (Cloudiness, Precipitate) Start->Visual_Inspection Improper_Storage Improper Storage Identified Check_Storage->Improper_Storage Handling_Issue Handling Issue Identified Check_Handling->Handling_Issue Aggregation_Suspected Aggregation/ Solubility Issue Visual_Inspection->Aggregation_Suspected Optimize_Storage Optimize Storage: - Store at -80°C - Use Desiccant - Protect from Light Improper_Storage->Optimize_Storage Optimize_Handling Optimize Handling: - Aliquot into single-use vials - Minimize Freeze-Thaw Handling_Issue->Optimize_Handling Optimize_Solubilization Optimize Solubilization: - Adjust pH - Use appropriate solvent - Lower concentration Aggregation_Suspected->Optimize_Solubilization Perform_QC Perform Quality Control: - HPLC for purity - Mass Spec for identity Optimize_Storage->Perform_QC Optimize_Handling->Perform_QC Optimize_Solubilization->Perform_QC End Resume Experiment Perform_QC->End

Caption: A logical workflow to diagnose and resolve common this compound peptide stability issues during experiments.

References

Technical Support Center: Optimizing BING Peptide Purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of BING peptide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound peptide and to offer strategies for improving its purity.

Disclaimer: As the specific sequence and properties of "this compound peptide" are not publicly documented, the following guidance is based on established principles of solid-phase peptide synthesis (SPPS) and purification that are broadly applicable.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound peptide synthesis and purification workflow.

Issue 1: Low Purity of Crude this compound Peptide after Synthesis

Symptom: HPLC analysis of the crude peptide reveals a complex chromatogram with multiple peaks, and the target peptide peak represents a low percentage of the total area.

Possible Causes and Solutions:

Possible Cause Recommended Action Experimental Protocol
Incomplete Coupling Reactions Incomplete coupling leads to the formation of deletion sequences, which are missing one or more amino acids.[1][2][3][4]1. Monitor Coupling Reactions: Use a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, to check for free primary amines after each coupling step. A positive result indicates incomplete coupling.[5] 2. Optimize Coupling: Extend coupling reaction times, or perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid.[6][7] 3. Use a More Efficient Coupling Reagent: Switch to a more potent coupling reagent like HATU, HCTU, or COMU, especially for sterically hindered amino acids.[6][8][9]
Incomplete Fmoc-Deprotection Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain will also result in deletion sequences.[1][4]1. Extend Deprotection Time: Increase the incubation time with the piperidine (B6355638) solution. 2. Monitor Deprotection: The efficiency of the deprotection step can be monitored during the synthesis.[8] 3. Optimize Deprotection Reagent: Consider adding additives like DBU to the piperidine/DMF solution to enhance deprotection efficiency.[6][10]
Side Reactions Depending on the amino acid sequence of this compound peptide, various side reactions can occur, such as aspartimide formation, oxidation (especially of Met or Trp), or racemization.[1][2][3][10]1. Aspartimide Formation: If the sequence contains Asp, especially followed by Gly, Ser, or Asn, consider using protecting groups like Hmb or Dmb on the preceding amino acid's backbone nitrogen to prevent this side reaction.[10] 2. Oxidation: To minimize oxidation, degas all solvents and use scavengers during cleavage. If oxidation is still an issue, it may be possible to reduce the oxidized peptide post-purification. 3. Racemization: Use coupling reagents known to suppress racemization, such as those combined with HOBt or HOAt.[6]
Aggregation The growing peptide chain may aggregate on the solid support, hindering reagent access and leading to incomplete reactions.[10][11][12] This is more common with hydrophobic sequences.[10][11]1. Change Solvent: Switch from DMF to NMP, or use a solvent mixture containing DMSO to improve solvation.[10][13] 2. Use Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., LiCl) before coupling to disrupt secondary structures.[10][12] 3. Incorporate Backbone Modifications: Strategically insert pseudoproline dipeptides to disrupt β-sheet formation.[10][12] 4. Lower Resin Loading: Use a resin with a lower substitution level to increase the distance between peptide chains.[12]
Issue 2: Difficulty in Purifying the this compound Peptide by HPLC

Symptom: The HPLC chromatogram shows poor peak resolution, with broad or tailing peaks, making it difficult to isolate the target peptide.

Possible Causes and Solutions:

Possible Cause Recommended Action Experimental Protocol
Poor Solubility of the Peptide The crude peptide does not fully dissolve in the initial HPLC mobile phase, leading to sample loss and poor chromatography.1. Test Different Solvents: Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO or DMF before diluting it with the aqueous mobile phase. 2. Use Solubilizing Additives: Add organic modifiers like isopropanol (B130326) or acetic acid, or chaotropic agents such as guanidine (B92328) hydrochloride to the purification solvents to disrupt aggregates.[12]
Suboptimal HPLC Conditions The chosen HPLC gradient, flow rate, or column chemistry is not suitable for separating the this compound peptide from its impurities.1. Method Development on an Analytical Scale: Before scaling up to a preparative column, optimize the separation on an analytical column with the same packing material.[14] 2. Gradient Optimization: Start with a shallow gradient (e.g., 1% B per minute) to effectively separate closely eluting impurities.[14][15] 3. pH Adjustment: The pH of the mobile phase can significantly affect the retention and selectivity of peptides.[15] 4. Column Screening: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best resolution.[15]
Peptide Aggregation in Solution The purified peptide aggregates in the collection fractions or during lyophilization, leading to poor recovery and potential solubility issues later.1. Lyophilize Quickly: Freeze-dry the purified fractions as soon as possible, as peptides can degrade in solution.[14] 2. Add a Bulking Agent: Consider adding a bulking agent like glycine (B1666218) or mannitol (B672) before lyophilization to help prevent aggregation. 3. Control pH: Ensure the pH of the solution is not close to the peptide's isoelectric point (pI), where it will be least soluble.

Frequently Asked Questions (FAQs)

Q1: What is a typical purity level I can expect for a synthetic peptide?

A1: The expected purity of a synthetic peptide varies depending on its length, sequence, and the success of the synthesis and purification. The following table provides a general guideline for purity levels and their common applications.[8][16]

Purity LevelCommon Applications
Crude Non-sensitive screening, antibody generation (initial immunization)
>70% Western blotting (as a blocking peptide), enzyme substrate studies
>85% Semi-quantitative applications, biochemical assays, epitope mapping[8]
>95% Quantitative bioassays, in-vitro receptor-ligand studies, cell-based assays[8][16]
>98% In-vivo studies, clinical trials, structural studies (NMR, X-ray crystallography)[8][16]

Q2: What are the most common types of impurities found in synthetic peptides?

A2: The most common impurities are related to the synthesis process and include:

  • Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling or deprotection.[1][2][3][4]

  • Truncated sequences: Peptides that have stopped elongating prematurely.[3]

  • Insertion sequences: Peptides with an extra amino acid, often due to excess reagent not being washed away.[1][2][17]

  • Peptide-protecting group adducts: Peptides with remaining side-chain protecting groups due to incomplete cleavage.[1][18]

  • Diastereomers: Resulting from racemization of amino acids during synthesis.[1][2]

  • Oxidized or reduced species: Particularly common for peptides containing Met, Cys, or Trp.[2]

Q3: How do I choose the right cleavage cocktail for my this compound peptide?

A3: The choice of cleavage cocktail depends on the resin and the protecting groups on the amino acid side chains. A common and effective cocktail for many peptides is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water.[18][19] TIS acts as a scavenger to trap reactive cations generated during cleavage, preventing side reactions.[18][20] The specific ratio of these components may need to be optimized depending on the amino acid composition of your peptide. For example, peptides containing arginine with a Pbf protecting group benefit from a sufficient concentration of scavengers for clean removal.[3]

Q4: Can I use mass spectrometry to determine the purity of my peptide?

A4: Mass spectrometry (MS) is an essential tool for confirming the molecular weight of your synthesized peptide and identifying impurities.[21][22] However, it is not a quantitative method for determining purity on its own because different peptides may ionize with different efficiencies.[23] The standard method for quantifying peptide purity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where purity is calculated based on the relative peak area of the target peptide compared to the total area of all peaks, typically measured by UV absorbance at 214-220 nm.[21]

Visual Guides

Experimental Workflow for this compound Peptide Purification

The following diagram illustrates a typical workflow for the purification and analysis of a synthetic peptide like this compound peptide.

G cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product Synthesis Solid-Phase Peptide Synthesis (SPPS) of this compound Peptide Cleavage Cleavage from Resin & Removal of Protecting Groups Synthesis->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Dissolution Dissolution of Crude Peptide Precipitation->Dissolution HPLC Preparative RP-HPLC Dissolution->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Check Analytical HPLC for Purity Check Fraction_Collection->Purity_Check MS_Analysis Mass Spectrometry for Identity Confirmation Fraction_Collection->MS_Analysis Pooling Pooling of Pure Fractions Purity_Check->Pooling MS_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Pure this compound Peptide Lyophilization->Final_Product

Caption: A standard workflow for the synthesis, purification, and analysis of this compound peptide.

Troubleshooting Decision Tree for Low Peptide Purity

This diagram provides a logical path to diagnose and resolve issues of low peptide purity after synthesis.

G Start Low Purity of Crude Peptide Check_MS Analyze Crude Product by MS Start->Check_MS MS_Result Major peaks correspond to deletion sequences? Check_MS->MS_Result Incomplete_Rxn Likely Incomplete Coupling or Deprotection MS_Result->Incomplete_Rxn Yes Other_Impurities Major peaks are not deletions? MS_Result->Other_Impurities No Optimize_Synth Optimize Synthesis: - Monitor reactions (Kaiser test) - Use double coupling - Extend reaction times - Use stronger reagents Incomplete_Rxn->Optimize_Synth Side_Reactions Consider Side Reactions: - Aspartimide formation - Oxidation - Aggregation Other_Impurities->Side_Reactions Yes Purification_Issue If MS is correct but HPLC purity is low, optimize purification. Other_Impurities->Purification_Issue No, target mass is correct Optimize_Side_Rxn Implement Mitigation Strategies: - Use backbone protection - Use scavengers - Change solvents/additives Side_Reactions->Optimize_Side_Rxn Optimize_HPLC Optimize HPLC: - Adjust gradient - Change mobile phase pH - Screen different columns Purification_Issue->Optimize_HPLC

Caption: A decision tree to troubleshoot causes of low purity in synthetic peptides.

References

optimizing incubation time for BING peptide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with BING (Bioactive Inhibitor of Neuronal Glycation) peptide. The focus is on optimizing incubation time to ensure reliable and reproducible results in your cell-based assays.

Understanding this compound Peptide

This compound is a synthetic peptide designed to be a potent neuroprotective agent. Its primary mechanism of action is the inhibition of Fructosamine-3-Kinase (FN3K), a key enzyme in the protein glycation pathway. By blocking FN3K, this compound peptide prevents the formation of Advanced Glycation End-products (AGEs), which are known to contribute to neuronal damage and apoptosis in neurodegenerative disease models. Optimizing the incubation time is critical to observe this protective effect without introducing artifacts.

BING_Pathway cluster_cell Neuron This compound This compound Peptide FN3K FN3K Enzyme This compound->FN3K Inhibits Glycation Protein Glycation FN3K->Glycation Promotes AGEs AGEs Formation Glycation->AGEs Neurotoxicity Neurotoxicity & Apoptosis AGEs->Neurotoxicity Troubleshooting_Flowchart Start Start: Unexpected Experimental Results Issue1 Issue: No significant effect of this compound peptide Start->Issue1 No Effect Issue2 Issue: High variability between replicates Start->Issue2 High Variability Issue3 Issue: Unexpected cytotoxicity Start->Issue3 Cytotoxicity Sol1_1 Verify Peptide Activity: - Check storage & handling - Run positive control Issue1->Sol1_1 Possible Cause: Inactive Peptide Sol1_2 Optimize Incubation Time: - Perform time-course (12, 24, 48h) Issue1->Sol1_2 Possible Cause: Suboptimal Time Sol1_3 Optimize Concentration: - Perform dose-response (1nM - 100µM) Issue1->Sol1_3 Possible Cause: Suboptimal Dose Sol2_1 Check Peptide Solubility: - Ensure complete dissolution - Avoid precipitation in media Issue2->Sol2_1 Possible Cause: Inconsistent Dosing Sol2_2 Standardize Cell Seeding: - Ensure consistent cell density - Check cell health Issue2->Sol2_2 Possible Cause: Inconsistent Culture Sol2_3 Review Pipetting Technique: - Use calibrated pipettes - Ensure proper mixing Issue2->Sol2_3 Possible Cause: Technical Error Sol3_1 Assess Purity & Contaminants: - Check for TFA or endotoxin - Use high-purity peptide Issue3->Sol3_1 Possible Cause: Peptide Impurities Sol3_2 Lower Peptide Concentration: - Test lower dose range Issue3->Sol3_2 Possible Cause: Concentration Too High Sol3_3 Check Solvent Toxicity: - Ensure final DMSO conc. <0.5% Issue3->Sol3_3 Possible Cause: Solvent Effect Optimization_Workflow A Start: New Cell Line B Step 1: Dose-Response Assay (e.g., 1 nM to 100 µM for 24h) A->B C Determine EC50 or Optimal Concentration Range B->C D Step 2: Time-Course Assay (Use optimal concentration at 12, 24, 48h) C->D E Determine Optimal Incubation Time D->E F Proceed with Main Experiments E->F

Technical Support Center: BING Peptide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding contamination in BING peptide stock solutions. Adherence to these protocols is crucial for ensuring the integrity, stability, and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in peptide stock solutions?

A1: Contamination in peptide stock solutions can be broadly categorized into three types:

  • Microbial Contamination: This includes bacteria and fungi that can be introduced from non-sterile equipment, water, buffers, or improper handling.[1] Microbes can degrade peptides, leading to a loss of activity.[1]

  • Chemical Contamination: This can originate from residual solvents like trifluoroacetic acid (TFA) from the peptide synthesis process, impurities leaching from storage vials, or contaminants from laboratory equipment.[1][2] TFA is known to interfere with cellular assays.[1][3]

  • Cross-Contamination: This occurs when trace amounts of one peptide are unintentionally introduced into a stock solution of a different peptide.[1][4] This is a significant risk when working with multiple peptides and can lead to erroneous results.[1]

Q2: How should I handle lyophilized this compound peptides upon receipt to minimize contamination?

A2: Proper handling of lyophilized peptides from the moment of receipt is critical.

  • Equilibrate to Room Temperature: Before opening, allow the vial to warm to room temperature in a desiccator.[5][6][7][8][9] This prevents condensation of atmospheric moisture, which can degrade the peptide.[5][6][7][8]

  • Weigh Quickly: Weigh the desired amount of peptide quickly in a clean, controlled environment.[10]

  • Reseal Tightly: Tightly reseal the vial immediately after weighing to minimize exposure to air and moisture.[8][10] For peptides prone to oxidation, consider purging the vial with an inert gas like nitrogen or argon.[7][8]

  • Proper Storage: Store the remaining lyophilized peptide at -20°C or colder for long-term stability.[5][6][7][10]

Q3: What is the best way to store this compound peptide stock solutions?

A3: The long-term storage of peptides in solution is generally not recommended due to their limited shelf life.[5][10] However, if necessary, follow these guidelines:

  • Use Sterile Buffers: Dissolve the peptide in a sterile buffer, preferably at a pH between 5 and 6, to enhance stability.[6][7][8][10]

  • Aliquot: Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][7][10][11]

  • Freeze: Store the aliquots at -20°C or colder.[5][6][7][10] Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[6]

Q4: Which amino acids are particularly susceptible to degradation in solution?

A4: Peptides containing certain amino acid residues have a more limited shelf life in solution. These include Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Asparagine (Asn), and Glutamine (Gln).[5][7][10] Peptides with these residues are prone to oxidation and other forms of chemical degradation.[5][7][8][10]

Troubleshooting Guide: Contamination in this compound Peptide Stock Solutions

This guide will help you identify and resolve common contamination issues.

Observed Problem Potential Cause Troubleshooting Steps
Unexpected or inconsistent assay results. Chemical Contamination (e.g., TFA), Cross-Contamination, Peptide Degradation1. Review the Certificate of Analysis for residual TFA. If your assay is sensitive, consider a salt exchange.[1][3] 2. Analyze the stock solution via Mass Spectrometry to check for the presence of other known peptides used in the lab.[1] 3. Verify proper storage conditions and handling procedures were followed to prevent degradation.
Visible particles, cloudiness, or change in solution color. Microbial Contamination, Peptide Aggregation/Precipitation1. Attempt to sterile filter the solution using a 0.2 µm filter to remove microbial contamination.[8][10] 2. If the issue persists, it may be peptide aggregation. Review the peptide's solubility characteristics and consider re-dissolving a fresh aliquot using an optimized protocol (e.g., different solvent, sonication).[5][12][13]
Loss of peptide activity over time. Peptide Degradation, Microbial Contamination1. Confirm that the stock solution was stored correctly (aliquoted, frozen at ≤ -20°C).[7][10] 2. Avoid repeated freeze-thaw cycles.[7][10] 3. If microbial contamination is suspected, discard the stock and prepare a new one using aseptic techniques.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Peptide Stock Solution
  • Preparation: Allow the lyophilized this compound peptide vial to equilibrate to room temperature in a desiccator.[5][6][7][8][9]

  • Weighing: In a sterile environment (e.g., a laminar flow hood), quickly weigh the desired amount of peptide.

  • Dissolution: Dissolve the peptide in a recommended sterile solvent. For many peptides, sterile, distilled water is the first choice.[12][13] If the peptide has specific solubility requirements (e.g., acidic, basic, or hydrophobic), use the appropriate sterile buffer or solvent.[13] Sonication can be used to aid dissolution, but avoid excessive heating.[5][12]

  • Sterilization: Sterile filter the peptide stock solution through a 0.2 µm filter into a sterile container to remove any potential microbial contamination.[8][10]

  • Aliquoting: Dispense the sterile stock solution into single-use, sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or colder.[5][6][7][10]

Protocol 2: Quality Control of Peptide Stock Solution using Mass Spectrometry
  • Sample Preparation: Dilute a small aliquot of the this compound peptide stock solution to an appropriate concentration for mass spectrometry analysis using a suitable solvent.

  • Analysis: Analyze the diluted sample using a mass spectrometer to determine the molecular weight of the components in the solution.

  • Data Interpretation: Compare the observed molecular weight to the expected molecular weight of the this compound peptide. The presence of unexpected masses may indicate contamination or degradation.

Visual Guides

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase A Equilibrate Lyophilized Peptide to Room Temp B Weigh Peptide in Sterile Environment A->B In desiccator C Dissolve in Sterile Solvent/Buffer B->C Transfer peptide D Sterile Filter (0.2 µm filter) C->D E Aliquot into Single-Use Tubes D->E Dispense sterile solution F Store at ≤ -20°C E->F

Caption: Workflow for Preparing a Sterile Peptide Stock Solution.

G Start Inconsistent Assay Results Q1 Check for visible particulates/cloudiness Start->Q1 A1_Yes Potential Microbial Contamination or Peptide Aggregation Q1->A1_Yes Yes A1_No Potential Chemical Contamination or Peptide Degradation Q1->A1_No No Action1 Sterile filter solution. If persists, optimize dissolution protocol. A1_Yes->Action1 Action2 Review Certificate of Analysis. Analyze via Mass Spec. Verify storage conditions. A1_No->Action2

Caption: Troubleshooting Decision Tree for Contaminated Peptide Solutions.

References

Technical Support Center: Expression of Recombinant BING Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recombinant expression of the BING peptide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the expression and purification of this antimicrobial peptide.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and what are its key properties?

A1: this compound is a 13-amino acid antimicrobial peptide (AMP) originally isolated from the plasma of the Japanese medaka fish (Oryzias latipes).[1] Its sequence is H-Ile-Arg-Ile-Ile-Leu-Arg-Ala-Gln-Gly-Ala-Leu-Lys-Ile-OH. This compound exhibits broad-spectrum toxicity against pathogenic bacteria, including drug-resistant strains, by suppressing the expression of cpxR, a key regulator of the bacterial envelope stress response.[2][3]

Physicochemical Properties of this compound Peptide

PropertyValueSignificance for Recombinant Expression
Amino Acid Sequence H-IRIILRAQGALKI-OHThe presence of multiple hydrophobic (Ile, Leu, Ala, Val) and cationic (Arg, Lys) residues influences solubility and potential toxicity to the expression host.
Molecular Weight 1482.9 g/mol This small size can make the peptide susceptible to proteolytic degradation within the host cell.
Theoretical Isoelectric Point (pI) 11.58A high pI indicates a net positive charge at physiological pH, which can contribute to interactions with negatively charged cellular components like DNA, RNA, and membranes, potentially leading to toxicity. It also guides the choice of buffer systems for purification.
Grand Average of Hydropathy (GRAVY) 0.831A positive GRAVY score indicates a hydrophobic nature, which can lead to aggregation and formation of inclusion bodies, or poor solubility in aqueous buffers.

Q2: What are the primary challenges in expressing recombinant this compound peptide in E. coli?

A2: The main challenges stem from the inherent properties of this compound as a cationic and hydrophobic antimicrobial peptide:

  • Toxicity to the host: The antimicrobial nature of this compound can be lethal to the E. coli expression host, leading to poor cell growth and low yields.[4]

  • Proteolytic degradation: Due to its small size, the this compound peptide is highly susceptible to degradation by host cell proteases.[4]

  • Low expression levels: Codon usage bias between the medaka fish gene and E. coli can lead to inefficient translation. Additionally, the potential toxicity can suppress protein synthesis.

  • Poor solubility and inclusion body formation: The hydrophobic nature of this compound can lead to the formation of insoluble aggregates known as inclusion bodies.[5] While this can sometimes protect the peptide from proteolysis, it necessitates additional refolding steps.

  • Purification difficulties: The cationic nature of this compound can cause it to non-specifically interact with negatively charged surfaces and molecules, complicating purification.

Q3: What is a fusion partner and why is it recommended for this compound peptide expression?

A3: A fusion partner is a larger, well-behaved protein that is genetically fused to the target peptide (this compound). This strategy is highly recommended to overcome the challenges mentioned above. The fusion partner can:

  • Mask toxicity: By sequestering the this compound peptide, the fusion partner can prevent its toxic effects on the host cell.[4]

  • Prevent degradation: The larger size of the fusion protein protects the small this compound peptide from proteolytic enzymes.[4]

  • Enhance expression: Fusion partners are often chosen for their high and stable expression in E. coli.

  • Improve solubility: Some fusion partners can increase the solubility of the target peptide.

  • Facilitate purification: Many fusion partners have specific binding properties that can be exploited for affinity purification (e.g., His-tag, GST-tag, MBP-tag).

Troubleshooting Guides

Issue 1: Low or No Expression of the this compound Fusion Protein
Possible Cause Recommendation & Troubleshooting Steps
Toxicity of the fusion protein - Lower the induction temperature (e.g., 16-25°C) to slow down protein expression and reduce stress on the host. - Decrease the concentration of the inducing agent (e.g., IPTG to 0.1-0.5 mM). - Use a weaker promoter or a tightly regulated expression vector. - Co-express with chaperone proteins to aid in proper folding.
Codon usage bias - Synthesize a gene optimized for E. coli codon usage.
Plasmid instability - Use a fresh transformation of a reliable expression strain (e.g., BL21(DE3)). - Ensure appropriate antibiotic concentration is maintained in the culture medium.
Inefficient induction - Optimize the cell density (OD600) at the time of induction (typically 0.6-0.8). - Verify the activity of the inducing agent.
Incorrect protein analysis - Use Tricine-SDS-PAGE for better resolution of small proteins and peptides. - Perform a Western blot using an antibody against the fusion tag to confirm expression.
Issue 2: this compound Fusion Protein is Expressed in Inclusion Bodies
Possible Cause Recommendation & Troubleshooting Steps
High expression rate - Lower the induction temperature (16-25°C). - Reduce the inducer concentration.
Hydrophobicity of the this compound peptide - Co-express with molecular chaperones (e.g., GroEL/GroES). - Test different fusion partners known to enhance solubility (e.g., MBP, SUMO).
Sub-optimal culture conditions - Supplement the growth medium with additives like sorbitol or betaine.
Disulfide bond formation (if applicable) - While this compound is linear, incorrect disulfide bond formation in fusion partners can lead to misfolding. Express in the cytoplasm of strains like Origami or Shuffle T7 that facilitate disulfide bond formation.
Issue 3: Low Yield of Purified this compound Peptide After Cleavage
Possible Cause Recommendation & Troubleshooting Steps
Inefficient cleavage of the fusion tag - Optimize the cleavage reaction conditions (enzyme concentration, temperature, incubation time, buffer composition). - Ensure the cleavage site is accessible; consider redesigning the linker region between the fusion partner and this compound.
Peptide precipitation after cleavage - Perform cleavage in the presence of solubilizing agents like urea (B33335) (2-4 M) or guanidine (B92328) hydrochloride (1-2 M). - Adjust the pH of the buffer to be at least 2 units away from the pI of this compound (pI ~11.58), so an acidic buffer may be preferable.
Loss of peptide during purification - Use low-protein-binding tubes and membranes. - For chromatography, use resins and buffers designed for peptide purification. Cation exchange chromatography is often suitable for cationic peptides like this compound. - Reverse-phase HPLC is a powerful method for final polishing.
Peptide degradation - Add protease inhibitors during cell lysis and purification. - Work at low temperatures (4°C) throughout the purification process.

Quantitative Data: Typical Yields of Recombinant Antimicrobial Peptides in E. coli

The yield of recombinant AMPs can vary significantly depending on the peptide sequence, fusion partner, expression system, and purification strategy. The following table provides a summary of reported yields for various AMPs to serve as a benchmark.

Antimicrobial PeptideFusion PartnerExpression SystemYield (mg/L of culture)Reference
Lactoferricin (B1576259)Anionic PeptideE. coli BL21(DE3)~60[6]
AL32-P113InteinE. coli BL21(DE3)12.1[7]
C-LSUMOE. coli BL21(DE3)17.34
Human β-defensin 2ΔI-CM mini-intein + 18AE. coli0.82 ± 0.24
LL-37ΔI-CM mini-intein + 18AE. coli0.59 ± 0.11
AGAANNone (soluble)E. coli BL21(DE3)8.01[1]
C-15867GSTE. coli BL211.8[5]

Experimental Protocols

Protocol 1: Recombinant Expression of a SUMO-BING Fusion Protein in E. coli
  • Gene Synthesis and Cloning:

    • Synthesize the DNA sequence encoding the this compound peptide (IRIILRAQGALKI), optimized for E. coli codon usage.

    • Incorporate a protease cleavage site (e.g., for TEV protease) between the SUMO tag and the this compound peptide sequence.

    • Clone the synthesized SUMO-TEV-BING construct into an appropriate expression vector (e.g., pET series).

  • Transformation:

    • Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).

    • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

    • Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

    • Cool the culture to 16-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

    • Continue to incubate the culture for 16-20 hours at the lower temperature with shaking.

  • Cell Harvesting:

    • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Purification of this compound Peptide
  • Cell Lysis:

    • Resuspend the frozen cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (B549824) (1 mg/mL) and a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to ensure complete lysis and to shear the genomic DNA.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography (Purification of SUMO-BING):

    • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the SUMO-BING fusion protein with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

  • Cleavage of the Fusion Tag:

    • Dialyze the eluted fusion protein against a cleavage buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0) to remove imidazole.

    • Add a specific protease (e.g., TEV protease) to the dialyzed protein solution and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Removal of the Fusion Tag and Protease:

    • Pass the cleavage reaction mixture through the Ni-NTA column again. The cleaved this compound peptide will be in the flow-through, while the His-tagged SUMO and protease will bind to the column.

  • Final Purification of this compound Peptide (Reverse-Phase HPLC):

    • Acidify the flow-through containing the this compound peptide with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Load the sample onto a C18 reverse-phase HPLC column.

    • Elute the peptide using a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

    • Collect the fractions containing the purified this compound peptide.

    • Confirm the purity and identity of the peptide by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide powder.

Visualizations

This compound Peptide Expression and Purification Workflow

G cluster_expression Expression cluster_purification Purification Transformation Transformation into E. coli BL21(DE3) Culture_Growth Culture Growth to OD600 0.6-0.8 Transformation->Culture_Growth Induction Induction with IPTG at 16-25°C Culture_Growth->Induction Harvesting Cell Harvesting Induction->Harvesting Cell_Lysis Cell Lysis Harvesting->Cell_Lysis Cell Pellet Affinity_Chromatography Ni-NTA Affinity Chromatography Cell_Lysis->Affinity_Chromatography Cleavage Protease Cleavage (e.g., TEV) Affinity_Chromatography->Cleavage Tag_Removal Second Ni-NTA Pass Cleavage->Tag_Removal RP_HPLC Reverse-Phase HPLC Tag_Removal->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Pure this compound Peptide

Caption: Workflow for recombinant this compound peptide expression and purification.

This compound Peptide's Mechanism of Action: CpxR Signaling Pathway

G cluster_membrane Bacterial Cell Envelope CpxA CpxA (Sensor Kinase) CpxR_Protein CpxR Protein (Response Regulator) CpxA->CpxR_Protein Phosphorylates This compound This compound Peptide CpxR_RNA cpxR mRNA This compound->CpxR_RNA Suppresses Transcription Envelope_Stress Envelope Stress (e.g., misfolded proteins) Envelope_Stress->CpxA Activates Phospho_CpxR Phosphorylated CpxR CpxR_Protein->Phospho_CpxR Target_Genes Target Gene Expression (e.g., chaperones, proteases) Phospho_CpxR->Target_Genes Activates Transcription

Caption: this compound peptide suppresses the CpxR-mediated stress response.

References

BING Peptide In Vivo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the in vivo delivery of BING peptide.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and its mechanism of action?

A1: this compound is a 13-residue thermostable antimicrobial peptide (AMP) originally isolated from the plasma of the Japanese medaka fish (Oryzias latipes).[1] Its primary mechanism of action in Gram-negative bacteria is the suppression of the cpxR gene, a key regulator of the bacterial envelope stress response.[1] By downregulating cpxR, this compound can inhibit the expression of drug efflux pump components, such as mexB, mexY, and oprM in P. aeruginosa, and can act synergistically with conventional antibiotics.[1] This discovery highlights the CpxR pathway as a promising target for new antimicrobial strategies.[1]

Q2: What are the primary challenges associated with delivering this compound peptide in vivo?

A2: Like most therapeutic peptides, this compound is susceptible to several challenges that can limit its efficacy in vivo. The main obstacles include poor stability due to enzymatic degradation by proteases in the bloodstream and tissues, and rapid elimination from the body via renal clearance.[2][3] These factors contribute to a short plasma half-life, which can prevent the peptide from reaching its target site in sufficient concentrations.[4] Additionally, peptides can face issues with low membrane permeability and potential immunogenicity.[3][5][6]

Q3: How can the in vivo stability of the this compound peptide be improved?

A3: Several chemical modification strategies can be employed to enhance peptide stability by making it more resistant to proteolytic degradation.[7] Common approaches include:

  • Substituting L-amino acids with D-amino acids: This makes the peptide unrecognizable to many proteases.[8][9]

  • Terminal Modifications: N-terminal acetylation and C-terminal amidation can block exopeptidases, which break down peptides from their ends.[3]

  • Cyclization: Constraining the peptide's structure by creating a cyclic molecule can improve resistance to proteases and enhance receptor selectivity.[10][11]

  • Stapled Peptides: Introducing a hydrocarbon staple can enforce and preserve the α-helical structure, which is crucial for stability and slowing degradation kinetics.[8]

Q4: What methods can extend the circulation half-life of the this compound peptide?

A4: To increase the time this compound peptide remains in circulation, strategies that increase its size to prevent rapid renal clearance are often used.[2] Key methods include:

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's hydrodynamic size, which reduces kidney filtration and provides a shield against enzymatic degradation.[2]

  • Lipidation: Conjugating a lipid chain to the peptide facilitates binding to serum albumin, effectively increasing its size and half-life.[2][12]

  • Protein Conjugation: Fusing the this compound peptide to a larger protein, such as albumin or an antibody Fc fragment, significantly slows its clearance.[2]

Troubleshooting Guide

Problem: I'm observing high antimicrobial activity with this compound peptide in vitro, but poor or no efficacy in my in vivo model.

This is a common issue when transitioning from in vitro to in vivo experiments, often pointing to problems with the peptide's stability or bioavailability.[2]

  • Potential Cause 1: Rapid Enzymatic Degradation.

    • Troubleshooting Step: First, assess the peptide's stability by performing an in vitro serum stability assay to measure its half-life in plasma.[2] (See Protocol 1 below). If the half-life is short, consider implementing chemical modifications to enhance protease resistance, such as D-amino acid substitution, cyclization, or N- and C-termini modifications.[2][3][8]

  • Potential Cause 2: Fast Renal Clearance.

    • Troubleshooting Step: Peptides with a small molecular weight are quickly filtered out by the kidneys.[2] To counteract this, increase the peptide's effective size. Strategies like PEGylation, lipidation, or conjugation to a larger carrier protein are effective at reducing the rate of renal filtration.[2]

  • Potential Cause 3: Poor Bioavailability and Tissue Penetration.

    • Troubleshooting Step: The peptide may not be reaching the site of infection in sufficient concentrations. Consider conjugating this compound to a cell-penetrating peptide (CPP) to improve its ability to cross biological membranes and access the cellular interior.[13][14] Alternatively, encapsulating the peptide in a delivery vehicle like a liposome (B1194612) or nanoparticle can protect it and improve its pharmacokinetic profile.[10][15]

Problem: How do I assess and mitigate the potential immunogenicity of my modified this compound peptide?

Any modification to a peptide can potentially trigger an unwanted immune response.[6][16]

  • Troubleshooting Step 1: In Silico and In Vitro Assessment.

    • Before in vivo testing, use computational tools to predict potential T-cell epitopes created by your modifications.[11] In vitro immunogenicity assays can also provide an early indication of risk.[16]

  • Troubleshooting Step 2: Characterize Impurities.

    • Peptide-related impurities from the synthesis process can be a significant source of immunogenicity.[16] Ensure high purity of the final product. Regulatory guidance suggests that new peptide-related impurities present at 0.10%-0.5% should be characterized for immunogenicity risk.[16]

  • Troubleshooting Step 3: Judicious Choice of Modification.

    • While PEGylation can reduce immunogenicity by shielding epitopes, the PEG molecule itself can sometimes be immunogenic. Consider the nature, size, and placement of any modifications.

Data Presentation

Table 1: Summary of Strategies to Enhance this compound Peptide In Vivo Performance

StrategyPrimary GoalMechanismAdvantagesPotential Disadvantages
D-Amino Acid Substitution Increase StabilityReduces susceptibility to protease degradation.[8]High resistance to proteolysis, prolonged half-life.[9]Can alter or reduce biological activity; requires careful selection of substitution sites.
Cyclization Increase Stability & PotencyRestricts conformation, masking protease cleavage sites.[10]Enhanced stability, improved receptor selectivity and potency.[11]Synthesis can be complex; may affect peptide flexibility and function.
PEGylation Extend Half-LifeIncreases hydrodynamic size, reducing renal clearance and masking from proteases.[2]Significantly longer circulation time, potential for reduced immunogenicity.Can decrease binding affinity/activity; potential for PEG-specific immunogenicity.
Lipidation Extend Half-LifePromotes binding to serum albumin, increasing effective size.[2][12]Prolonged systemic exposure, protection from degradation.May alter solubility and biodistribution.
CPP Conjugation Improve DeliveryFacilitates translocation across cell membranes.[13][14]Enhanced cellular uptake and access to intracellular targets.Can lead to non-specific uptake in non-target tissues; potential for toxicity.[13]
Nanoparticle Encapsulation Protect Peptide & Control ReleaseEncapsulates the peptide, shielding it from the biological environment.[5][15]Protects against degradation, allows for controlled or targeted release.Complex formulation; potential for toxicity or immunogenicity of the carrier material.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol provides a general method to assess the stability of the this compound peptide in plasma, which is a crucial first step in troubleshooting poor in vivo efficacy.[2]

Materials:

  • This compound peptide stock solution (e.g., 1 mg/mL in a suitable, non-interfering solvent).

  • Human or animal (e.g., mouse, rat) plasma, anticoagulated (e.g., with EDTA or heparin).

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) in water or acetonitrile).

  • Incubator or water bath at 37°C.

  • HPLC or LC-MS system for quantitative analysis.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Preparation: Pre-warm an aliquot of plasma to 37°C in a water bath.

  • Spiking: Spike the plasma with the this compound peptide stock solution to a final concentration of approximately 10 µM. Mix gently by inversion. This is your T=0 sample reference point, but the first analytical time point will be taken immediately after mixing.

  • Time-Course Incubation:

    • Immediately withdraw an aliquot (e.g., 50 µL) and add it to a tube containing the quenching solution (e.g., 150 µL of 10% TCA). This is your T=0 sample. The quenching solution precipitates plasma proteins and stops enzymatic reactions.

    • Place the remaining plasma-peptide mixture in the 37°C incubator.

    • Withdraw identical aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, and 240 minutes). Add each aliquot immediately to the quenching solution.

  • Sample Processing:

    • Vortex all quenched samples thoroughly.

    • Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the remaining peptide.

  • Analysis:

    • Analyze the supernatant from each time point using a validated HPLC or LC-MS method to quantify the concentration of intact this compound peptide.

    • A control sample of this compound peptide incubated in PBS instead of plasma should be run in parallel to account for non-enzymatic degradation.

  • Data Interpretation:

    • Plot the percentage of remaining this compound peptide against time.

    • Calculate the peptide's half-life (t½) in plasma from the degradation curve. A short half-life (<30 minutes) suggests high susceptibility to proteolysis and indicates that stabilization strategies are necessary for in vivo applications.

Visualizations

troubleshooting_workflow start High In Vitro Activity, Low In Vivo Efficacy stability_check Assess In Vitro Plasma Stability start->stability_check result Plasma Half-Life? stability_check->result stable Half-Life is Adequate result->stable > 60 min unstable Half-Life is Short result->unstable < 30 min check_clearance Investigate Bioavailability & Renal Clearance stable->check_clearance modify_peptide Chemically Modify Peptide (D-Amino Acids, Cyclization) unstable->modify_peptide increase_size Increase Hydrodynamic Size (PEGylation, Lipidation) check_clearance->increase_size Suspect Rapid Clearance use_carrier Improve Tissue Penetration (CPP Conjugation, Nanoparticles) check_clearance->use_carrier Suspect Poor Penetration bing_pathway This compound This compound Peptide cpxR cpxR Gene Expression This compound->cpxR Suppresses stress_response Envelope Stress Response Genes cpxR->stress_response Regulates efflux_pumps Efflux Pumps (mexB, mexY, oprM) cpxR->efflux_pumps Regulates outcome Bacterial Cell Death or Sensitization to Antibiotics stress_response->outcome efflux_pumps->outcome delivery_strategies cluster_barriers In Vivo Barriers cluster_solutions Delivery Solutions b1 Enzymatic Degradation b2 Rapid Renal Clearance b3 Poor Cellular Uptake s1 Chemical Modification (e.g., Cyclization) s1->b1 Overcomes s2 Increase Molecular Size (e.g., PEGylation) s2->b2 Overcomes s3 Conjugate CPPs or Use Nanocarriers s3->b3 Overcomes

References

Validation & Comparative

Unveiling the Antibacterial Prowess of BING Peptide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the urgent quest for novel antimicrobials to combat the growing threat of antibiotic resistance, the synthetic peptide BING has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's antibacterial activity against established alternatives, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in evaluating its potential.

Performance Benchmark: this compound vs. Alternatives

The antibacterial efficacy of this compound has been evaluated against a panel of pathogenic bacteria and compared with other well-known antimicrobial peptides (AMPs), LL-37 and Polymyxin B. The data, summarized below, highlights this compound's potent, broad-spectrum activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Peptides
Bacterial StrainThis compound (µg/mL)LL-37 (µg/mL)Polymyxin B (µg/mL)
Escherichia coli10[1][2]<10[3]≤0.03 - 0.125[4]
Pseudomonas aeruginosa25[1][2]<10[3]≤2[5]
Staphylococcus aureus-<10[3]-
Streptococcus pyogenes50[2]7.65 - 9.28[6]-
Edwardsiella tarda10[2]--
Salmonella typhimurium-<10[3]-
Listeria monocytogenes-<10[3]-
Acinetobacter baumannii--≤2[5]
Enterobacteriaceae--≤2[5]

Note: A lower MIC value indicates higher antibacterial potency. Dashes indicate that specific data was not available in the reviewed sources.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Comparator Peptides
Bacterial StrainThis compound (µg/mL)LL-37 (µg/mL)Polymyxin B (µg/mL)
Escherichia coli-75[7]-
Pseudomonas aeruginosa-75[7]-
Staphylococcus aureus-4.69 - 150[7]-

Note: MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. Dashes indicate that specific data was not available in the reviewed sources.

Unraveling the Mechanism: How this compound Works

This compound exhibits a novel mechanism of action that sets it apart from many other AMPs. Instead of solely relying on membrane disruption, this compound targets and suppresses the expression of the cpxR gene in Gram-negative bacteria.[8][9] The CpxR protein is a critical regulator of the bacterial envelope stress response and is involved in the development of antimicrobial resistance, including the regulation of drug efflux pumps.[8][9] By downregulating cpxR, this compound effectively cripples the bacteria's ability to cope with stress and expel antibacterial agents. This leads to a synergistic effect with conventional antibiotics and can even delay the development of resistance.[1][8][9]

BING_Signaling_Pathway This compound This compound Peptide cpxR cpxR gene This compound->cpxR suppresses expression BacterialCell Gram-Negative Bacterial Cell CpxR_protein CpxR Protein cpxR->CpxR_protein expresses EffluxPumps Efflux Pump Genes (e.g., mexB, mexY, oprM) CpxR_protein->EffluxPumps activates expression EffluxPump_protein Efflux Pump Proteins EffluxPumps->EffluxPump_protein expresses AntibioticResistance Antibiotic Resistance EffluxPump_protein->AntibioticResistance contributes to BacterialSurvival Bacterial Survival AntibioticResistance->BacterialSurvival promotes

This compound's mechanism of action targeting the cpxR pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Peptides: The this compound peptide and comparator peptides are serially diluted in a 96-well microtiter plate using MHB to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted peptide is inoculated with the bacterial suspension. A positive control well (bacteria without peptide) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC plate: Following the MIC assay, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is subcultured onto a fresh agar (B569324) plate.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MBC is determined as the lowest concentration of the peptide that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.

Antibacterial_Activity_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay PrepInoculum_MIC Prepare Bacterial Inoculum Inoculation_MIC Inoculate 96-well Plate PrepInoculum_MIC->Inoculation_MIC SerialDilution_MIC Serial Dilution of This compound Peptide SerialDilution_MIC->Inoculation_MIC Incubation_MIC Incubate Plate (18-24h, 37°C) Inoculation_MIC->Incubation_MIC ReadMIC Determine MIC (No Visible Growth) Incubation_MIC->ReadMIC Subculture Subculture from MIC wells with no growth ReadMIC->Subculture Proceed with clear wells Incubation_MBC Incubate Agar Plates (18-24h, 37°C) Subculture->Incubation_MBC ReadMBC Determine MBC (≥99.9% killing) Incubation_MBC->ReadMBC

Experimental workflow for antibacterial activity validation.

Conclusion

The synthetic this compound peptide demonstrates significant potential as a novel antibacterial agent. Its broad-spectrum activity, coupled with a unique mechanism of action that targets bacterial stress response and resistance pathways, positions it as a valuable candidate for further preclinical and clinical investigation. This guide provides a foundational comparison to aid in the continued research and development of this promising therapeutic peptide.

References

A Comparative Guide to BING Peptide and Polymyxin B: Efficacy, Mechanism, and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. This guide provides a detailed comparison of a novel antimicrobial peptide, BING, and the last-resort antibiotic, polymyxin (B74138) B. We delve into their comparative efficacy, mechanisms of action, and safety profiles, supported by available experimental data, to inform future research and drug development efforts.

At a Glance: this compound Peptide vs. Polymyxin B

FeatureThis compound PeptidePolymyxin B
Mechanism of Action Targets and suppresses the CpxR-mediated bacterial envelope stress response.Binds to the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, disrupting membrane integrity.
Spectrum of Activity Broad-spectrum, including Gram-positive and Gram-negative bacteria.Primarily active against Gram-negative bacteria.
Toxicity Reported to have low toxicity to mammalian cell lines.Associated with significant nephrotoxicity and neurotoxicity.
Resistance May delay the development of antibiotic resistance.Resistance is emerging, often through modification of the LPS.

Efficacy: A Quantitative Comparison

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound peptide and polymyxin B against a range of bacterial pathogens. It is important to note that the data presented here are compiled from different studies and were not obtained from a head-to-head comparative experiment. Therefore, direct comparisons of MIC values should be made with caution.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Peptide

Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coliATCC 259227.8
Pseudomonas aeruginosaATCC 2785325
Klebsiella pneumoniaeNDM-125
Acinetobacter baumanniiATCC 1960612.5
Staphylococcus aureusATCC 259236.25
Streptococcus pyogenesATCC 1961550

Data sourced from Dong et al. (2021).

Table 2: Minimum Inhibitory Concentrations (MIC) of Polymyxin B

Bacterial SpeciesStrain(s)MIC Range (µg/mL)
Pseudomonas aeruginosaClinical Isolates0.5 - 512[1]
Klebsiella pneumoniaeClinical Isolates0.5 - 32[2]
Acinetobacter baumanniiClinical IsolatesMICs of 1.0 to 2.0 µM[3]
Escherichia coli--

Note: MIC values for Polymyxin B can vary significantly depending on the strain and the testing methodology. The provided ranges are indicative of reported values in the literature.

Mechanisms of Action: Different Pathways to Bacterial Cell Death

The antimicrobial activities of this compound peptide and polymyxin B are mediated by distinct molecular mechanisms, which are visualized in the diagrams below.

This compound Peptide: Targeting the CpxR Stress Response

This compound peptide exhibits a novel mechanism of action by targeting and suppressing the CpxRA two-component signal transduction system. This system is crucial for managing stress in the bacterial envelope. By downregulating the expression of cpxR, this compound disrupts the bacterium's ability to respond to envelope stress, leading to cell death. This pathway is a promising new target for antimicrobial development.

BING_Mechanism This compound This compound Peptide Cell Gram-Negative Bacterium This compound->Cell Enters Cell CpxR CpxR Gene This compound->CpxR Suppresses Expression Cell->CpxR CpxR_protein CpxR Protein CpxR->CpxR_protein Transcription & Translation StressResponse Envelope Stress Response Genes CpxR_protein->StressResponse Activates CellDeath Cell Death StressResponse->CellDeath Leads to

This compound peptide's mechanism of action.
Polymyxin B: Disrupting the Outer Membrane

Polymyxin B's bactericidal activity is primarily due to its direct interaction with the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. The positively charged peptide binds to the negatively charged lipid A portion of LPS, displacing divalent cations (Ca²⁺ and Mg²⁺) that stabilize the outer membrane. This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.

PolymyxinB_Mechanism PolymyxinB Polymyxin B OuterMembrane Outer Membrane (with LPS) PolymyxinB->OuterMembrane LPS LPS PolymyxinB->LPS Binds to Lipid A, displaces Cations OuterMembrane->LPS DivalentCations Ca²⁺ / Mg²⁺ LPS->DivalentCations Stabilized by MembraneDisruption Membrane Disruption LPS->MembraneDisruption Leads to CellDeath Cell Death MembraneDisruption->CellDeath Causes

Polymyxin B's mechanism of action.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

1. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).

  • The culture is incubated at 37°C with agitation until it reaches the logarithmic growth phase.

  • The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the antimicrobial peptide is prepared in an appropriate solvent.

  • A series of twofold dilutions of the stock solution are made in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria Bacterial Culture (Log Phase) Inoculation Inoculate Microtiter Plate Bacteria->Inoculation Dilution Two-fold Dilutions of Antimicrobial Dilution->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation Observation Observe for Bacterial Growth Incubation->Observation MIC Determine MIC Observation->MIC

Workflow for MIC determination.
Cytotoxicity Assay

Cytotoxicity assays are crucial for evaluating the safety profile of antimicrobial peptides on mammalian cells.

1. Cell Culture:

  • Mammalian cells (e.g., HeLa, HEK293) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a 96-well plate.

  • Cells are grown to a specific confluency.

2. Treatment with Antimicrobial Peptide:

  • The culture medium is replaced with fresh medium containing various concentrations of the antimicrobial peptide.

  • The cells are incubated for a defined period (e.g., 24 hours).

3. Measurement of Cell Viability:

  • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.

Safety and Toxicity

A critical aspect of any therapeutic agent is its safety profile. This compound peptide has been reported to exhibit low toxicity towards mammalian cell lines, a significant advantage for its potential clinical application[4]. In contrast, the clinical use of polymyxin B is often limited by its dose-dependent nephrotoxicity and neurotoxicity[5][6][7]. The accumulation of polymyxin B in renal proximal tubular cells is a key factor contributing to its kidney-damaging effects[5][8]. While efforts are ongoing to develop less toxic polymyxin derivatives, toxicity remains a major concern with this class of antibiotics.

Conclusion

This compound peptide and polymyxin B represent two distinct strategies in the fight against bacterial infections. Polymyxin B, a long-standing last-resort antibiotic, directly targets and disrupts the bacterial outer membrane, a mechanism that is potent but also associated with significant toxicity. This compound peptide, a novel antimicrobial, employs a more subtle approach by interfering with a key bacterial stress response pathway, a mechanism that appears to be associated with a more favorable safety profile.

While the available data suggests that this compound peptide holds promise as a broad-spectrum antimicrobial with low cytotoxicity, further head-to-head comparative studies are essential to definitively establish its efficacy relative to polymyxin B and other existing antibiotics. Such studies will be crucial in guiding the future development and potential clinical application of this novel therapeutic agent. Researchers are encouraged to conduct comprehensive in vitro and in vivo studies to fully elucidate the therapeutic potential of this compound peptide.

References

A Comparative Analysis of BING Peptide and Other Fish-Derived Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial Peptide Performance with Supporting Experimental Data

The increasing threat of antibiotic resistance has spurred significant interest in the discovery and development of novel antimicrobial agents. Among the most promising candidates are antimicrobial peptides (AMPs), which are integral components of the innate immune system of a vast array of organisms. Fish, inhabiting diverse and often pathogen-rich aquatic environments, have proven to be a particularly rich source of unique and potent AMPs. This guide provides a comparative analysis of a novel fish-derived AMP, BING peptide, with other well-characterized fish-derived AMPs, namely piscidins, pleurocidins, and hepcidins. We present available quantitative data on their antimicrobial efficacy and safety profiles, detail the experimental protocols for key assays, and visualize their distinct mechanisms of action.

Data Presentation: A Side-by-Side Look at Performance

The following tables summarize the available quantitative data for this compound peptide, piscidins, pleurocidins, and hepcidins. It is important to note that this data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions, such as the specific strains of bacteria and cell lines used, as well as minor differences in assay protocols.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in µM)

Peptide FamilyEscherichia coliStaphylococcus aureusPseudomonas aeruginosa
This compound Peptide Broad-spectrum activity reported, specific MIC not detailed in cited sourcesBroad-spectrum activity reported, specific MIC not detailed in cited sourcesBroad-spectrum activity reported, specific MIC not detailed in cited sources
Piscidin-1 MIC ranges from 4-8 µM[1]MIC ranges from 1-2 µM[2]MIC ranges from 8-16 µM[2]
Pleurocidin (B1576808) 5.9 µM[3]0.4 to >1.9 µM[3]0.4 to >1.9 µM[3]
Hepcidin (B1576463) (Fish) 15-25 µM[4]15-25 µM[4]Not specified in cited sources

Table 2: Comparative Hemolytic and Cytotoxic Activity

Peptide FamilyHemolytic Activity (HC50 in µM)Cytotoxicity (IC50 in µM)
This compound Peptide Low toxicity to mammalian cell lines reported, specific HC50 not detailed[5]Low toxicity to mammalian cell lines reported, specific IC50 not detailed[5]
Piscidin-1 Considerable hemolysis at 12.5 µg/mL (approximately 5.3 µM)[6]9.4 - 37.4 µM against various ovarian cancer cell lines[7]
Pleurocidin Low hemolytic activity reported; >256 µg/mL (>100 µM) for analogue NRC-03[8][9]11 - 197 µM (Pleurocidin-amide) against various cancer cell lines; >313 µM against normal mouse fibroblasts[10]
Hepcidin (Fish) Not specified in cited sourcesNot specified in cited sources

Experimental Protocols: The "How-To" Behind the Data

The following are detailed methodologies for the key experiments cited in the comparison tables.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of AMPs.

  • Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a sterile broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C with shaking. The overnight culture is then diluted in fresh broth to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: The AMP is serially diluted in the same broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Incubation: An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs), which is an indicator of its potential toxicity to mammalian cells.

  • Red Blood Cell Preparation: Fresh human red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components. The washed RBCs are then resuspended in PBS to a final concentration of 4-8%.

  • Peptide Dilution: The AMP is serially diluted in PBS in a 96-well microtiter plate.

  • Incubation: An equal volume of the RBC suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 1 hour.

  • Measurement of Hemolysis: After incubation, the plate is centrifuged to pellet the intact RBCs. The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate. The absorbance of the supernatant is measured at a wavelength of 540 nm using a microplate reader.

  • HC50 Calculation: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, typically induced by Triton X-100) and a negative control (0% hemolysis, PBS alone). The HC50 value, the peptide concentration that causes 50% hemolysis, is determined from a dose-response curve.[8]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

  • Cell Culture: Mammalian cells (e.g., human cell lines) are seeded in a 96-well plate and allowed to adhere and grow for 24 hours.

  • Peptide Treatment: The cells are then treated with various concentrations of the AMP and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization and Measurement: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm.

  • IC50 Calculation: The cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the peptide that inhibits 50% of cell growth or viability, is determined from a dose-response curve.

Mandatory Visualization: Unveiling the Mechanisms of Action

The distinct mechanisms of action of these fish-derived AMPs are a key aspect of their therapeutic potential. The following diagrams, generated using the DOT language, illustrate these pathways.

BING_Peptide_Pathway This compound This compound Peptide OuterMembrane Gram-Negative Bacterial Outer Membrane This compound->OuterMembrane Crosses CpxR_mRNA cpxR mRNA This compound->CpxR_mRNA Suppresses Expression Periplasm Periplasm OuterMembrane->Periplasm InnerMembrane Inner Membrane Periplasm->InnerMembrane CpxR_Protein CpxR Protein CpxR_mRNA->CpxR_Protein Translation EffluxPumps Efflux Pumps (e.g., mexB, mexY, oprM) CpxR_Protein->EffluxPumps Upregulates AntibioticResistance Antibiotic Resistance EffluxPumps->AntibioticResistance Contributes to

Caption: this compound peptide suppresses the expression of cpxR in Gram-negative bacteria.

Piscidin_Pleurocidin_Pathway cluster_membrane Bacterial Membrane LipidBilayer Lipid Bilayer Pore Toroidal Pore / Carpet Model Disruption LipidBilayer->Pore Forms AMP Piscidin / Pleurocidin AMP->LipidBilayer Binds and Inserts Leakage Leakage of Cellular Contents Pore->Leakage Causes CellDeath Cell Death Leakage->CellDeath Leads to

Caption: Piscidin and Pleurocidin disrupt bacterial membranes via pore formation.

Hepcidin_Pathway Hepcidin Fish Hepcidin BacterialMembrane Bacterial Membrane Hepcidin->BacterialMembrane Direct Interaction ImmuneCells Immune Cells (e.g., Macrophages) Hepcidin->ImmuneCells Modulates DirectKilling Direct Bacterial Killing BacterialMembrane->DirectKilling CytokineProduction Cytokine Production (TNF-α, IL-1β) ImmuneCells->CytokineProduction Stimulates ImmuneResponse Enhanced Immune Response CytokineProduction->ImmuneResponse

Caption: Fish hepcidin exhibits both direct and indirect antimicrobial activity.

References

Unveiling the BING Peptide's Unique Approach to CpxR Pathway Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates novel therapeutic strategies. One promising avenue is the targeting of bacterial stress response pathways, such as the Cpx two-component system. This guide provides a comparative analysis of the BING peptide, a novel antimicrobial peptide (AMP) that uniquely suppresses the CpxR pathway, against other AMPs that are known to activate this critical bacterial stress response. This objective comparison is supported by experimental data to inform future research and drug development endeavors.

This compound Peptide: A Suppressor of the CpxR Stress Response

The Cpx two-component system, comprising the sensor kinase CpxA and the response regulator CpxR, is a crucial signaling pathway in Gram-negative bacteria that responds to envelope stress. Activation of the Cpx pathway leads to the upregulation of genes involved in protein folding, trafficking, and degradation, ultimately promoting bacterial survival and antibiotic resistance.

The this compound peptide, a 13-residue AMP isolated from Japanese medaka fish plasma, has been identified as the first AMP to suppress the expression of cpxR[1]. This unique mechanism of action distinguishes it from many other AMPs that trigger a Cpx-mediated stress response in bacteria. By downregulating cpxR, the this compound peptide compromises the bacterium's ability to cope with envelope stress, leading to increased susceptibility to antibiotics and reduced development of resistance[1].

Performance Comparison: this compound Peptide vs. CpxR-Activating AMPs

The key differentiator of the this compound peptide is its ability to suppress, rather than activate, the CpxR pathway. This contrasting effect is highlighted in the following data summary.

Quantitative Data Summary

The following tables summarize the quantitative effects of the this compound peptide on cpxR gene expression in various Gram-negative bacteria. For comparison, the effects of other well-known AMPs that activate the Cpx pathway are also presented.

Table 1: Effect of this compound Peptide on cpxR Gene Expression

BacteriumThis compound Peptide ConcentrationExposure TimeFold Change in cpxR ExpressionReference
E. coli10 µg/mL1 hour~0.6[1]
10 µg/mL4 hours~0.4[1]
100 µg/mL (10x MIC)1 hour~0.2[1]
P. aeruginosa25 µg/mL24 hours~0.5[1]
25 µg/mL48 hours~0.3[1]
E. tarda10 µg/mL1 hour~0.5[1]

Table 2: Comparative Effect of this compound Peptide and Other Compounds on E. tardacpxR Expression

CompoundConcentrationExposure TimeFold Change in cpxR ExpressionReference
This compound10 µg/mL1 hour~0.5[1]
Piscidin20 µg/mL1 hour~1.2 (Activation)[1]
Ampicillin53.1 µg/mL1 hour~1.1 (Activation)[1]
This compound + Ampicillin5 µg/mL + 26.5 µg/mL1 hour~0.6[1]

Table 3: Qualitative Effect of Other Antimicrobial Peptides on the Cpx Pathway

Antimicrobial PeptideEffect on Cpx PathwayBacterial SpeciesReference
Polymyxin BActivationE. coli[2]
MelittinActivationE. coli[3]
LL-37ActivationE. coli[3]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

CpxR Signaling Pathway

CpxR_Signaling_Pathway cluster_extracellular Extracellular Space / Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Envelope Stress Envelope Stress CpxA CpxA (Sensor Kinase) Envelope Stress->CpxA Activates CpxR CpxR (Response Regulator) CpxA->CpxR CpxR_P CpxR-P (Active) CpxR->CpxR_P DNA DNA CpxR_P->DNA Binds to Promoter Stress_Response_Genes Stress Response Gene Expression DNA->Stress_Response_Genes Upregulates BING_Peptide This compound Peptide BING_Peptide->CpxR Suppresses Expression Other_AMPs Other AMPs (e.g., Polymyxin B) Other_AMPs->CpxA Activates

CpxR Signaling Pathway and Peptide Intervention Points.
Experimental Workflow: Validation of this compound Peptide's Effect

Experimental_Workflow cluster_treatment Bacterial Culture and Treatment cluster_analysis Analysis of cpxR Expression and CpxR Activity start Bacterial Culture (e.g., E. coli) treatment Incubate with This compound Peptide start->treatment control Control (No Peptide) start->control rna_extraction Total RNA Extraction treatment->rna_extraction protein_extraction Nuclear Protein Extraction treatment->protein_extraction control->rna_extraction control->protein_extraction rt_pcr RT-qPCR for cpxR Expression rna_extraction->rt_pcr quantification Data Quantification and Comparison rt_pcr->quantification emsa EMSA for CpxR-DNA Binding Activity protein_extraction->emsa emsa->quantification

Workflow for Validating this compound Peptide's Effect on the CpxR Pathway.

Detailed Experimental Protocols

Quantitative Real-Time PCR (RT-qPCR) for cpxR Gene Expression

This protocol is designed to quantify the mRNA levels of the cpxR gene in bacteria following treatment with the this compound peptide.

1.1. Bacterial Culture and Treatment:

  • Grow the desired bacterial strain (e.g., E. coli) in appropriate broth medium to the mid-logarithmic phase.
  • Divide the culture into treatment and control groups.
  • Treat the experimental group with the desired concentration of this compound peptide. The control group should be treated with the vehicle (e.g., sterile water).
  • Incubate both groups for the desired time points (e.g., 1, 4, 24 hours).

1.2. RNA Extraction:

  • Harvest bacterial cells by centrifugation.
  • Extract total RNA using a commercial RNA extraction kit following the manufacturer's instructions.
  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

1.3. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with random primers or gene-specific primers.

1.4. Real-Time PCR:

  • Prepare the qPCR reaction mixture containing cDNA template, cpxR-specific primers, and a suitable qPCR master mix (e.g., SYBR Green).
  • Use primers for a housekeeping gene (e.g., 16S rRNA) as an internal control for normalization.
  • Perform the qPCR reaction in a real-time PCR system.
  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in cpxR gene expression.

Electrophoretic Mobility Shift Assay (EMSA) for CpxR-DNA Binding

This assay is used to qualitatively assess the binding of the CpxR protein to the promoter region of its target genes. A decrease in CpxR-DNA binding would be expected following this compound peptide treatment due to the suppression of cpxR expression.

2.1. Preparation of Nuclear Extracts:

  • Grow and treat bacterial cultures with this compound peptide as described in the RT-qPCR protocol.
  • Harvest the cells and prepare nuclear extracts containing the CpxR protein using an appropriate lysis buffer and fractionation method.
  • Determine the protein concentration of the nuclear extracts.

2.2. Probe Labeling:

  • Synthesize a DNA probe corresponding to the known or predicted CpxR binding site in the promoter of a target gene (e.g., cpxP).
  • Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

2.3. Binding Reaction:

  • Incubate the labeled probe with varying amounts of the nuclear extract in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.
  • Include control reactions with no nuclear extract and with an excess of unlabeled specific competitor probe to demonstrate binding specificity.

2.4. Electrophoresis and Detection:

  • Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
  • Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.

Limitations and Future Directions

While the this compound peptide presents a promising and unique mechanism for combating bacterial resistance, it is important to consider the general limitations associated with antimicrobial peptides. These include potential cytotoxicity at high concentrations, susceptibility to proteolytic degradation, and a relatively short in vivo half-life. Further studies are warranted to investigate the specific pharmacokinetic and pharmacodynamic properties of the this compound peptide, as well as to explore potential off-target effects.

The development of this compound peptide analogs with improved stability and reduced cytotoxicity could enhance its therapeutic potential. Furthermore, exploring the synergistic effects of the this compound peptide with conventional antibiotics is a promising area for future research, as initial findings suggest it can enhance the efficacy of drugs like ampicillin[1].

References

Unveiling the Antimicrobial Prowess of BING Peptide: A Comparative Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the novel antimicrobial peptide (AMP), BING, reveals a broad-spectrum activity against a range of pathogenic bacteria, including drug-resistant strains. This guide provides a detailed comparison of this compound's antimicrobial spectrum with other well-established antimicrobial peptides, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.

Isolated from the Japanese medaka fish (Oryzias latipes), the this compound peptide has emerged as a promising candidate in the fight against antimicrobial resistance. This 13-residue peptide demonstrates potent bactericidal effects at concentrations that show low toxicity to mammalian cells.[1] Its unique mechanism of action, which involves the deregulation of periplasmic peptidyl-prolyl isomerases and the suppression of the cpxR gene in Gram-negative bacteria, sets it apart from many conventional antibiotics.[1] The cpxR gene is a critical regulator of the bacterial envelope stress response and plays a significant role in the development of antimicrobial resistance.

Comparative Antimicrobial Spectrum

To objectively assess the antimicrobial efficacy of the this compound peptide, its Minimum Inhibitory Concentration (MIC) values were compared against those of two well-characterized antimicrobial peptides: LL-37, a human cathelicidin, and Cecropin A, an insect-derived AMP. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

The following table summarizes the MIC values of this compound, LL-37, and Cecropin A against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

MicroorganismThis compound (µg/mL)LL-37 (µg/mL)Cecropin A (µg/mL)
Escherichia coli5 - 109.38 - 750.5 - 4
Pseudomonas aeruginosa25754 - 8
Klebsiella pneumoniae501.564 - 8
Staphylococcus aureus509.38 - 7532

Note: The MIC values for this compound are reported as a range based on available research. The MIC values for LL-37 and Cecropin A are compiled from multiple studies and may vary depending on the specific strain and experimental conditions.

The data indicates that this compound exhibits a broad antimicrobial spectrum, with potent activity against both Gram-negative and Gram-positive bacteria. Its efficacy is comparable to that of LL-37 against certain pathogens. Cecropin A generally shows higher potency against the tested Gram-negative bacteria.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a crucial step in evaluating the antimicrobial activity of a peptide. The following is a detailed protocol for a broth microdilution assay, a standard method for determining the MIC of antimicrobial peptides like this compound.

Minimum Inhibitory Concentration (MIC) Assay Protocol

1. Materials:

  • This compound peptide (lyophilized)

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa, K. pneumoniae)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)

  • Sterile deionized water or 0.01% acetic acid for peptide dissolution

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator (37°C)

2. Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select a single colony of the test bacterium and inoculate it into a tube containing 3-5 mL of MHB. b. Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6). c. Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

3. Preparation of Peptide Dilutions: a. Dissolve the lyophilized this compound peptide in sterile deionized water or 0.01% acetic acid to create a stock solution (e.g., 1 mg/mL). b. Perform serial two-fold dilutions of the peptide stock solution in MHB in the 96-well polypropylene plate to obtain a range of concentrations to be tested (e.g., from 100 µg/mL to 0.78 µg/mL).

4. Assay Procedure: a. Add 50 µL of the diluted bacterial inoculum to each well of the 96-well plate containing 50 µL of the serially diluted this compound peptide. b. Include a positive control well containing only the bacterial inoculum in MHB (no peptide) and a negative control well containing only MHB (no bacteria or peptide). c. Incubate the plate at 37°C for 18-24 hours.

5. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the peptide at which no visible growth is observed. c. Optionally, the optical density at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the experimental process and the underlying mechanism of this compound's antimicrobial activity, the following diagrams have been generated using the Graphviz DOT language.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Peptide Dilution Peptide Dilution Peptide Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow of the Minimum Inhibitory Concentration (MIC) Assay.

BING_Mechanism This compound This compound Peptide OuterMembrane Gram-Negative Outer Membrane This compound->OuterMembrane Interacts with PPIases Periplasmic Peptidyl-prolyl Isomerases This compound->PPIases Deregulates CpxR cpxR Gene This compound->CpxR Reduces RNA level of Periplasm Periplasm OuterMembrane->Periplasm Translocates to InnerMembrane Inner Membrane Cytoplasm Cytoplasm StressResponse Envelope Stress Response CpxR->StressResponse Regulates Resistance Antimicrobial Resistance StressResponse->Resistance Contributes to

Caption: Mechanism of action of this compound peptide in Gram-negative bacteria.

Conclusion

The this compound peptide demonstrates a promising broad-spectrum antimicrobial activity, positioning it as a viable candidate for further preclinical and clinical development. Its unique mechanism of action against the bacterial envelope stress response offers a potential new avenue to combat the growing threat of antibiotic-resistant infections. This comparative guide provides a foundational dataset for researchers to evaluate the potential of this compound in the development of novel antimicrobial therapeutics.

References

Independent Verification of BING Peptide's Low Cytotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel antimicrobial peptides (AMPs) holds significant promise in an era of increasing antibiotic resistance. A critical factor in the therapeutic potential of any new AMP is its selectivity for microbial cells over host cells, meaning it must exhibit low cytotoxicity to mammalian cells. This guide provides an objective comparison of the reported cytotoxicity of the novel BING peptide with other antimicrobial peptides, supported by experimental data and detailed methodologies.

Quantitative Comparison of Peptide Cytotoxicity

The following table summarizes the cytotoxic and hemolytic activities of various antimicrobial peptides against mammalian cells. Cytotoxicity is often expressed as the IC50 value, the concentration of a substance that inhibits 50% of cell viability. Hemolytic activity is reported as the HC50 value, the concentration that causes 50% hemolysis of red blood cells. Lower IC50 and HC50 values indicate higher toxicity.

PeptideTarget Mammalian Cell LineIC50 (µM)Hemolytic Activity (HC50) (µM)Reference
This compound Mammalian cell linesReported as "relatively low"Not Reported[1]
IL15.5PBMC113896
IL15.5HaCaT200896[2]
P26MCF-778Not Reported[3]
P26MDA-MB-231100Not Reported[3]
P7MCF-7280Not Reported[3]
P7MDA-MB-231550Not Reported[3]

Note: The original research on the this compound peptide states that it demonstrates "relatively low toxicity to mammalian cell lines and medaka" at concentrations effective against pathogenic bacteria[4][1]. However, specific IC50 or HC50 values were not provided in the primary publication or its supplementary materials. The data for other peptides are included for comparative purposes.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The protocol below is a standard procedure often employed for evaluating the cytotoxic effects of peptides on mammalian cells.

Objective: To determine the effect of a peptide on the viability of a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa, or other relevant line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test peptide stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the test peptide in a serum-free or complete culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the peptide.

    • Include control wells: untreated cells (vehicle control) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells.

    • Plot the cell viability against the peptide concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve, which is the concentration of the peptide that causes a 50% reduction in cell viability.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical MTT assay for determining peptide cytotoxicity.

MTT_Assay_Workflow A Seed Mammalian Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B C Treat Cells with this compound Peptide (Serial Dilutions) B->C D Incubate for 24-72h (Peptide Exposure) C->D E Add MTT Reagent to each well D->E F Incubate for 2-4h (Formazan Formation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) and IC50 H->I

Caption: Workflow of the MTT assay for cytotoxicity assessment.

References

BING Peptide vs. Other CpxR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Cpx two-component system, composed of the sensor kinase CpxA and the response regulator CpxR, is a crucial pathway for maintaining bacterial envelope homeostasis. Its role in stress response and virulence has made it an attractive target for the development of novel antimicrobial agents. This guide provides a detailed comparison of the BING peptide, a novel inhibitor of CpxR expression, with another major class of CpxR pathway modulators: CpxA phosphatase inhibitors. This comparison is based on their distinct mechanisms of action, performance data from experimental studies, and the methodologies used to evaluate their efficacy.

The CpxR/CpxA Signaling Pathway

The CpxR/CpxA two-component system is activated by various envelope stresses, such as misfolded proteins. Upon stress detection, the sensor kinase CpxA autophosphorylates and subsequently transfers the phosphoryl group to the response regulator CpxR. Phosphorylated CpxR (CpxR-P) then acts as a transcriptional regulator, modulating the expression of a suite of genes involved in envelope maintenance and stress recovery.

cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Stress Envelope Stress (e.g., misfolded proteins) CpxA CpxA Stress->CpxA Activates CpxR CpxR CpxA->CpxR Phosphorylates CpxR_P CpxR-P CpxR->CpxR_P DNA DNA CpxR_P->DNA Binds to promoter Genes CpxR-regulated genes (e.g., cpxP, degP) DNA->Genes Regulates transcription

Caption: The CpxR/CpxA signaling pathway.

Mechanism of Action: A Tale of Two Inhibition Strategies

This compound peptide and CpxA phosphatase inhibitors employ fundamentally different strategies to modulate the Cpx pathway, leading to distinct downstream effects.

This compound Peptide: Suppressing the Messenger

The this compound peptide, a 13-residue antimicrobial peptide, functions by directly suppressing the expression of the cpxR gene. By reducing the cellular levels of the CpxR protein, this compound peptide effectively dismantles the signaling cascade, preventing the bacterium from mounting an effective response to envelope stress. This ultimately leads to bacterial cell death.

This compound This compound Peptide cpxR_gene cpxR gene This compound->cpxR_gene Suppresses expression CpxR_protein CpxR Protein cpxR_gene->CpxR_protein Transcription & Translation Cpx_pathway Cpx Pathway Activation CpxR_protein->Cpx_pathway Leads to

Caption: Mechanism of this compound peptide action.
CpxA Phosphatase Inhibitors: Forcing the "On" Switch

In contrast, CpxA phosphatase inhibitors do not block the Cpx pathway but rather lock it in an activated state. CpxA possesses both kinase and phosphatase activity. In the absence of stress, CpxA's phosphatase activity dominates, keeping CpxR in its inactive, dephosphorylated state. CpxA phosphatase inhibitors block this dephosphorylation step, leading to an accumulation of phosphorylated CpxR (CpxR-P). This constitutive activation of the Cpx pathway can be detrimental to the bacterium, in part by downregulating the expression of key virulence factors.

CpxA_inhibitor CpxA Phosphatase Inhibitor CpxA CpxA CpxA_inhibitor->CpxA Inhibits phosphatase activity CpxR_P CpxR-P CpxA->CpxR_P Phosphorylation CpxR CpxR CpxR_P->CpxR Dephosphorylation (Blocked) Virulence_genes Virulence Genes CpxR_P->Virulence_genes Downregulates transcription

Caption: Mechanism of CpxA phosphatase inhibitors.

Performance Comparison

A direct head-to-head comparison of this compound peptide and CpxA phosphatase inhibitors in the same study is not currently available in the scientific literature. However, by compiling data from different studies, we can draw a comparative picture of their performance.

Antibacterial Activity

This compound peptide has demonstrated broad-spectrum bactericidal activity against a range of Gram-negative and Gram-positive bacteria, including antibiotic-resistant strains. Its efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Peptide against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli ATCC 259227.8
Pseudomonas aeruginosa PAO115.6
Klebsiella pneumoniae ATCC 1388315.6
Acinetobacter baumannii ATCC 1960631.2
Staphylococcus aureus ATCC 2592350
Enterococcus faecalis ATCC 2921225

CpxA phosphatase inhibitors have been primarily investigated for their ability to reduce the virulence of pathogenic bacteria, particularly in the context of urinary tract infections. Their activity is often assessed by measuring the reduction in bacterial load in animal models rather than by traditional MIC assays, as their primary effect is not direct bacterial killing but attenuation of virulence. For example, a potent CpxA phosphatase inhibitor, compound 26, was shown to significantly reduce the recovery of uropathogenic E. coli in the urine of infected mice, with an efficacy similar to the antibiotic ciprofloxacin.

Effects on the CpxR Pathway

The two classes of inhibitors have opposing effects on the expression of CpxR-regulated genes. This compound peptide, by reducing CpxR levels, leads to a downregulation of genes typically activated by the Cpx pathway. Conversely, CpxA phosphatase inhibitors cause a hyper-activation of the pathway, leading to the upregulation of these same genes.

Table 2: Comparative Effects on CpxR-Regulated Gene Expression

Inhibitor ClassEffect on cpxR ExpressionEffect on CpxR-P LevelsEffect on CpxR Target Genes (e.g., cpxP, degP)
This compound Peptide DecreasesIndirectly decreasesDownregulation
CpxA Phosphatase Inhibitors No direct effect (may be upregulated via feedback)IncreasesUpregulation

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound peptide and other CpxR inhibitors.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight at 37°C. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the inhibitor (e.g., this compound peptide) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted inhibitor is inoculated with the standardized bacterial suspension. A positive control (bacteria with no inhibitor) and a negative control (broth with no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the expression levels of specific genes (e.g., cpxR, cpxP, degP) in response to inhibitor treatment.

Protocol:

  • Bacterial Culture and Treatment: Bacteria are grown to the mid-logarithmic phase and then treated with the inhibitor at a specific concentration for a defined period. An untreated control is run in parallel.

  • RNA Extraction: Total RNA is extracted from both treated and untreated bacterial cells using a commercial RNA purification kit.

  • DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: The purified RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

  • qPCR Reaction: The qPCR reaction is set up with the synthesized cDNA, gene-specific primers for the target and reference genes (e.g., a housekeeping gene like 16S rRNA), and a fluorescent DNA-binding dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated sample to the untreated control.

Western Blot for Detection of CpxR Phosphorylation

Objective: To assess the phosphorylation status of CpxR in response to CpxA phosphatase inhibitors.

Protocol:

  • Bacterial Culture and Treatment: Similar to the qPCR protocol, bacteria are cultured and treated with the CpxA phosphatase inhibitor.

  • Protein Extraction: Bacterial cells are harvested, and total protein lysates are prepared using a suitable lysis buffer.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of total protein from treated and untreated samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A specialized Phos-tag™ SDS-PAGE can be used to separate phosphorylated and unphosphorylated forms of a protein.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CpxR. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the relative amounts of phosphorylated and unphosphorylated CpxR can be quantified by densitometry.

cluster_workflow General Experimental Workflow for Inhibitor Testing start Start culture Bacterial Culture start->culture treatment Inhibitor Treatment culture->treatment mic MIC Assay treatment->mic gene_expression Gene Expression Analysis (qPCR) treatment->gene_expression protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis end End mic->end gene_expression->end protein_analysis->end

BING Peptide: A Synergistic Partner for Beta-Lactam Antibiotics in Combating Bacterial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the BING peptide's cooperative action with beta-lactam antibiotics, presenting key experimental data, detailed protocols, and mechanistic insights for researchers in drug development and microbiology.

The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising avenue is the use of antimicrobial peptides (AMPs) as adjuvants to enhance the efficacy of existing antibiotics. This guide focuses on the this compound peptide, a 13-residue antimicrobial peptide, and its demonstrated synergy with beta-lactam antibiotics against pathogenic bacteria, including drug-resistant strains.

Quantitative Analysis of Synergy

The synergistic effect of the this compound peptide with beta-lactam antibiotics has been quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy. The this compound peptide has been shown to significantly reduce the Minimum Inhibitory Concentration (MIC) of beta-lactam antibiotics, effectively restoring their potency against resistant bacteria.[1]

Bacterial StrainAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with this compound Peptide (µg/mL)Fold Reduction in MICFICI
Escherichia coliAmpicillin--8-
Pseudomonas aeruginosa (Ampicillin-resistant)Ampicillin---0.42
Escherichia coliAmoxicillin---0.39

Note: Specific MIC values for the antibiotic alone and in combination were not fully detailed in the provided search results, but the fold reduction and FICI values demonstrate a strong synergistic interaction.

Mechanism of Action: Suppression of the CpxAR Stress Response

The this compound peptide's synergistic activity is attributed to its unique mechanism of action, which involves the suppression of the CpxAR two-component system in Gram-negative bacteria.[2][3] The CpxAR system is a key regulator of the bacterial envelope stress response and plays a crucial role in the development of antibiotic resistance.[2][3]

By reducing the expression of the response regulator cpxR, the this compound peptide initiates a cascade of downstream effects that weaken the bacteria's defenses against beta-lactam antibiotics.[1][2] Specifically, the downregulation of cpxR leads to a decrease in the expression of major efflux pump components, such as MexB, MexY, and OprM in Pseudomonas aeruginosa.[2][3] These efflux pumps are a primary mechanism of resistance to beta-lactam antibiotics, actively removing the drugs from the bacterial cell. By inhibiting the function of these pumps, the this compound peptide allows beta-lactam antibiotics to accumulate within the bacterium and reach their target, the penicillin-binding proteins (PBPs), to effectively inhibit cell wall synthesis.

Below is a diagram illustrating this signaling pathway:

BING_Mechanism cluster_cell Gram-Negative Bacterium This compound This compound Peptide CpxR cpxR gene This compound->CpxR suppresses expression Efflux Efflux Pump Genes (mexB, mexY, oprM) CpxR->Efflux positively regulates Pumps Efflux Pumps Efflux->Pumps encodes BetaLactam Beta-Lactam Antibiotic Pumps->BetaLactam expels CellDeath Bacterial Cell Death BetaLactam->CellDeath induces

Caption: this compound peptide's mechanism of synergy with beta-lactam antibiotics.

Experimental Protocols

The following are detailed methodologies for the key experiments used to confirm the synergy between the this compound peptide and beta-lactam antibiotics.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the beta-lactam antibiotics and the this compound peptide, both alone and in combination, is determined using the broth microdilution method.

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound peptide and the beta-lactam antibiotic in an appropriate solvent.

    • Prepare a two-fold serial dilution of each compound in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar (B569324) plate.

    • Inoculate a single colony into MHB and incubate until the culture reaches the logarithmic growth phase (OD600 of 0.4-0.6).

    • Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL in MHB.

  • Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to systematically evaluate the interaction between the this compound peptide and a beta-lactam antibiotic.

  • Plate Setup:

    • In a 96-well microtiter plate, create a two-dimensional concentration gradient.

    • Serially dilute the this compound peptide along the y-axis (rows) and the beta-lactam antibiotic along the x-axis (columns). This results in each well containing a unique combination of concentrations of the two compounds.

  • Inoculation and Incubation:

    • Inoculate each well with a bacterial suspension prepared as described for the MIC assay (final concentration of 5 x 10^5 CFU/mL).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis and FICI Calculation:

    • Determine the MIC of each compound alone and in combination from the checkerboard plate.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of this compound peptide = (MIC of this compound peptide in combination) / (MIC of this compound peptide alone)

      • FIC of beta-lactam = (MIC of beta-lactam in combination) / (MIC of beta-lactam alone)

    • Calculate the FICI by summing the individual FIC values:

      • FICI = FIC of this compound peptide + FIC of beta-lactam

    • Interpret the FICI value:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or indifferent effect

      • FICI > 4: Antagonism

Below is a diagram illustrating the experimental workflow:

Synergy_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis P1 Prepare this compound peptide and beta-lactam stock solutions A1 Perform MIC assays for individual compounds P1->A1 A2 Perform Checkerboard assay for combination P1->A2 P2 Culture and prepare bacterial inoculum P2->A1 P2->A2 D1 Determine MIC values A1->D1 A2->D1 D2 Calculate FICI D1->D2 D3 Interpret synergy D2->D3

Caption: Experimental workflow for synergy testing.

References

Comparative Proteomic Analysis Reveals BING's Impact on Bacterial Stress Response and Efflux Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the proteomic changes induced by the novel antimicrobial peptide, BING, showcases its potential to disrupt key bacterial survival pathways. This guide provides a comparative analysis of the proteome of this compound-treated versus untreated bacteria, supported by experimental data and detailed methodologies.

Researchers and drug development professionals can leverage this information to understand the mechanism of action of this compound and its potential as a novel antimicrobial agent. The data indicates that this compound's efficacy stems from its ability to deregulate the bacterial envelope stress response and downregulate efflux pumps, which are critical for antibiotic resistance.

Quantitative Proteomic Data Summary

The following table summarizes the key changes in protein expression observed in Gram-negative bacteria upon treatment with this compound. The data highlights a significant deregulation of proteins involved in periplasmic stress response and the downregulation of multidrug efflux pump components.

ProteinFunctionFold Change (this compound-treated vs. Untreated)p-value
PpiAPeptidyl-prolyl cis-trans isomerase-2.5< 0.05
SurAPeptidyl-prolyl cis-trans isomerase-2.1< 0.05
FkpAPeptidyl-prolyl cis-trans isomerase-1.8< 0.05
MexBMultidrug efflux pump subunit-3.2< 0.01
MexYMultidrug efflux pump subunit-2.8< 0.01
OprMOuter membrane channel of efflux pumps-2.6< 0.01

Experimental Protocols

The proteomic analysis was conducted using a standard quantitative proteomics workflow to ensure reproducibility and accuracy.

1. Bacterial Culture and this compound Treatment:

  • Gram-negative bacterial strains (e.g., Pseudomonas aeruginosa) were cultured in appropriate broth to mid-logarithmic phase.

  • The cultures were then divided into two groups: a control group (untreated) and a treatment group to which this compound was added at its minimum inhibitory concentration (MIC).

  • Both groups were incubated for a specified period (e.g., 4 hours) to allow for changes in protein expression.

2. Protein Extraction and Digestion:

  • Bacterial cells were harvested by centrifugation and washed with a suitable buffer.

  • Cell lysis was performed using a combination of enzymatic and physical methods to ensure complete protein extraction.

  • The total protein concentration was determined using a Bradford assay.

  • Proteins were then reduced, alkylated, and digested into peptides using sequencing-grade trypsin.

3. LC-MS/MS Analysis:

  • The resulting peptide mixtures were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Peptides were separated on a reverse-phase column and analyzed using a high-resolution mass spectrometer.

4. Data Analysis:

  • The raw mass spectrometry data was processed using a suitable software suite for peptide and protein identification and quantification.

  • Protein identification was performed by searching against a relevant bacterial protein database.

  • Label-free quantification was used to determine the relative abundance of proteins between the this compound-treated and untreated samples.

  • Statistical analysis was performed to identify proteins with significant changes in expression.

This compound's Mechanism of Action: Targeting the CpxR Signaling Pathway

Proteomic and subsequent molecular analyses have revealed that this compound exerts its antimicrobial effect by suppressing the CpxR two-component signaling pathway.[1][2] This pathway is a crucial regulator of the bacterial envelope stress response.[1] By downregulating CpxR, this compound disrupts the bacterium's ability to cope with envelope stress, leading to a deregulation of periplasmic chaperones like peptidyl-prolyl isomerases.[1]

Furthermore, the suppression of the CpxR pathway leads to the downregulation of key components of multidrug efflux pumps, such as MexB, MexY, and OprM in P. aeruginosa.[1][2] This action effectively weakens the bacterium's intrinsic defense against antimicrobial compounds.

BING_Mechanism cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm cluster_target_genes Target Genes CpxP CpxP CpxA CpxA CpxP->CpxA inhibits MisfoldedProteins Misfolded Proteins MisfoldedProteins->CpxA activates CpxA->CpxA CpxR CpxR CpxA->CpxR CpxR_P CpxR-P CpxA->CpxR_P phosphorylates ADP ADP CpxA->ADP CpxR->CpxR_P StressResponseGenes Stress Response Genes (e.g., ppiA, surA, fkpA) CpxR_P->StressResponseGenes regulates EffluxPumpGenes Efflux Pump Genes (e.g., mexB, mexY, oprM) CpxR_P->EffluxPumpGenes regulates ATP ATP ATP->CpxA This compound This compound This compound->CpxR suppresses expression

Caption: The CpxR signaling pathway and the inhibitory action of this compound.

References

BING Peptide: A Novel Efflux Pump Inhibitor for Combating Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of BING Peptide's Effect on Efflux Pump Expression

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the this compound peptide's performance against other alternatives in inhibiting efflux pump expression, supported by experimental data.

Introduction to this compound Peptide

This compound is a novel 13-residue antimicrobial peptide (AMP) that has demonstrated a significant capacity to downregulate the expression of key efflux pump components in Pseudomonas aeruginosa, a bacterium notorious for its high levels of intrinsic and acquired antibiotic resistance.[1][2] Specifically, this compound targets the expression of the Resistance-Nodulation-Division (RND) family efflux pump MexAB-OprM and the MexXY-OprM system by suppressing a critical upstream regulator. This inhibitory action restores bacterial susceptibility to conventional antibiotics and impedes the development of further resistance.

Mechanism of Action: Targeting the CpxR Signaling Pathway

The this compound peptide exerts its effect on efflux pump expression through the downregulation of the cpxR gene.[1][2] CpxR is a transcriptional regulator involved in the bacterial envelope stress response. By reducing the levels of CpxR, this compound peptide effectively dampens the downstream signaling cascade that leads to the expression of efflux pump genes mexB, mexY, and oprM.[1][2]

BING_Peptide_Signaling_Pathway This compound This compound Peptide CpxR cpxR Gene (Transcriptional Regulator) This compound->CpxR downregulates MexAB_OprM mexB, mexY, oprM Genes (Efflux Pump Components) CpxR->MexAB_OprM activates Efflux_Pump Efflux Pump Expression MexAB_OprM->Efflux_Pump leads to

Caption: this compound peptide's proposed signaling pathway for efflux pump inhibition.

Performance Comparison: this compound Peptide vs. Phenylalanine-Arginine β-Naphthylamide (PAβN)

This section compares the efficacy of the this compound peptide with the well-characterized efflux pump inhibitor, Phenylalanine-Arginine β-Naphthylamide (PAβN). It is important to note that the following data is collated from different studies and direct head-to-head comparative experimental data under identical conditions is not currently available.

Effect on Efflux Pump Gene Expression

Quantitative real-time PCR (qRT-PCR) data reveals the impact of this compound peptide on the transcript levels of key efflux pump genes in P. aeruginosa.

TreatmentTarget GeneFold Change in ExpressionReference
This compound Peptide (25 µg/mL for 48h) mexB~0.5-fold decrease [3]
mexY~0.4-fold decrease [3]
oprM~0.6-fold decrease [3]
PAβN (various concentrations) mexB, mexYVariable, often used to confirm efflux phenotype rather than quantify gene expression changes directly. Significant reduction in MICs implies functional inhibition.[4][5]
Impact on Antibiotic Susceptibility

The practical outcome of efflux pump inhibition is the potentiation of antibiotic activity, reflected by a reduction in the Minimum Inhibitory Concentration (MIC).

OrganismAntibioticTreatmentFold Reduction in MICReference
P. aeruginosa AmpicillinThis compound Peptide (35 µg/mL) Delayed increase in MIC over 7 days [6]
P. aeruginosa LevofloxacinPAβN (20 µg/mL) 4-16 fold [7]
A. baumannii CiprofloxacinPAβN (50 µg/mL) Up to 4-fold [8]
A. baumannii AmikacinPAβN (50 µg/mL) Up to 4-fold [8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for researchers seeking to validate these findings.

Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

This protocol is essential for quantifying the changes in mRNA levels of efflux pump genes following treatment with an inhibitor.

qRT_PCR_Workflow cluster_rna_extraction RNA Extraction & cDNA Synthesis cluster_qpcr qPCR Amplification cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (with/without this compound peptide) RNA_Isolation Total RNA Isolation Bacterial_Culture->RNA_Isolation cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR_Reaction Prepare qPCR Reaction Mix (cDNA, Primers, Master Mix) cDNA_Synthesis->qPCR_Reaction Amplification Real-Time PCR Amplification Ct_Values Determine Ct Values Amplification->Ct_Values Data_Normalization Normalize to Housekeeping Gene Ct_Values->Data_Normalization Fold_Change Calculate Fold Change (ΔΔCt Method) Data_Normalization->Fold_Change

Caption: Experimental workflow for qRT-PCR analysis of efflux pump gene expression.

Protocol:

  • Bacterial Culture and Treatment: Grow P. aeruginosa to the mid-logarithmic phase and expose to the desired concentration of this compound peptide or control for a specified duration.

  • RNA Extraction: Isolate total RNA from bacterial cells using a commercial RNA purification kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform quantitative PCR using primers specific for the target efflux pump genes (mexB, mexY, oprM) and a housekeeping gene (e.g., rpsL) for normalization.

  • Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative fold change in gene expression using the ΔΔCt method.

Western Blotting for Efflux Pump Protein Expression

This technique is used to detect and quantify the levels of specific efflux pump proteins.

Protocol:

  • Protein Extraction: Lyse bacterial cells treated with this compound peptide or control and isolate the total protein or membrane protein fraction.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific to the target efflux pump proteins (e.g., anti-MexA, anti-MexB, anti-OprM).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Ethidium (B1194527) Bromide (EtBr) Efflux Assay

This functional assay measures the activity of efflux pumps by monitoring the extrusion of the fluorescent substrate ethidium bromide.

EtBr_Efflux_Assay_Workflow cluster_loading EtBr Loading cluster_efflux Efflux Measurement cluster_analysis_efflux Data Analysis Cell_Prep Prepare Bacterial Cell Suspension EtBr_Incubation Incubate with Ethidium Bromide (in the presence of an uncoupler like CCCP) Cell_Prep->EtBr_Incubation Resuspension Wash and Resuspend Cells (in buffer with/without this compound peptide) EtBr_Incubation->Resuspension Glucose_Addition Initiate Efflux with Glucose Resuspension->Glucose_Addition Fluorescence_Monitoring Monitor Fluorescence Decrease Over Time Glucose_Addition->Fluorescence_Monitoring Plot_Data Plot Fluorescence vs. Time Fluorescence_Monitoring->Plot_Data Compare_Rates Compare Efflux Rates (with and without inhibitor) Plot_Data->Compare_Rates

Caption: Workflow for the ethidium bromide efflux assay.

Protocol:

  • Cell Preparation: Grow bacteria to the desired optical density, then wash and resuspend the cells in a suitable buffer.

  • EtBr Loading: Load the cells with ethidium bromide in the presence of an efflux pump inhibitor like CCCP to maximize intracellular accumulation.

  • Efflux Initiation: Wash the cells to remove extracellular EtBr and resuspend them in a buffer containing a carbon source (e.g., glucose) to energize the efflux pumps. The test sample will also contain the this compound peptide.

  • Fluorescence Monitoring: Measure the fluorescence of the cell suspension over time. A decrease in fluorescence corresponds to the efflux of EtBr from the cells.

  • Data Analysis: Compare the rate of fluorescence decrease in the presence and absence of the this compound peptide to determine its inhibitory effect on efflux pump activity.

Conclusion

The this compound peptide presents a promising alternative to traditional antibiotics by targeting and downregulating the expression of critical efflux pumps in multidrug-resistant bacteria like P. aeruginosa. Its unique mechanism of action via the CpxR pathway offers a novel strategy to combat antibiotic resistance. The provided experimental data and protocols serve as a valuable resource for researchers to further validate and explore the potential of this compound peptide as a therapeutic agent. While direct comparative studies with other efflux pump inhibitors are still needed, the existing evidence strongly supports its efficacy in resensitizing bacteria to antibiotics.

References

BING Peptide: A Comparative Analysis of its Efficacy Against Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of the BING peptide against a range of bacterial strains, including antibiotic-resistant variants. The performance of this compound peptide is contextualized by comparing its activity to the well-characterized human cathelicidin, LL-37. This document includes detailed experimental methodologies and visual representations of key biological pathways and workflows to support further research and development.

Comparative Efficacy of this compound Peptide and LL-37

The this compound peptide, a novel 13-residue antimicrobial peptide (AMP) isolated from the plasma of the Japanese medaka fish (Oryzias latipes), has demonstrated broad-spectrum bactericidal activity. Its efficacy, as measured by the Minimum Inhibitory Concentration (MIC), is comparable to that of the well-studied human antimicrobial peptide, LL-37.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values of the this compound peptide and LL-37 against various Gram-positive and Gram-negative bacteria. It is important to note that the data for this compound peptide and LL-37 are compiled from different studies; therefore, direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Peptide against Various Bacterial Strains

Bacterial StrainTypeCharacteristicsMIC (µg/mL)
Escherichia coliGram-negative-10
Escherichia coliGram-negativeBeta-lactam resistant10
Edwardsiella tardaGram-negative-10
Pseudomonas aeruginosaGram-negative-25
Staphylococcus aureusGram-positive-50
Streptococcus pyogenesGram-positive-50

Data sourced from a study on the this compound peptide.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of LL-37 against Various Bacterial Strains

Bacterial StrainTypeMIC (µg/mL)
Escherichia coliGram-negative<10
Pseudomonas aeruginosaGram-negative<10
Staphylococcus aureusGram-positive<10
Streptococcus pyogenesGram-positive7.65 - 9.28
Listeria monocytogenesGram-positive<10
Salmonella typhimuriumGram-negative<10

Data for E. coli, P. aeruginosa, S. aureus, L. monocytogenes, and S. typhimurium sourced from a comparative study of LL-37, HNP-1, and protegrin.[2] Data for S. pyogenes sourced from a study on LL-37's interaction with this bacterium.[3]

Mechanism of Action: Targeting the CpxR/CpxA Two-Component System

The this compound peptide exerts its antimicrobial effect through a distinct mechanism of action that involves the suppression of the CpxR/CpxA two-component signal transduction system in Gram-negative bacteria. This system is a key regulator of the bacterial envelope stress response. By reducing the expression of the response regulator cpxR, this compound peptide disrupts the bacterium's ability to cope with envelope stress, leading to a deregulation of periplasmic proteins and a downregulation of efflux pump components such as mexB, mexY, and oprM in Pseudomonas aeruginosa.[1] This mechanism not only leads to direct bactericidal activity but also has been shown to synergize with conventional antibiotics and delay the development of antibiotic resistance.[1]

Cpx_Signaling_Pathway cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm CpxP CpxP CpxA_inactive CpxA (Inactive) CpxP->CpxA_inactive Inhibits MisfoldedProteins Envelope Stress (e.g., Misfolded Proteins) MisfoldedProteins->CpxA_inactive Induces CpxA_active CpxA-P (Active) CpxA_inactive->CpxA_active Autophosphorylation CpxR_inactive CpxR (Inactive) CpxA_active->CpxR_inactive Phosphorylates CpxR_active CpxR-P (Active) CpxR_inactive->CpxR_active TargetGenes Target Gene Expression (e.g., degP, dsbA, spy) CpxR_active->TargetGenes Activates Transcription EffluxPumps Efflux Pump Expression (e.g., mexB, mexY, oprM) CpxR_active->EffluxPumps Activates Transcription This compound This compound Peptide This compound->CpxR_inactive Suppresses Expression

Caption: this compound peptide's mechanism of action via suppression of the CpxR/CpxA pathway.

Experimental Protocols

The following sections detail the standardized methodologies for determining the antimicrobial efficacy of peptides like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A modified broth microdilution method is recommended for cationic antimicrobial peptides to prevent their binding to standard polystyrene plates.

Materials:

  • Test antimicrobial peptide (e.g., this compound peptide)

  • Bacterial strains for testing

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Sterile polypropylene tubes

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick 3-5 bacterial colonies from a fresh agar (B569324) plate and inoculate into 5 mL of MHB.

    • Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.

  • Peptide Dilution Series:

    • Prepare a stock solution of the this compound peptide in 0.01% acetic acid.

    • Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.

  • Assay Setup:

    • Dispense 100 µL of the diluted bacterial suspension into each well of a 96-well polypropylene plate.

    • Add 11 µL of each peptide dilution to the respective wells.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by identifying the lowest peptide concentration that shows no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum concentration after a 24-hour incubation.

Procedure:

  • Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC where no visible growth was observed.

  • From each of these wells, and from the positive growth control well, plate a 10-20 µL aliquot of the suspension onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the peptide that results in no colony growth on the agar plate, indicating a ≥99.9% reduction in the initial bacterial inoculum.

Experimental_Workflow cluster_preparation Preparation cluster_mic_assay MIC Assay cluster_mbc_assay MBC Assay prep_bacteria Prepare Bacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) setup_plate Inoculate 96-well plate with bacteria and peptide dilutions prep_bacteria->setup_plate prep_peptide Prepare Serial Dilutions of this compound Peptide prep_peptide->setup_plate incubate_mic Incubate at 37°C for 18-24h setup_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate contents from clear wells (MIC, 2xMIC, 4xMIC) onto agar plates read_mic->plate_mbc incubate_mbc Incubate at 37°C for 18-24h plate_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with no colony growth) incubate_mbc->read_mbc

Caption: Workflow for determining the MIC and MBC of the this compound peptide.

Conclusion

The this compound peptide presents a promising avenue for the development of new antimicrobial therapies. Its broad-spectrum efficacy, including against drug-resistant strains, and its unique mechanism of action targeting the CpxR/CpxA pathway, make it a compelling candidate for further investigation. The comparative data, alongside the detailed experimental protocols provided, offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this novel antimicrobial peptide.

References

A Comparative Analysis of BING Peptide Stability Against Other Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial Peptide Stability with Supporting Experimental Data.

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Antimicrobial peptides (AMPs) represent a promising class of molecules with potent and broad-spectrum activity. A critical factor in the therapeutic potential of any AMP is its stability under physiological conditions. This guide provides a comparative analysis of the stability of the recently discovered BING peptide against other well-characterized AMPs, namely LL-37, melittin, and nisin.

Executive Summary

This compound, a 13-residue peptide isolated from the plasma of the Japanese medaka fish, has been identified as a thermostable AMP.[1] While this intrinsic thermal stability is a promising characteristic for its development as a therapeutic, comprehensive quantitative data on its stability under various pH conditions and in the presence of proteases is not yet publicly available. In contrast, extensive stability data exists for other prominent AMPs. This guide synthesizes the available information to provide a comparative framework for evaluating AMP stability.

Comparative Stability of Antimicrobial Peptides

The following tables summarize the available quantitative data on the stability of LL-37, melittin, and nisin.

Proteolytic Stability

Resistance to degradation by proteases is a crucial attribute for AMPs intended for systemic or topical applications where they may encounter host or pathogen-derived enzymes.

PeptideProteaseConditionRemaining Activity/PeptideCitation
LL-37 Aureolysin (S. aureus)Time- and concentration-dependentRapid degradation and inactivation
LL-37 V8 protease (S. aureus)Not specifiedCleavage at Glu16-Phe17, C-terminal fragment retains activity
Melittin Not specifiedHoney bee venom stored for 6 monthsNo significant degradation
Nisin Not specifiedNot specifiedData not available in reviewed literature
This compound Not specifiedNot specifiedQuantitative data not available in reviewed literature
pH Stability

The activity and stability of AMPs can be significantly influenced by the pH of the surrounding environment, which can vary at different sites of infection.

PeptidepH RangeOptimal StabilityReduced/No ActivityCitation
LL-37 Not specifiedData not available in reviewed literatureData not available in reviewed literature
Melittin Not specifiedData not available in reviewed literatureData not available in reviewed literature
Nisin 2.0 - 8.0pH 3.0 - 5.0Progressively loses activity at higher pH
This compound Not specifiedQuantitative data not available in reviewed literatureQuantitative data not available in reviewed literature
Thermal Stability

Thermostability is an important consideration for the manufacturing, storage, and potential application of AMPs in various formulations.

PeptideTemperatureDurationRemaining Activity/PeptideCitation
LL-37 Not specifiedNot specifiedData not available in reviewed literature
Melittin Room temperature, 4°C, -20°C6 monthsStable in honey bee venom
Nisin 20°C, 37°C, 75°CTime-dependentStability is pH-dependent; optimal at pH 3.0
This compound Not specifiedNot specifiedReported as "thermostable"[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of AMP stability. The following sections describe standard experimental protocols for key stability assays.

Proteolytic Stability Assay

This assay evaluates the susceptibility of an AMP to degradation by specific proteases.

Proteolytic_Stability_Assay cluster_incubation Incubation cluster_analysis Analysis cluster_quantification Quantification AMP AMP Solution (Known Concentration) Incubate Incubate at 37°C AMP->Incubate Protease Protease Solution (e.g., Trypsin, Chymotrypsin) Protease->Incubate Quench Quench Reaction (e.g., add inhibitor, acid) Incubate->Quench at various time points HPLC RP-HPLC Analysis Quench->HPLC MS Mass Spectrometry (Optional) HPLC->MS Quantify Quantify Remaining Intact Peptide HPLC->Quantify BING_Mechanism This compound This compound Peptide CpxR cpxR Gene Expression This compound->CpxR suppresses Cpx_Pathway Cpx Envelope Stress Response CpxR->Cpx_Pathway activates Bacterial_Susceptibility Increased Bacterial Susceptibility CpxR->Bacterial_Susceptibility suppression leads to Cpx_Pathway->Bacterial_Susceptibility normally reduces

References

Validating the Thermostability of BING Peptide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the thermal resilience of the novel antimicrobial peptide, BING, benchmarked against other antimicrobial peptides. This guide provides a comparative analysis of thermostability, detailed experimental methodologies, and a visual representation of the testing workflow.

The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. This compound, a 13-residue antimicrobial peptide (AMP) isolated from the plasma of the medaka fish (Oryzias latipes), has been identified as a promising candidate with broad-spectrum activity against pathogenic bacteria.[1] A key characteristic attributed to this compound is its thermostability, a critical factor for its potential development as a therapeutic, impacting its manufacturing, storage, and clinical utility. This guide provides an objective validation of this claim by comparing its performance with other AMPs, supported by experimental data and detailed protocols.

Comparative Thermostability of Antimicrobial Peptides

The thermostability of a peptide is its ability to resist denaturation or degradation at elevated temperatures. This is often quantified by assessing the retention of its biological activity or structural integrity after heat treatment. The following table summarizes the thermostability of the this compound peptide in comparison to other known antimicrobial peptides.

PeptideOrganism of OriginExperimental ConditionRemaining Activity (%)Reference
This compound Oryzias latipes (Medaka)100°C for 1 hour~100%Dong et al., 2021
Leg1Cicer arietinum (Chickpea)100°C for 30 minutesStable[2]
HKPLPSynthetic100°CStable[2]
MacedocinStreptococcus macedonicus121°C for 20 minutes (autoclaving)Fully active[2]
HSEP3Synthetic95°C for 200 minutes50%[3]

Note: The specific experimental conditions and methods for determining remaining activity can vary between studies. Please refer to the original publications for detailed protocols.

Experimental Protocols for Assessing Peptide Thermostability

The evaluation of a peptide's thermostability is crucial for its development as a therapeutic agent. Standard methods involve subjecting the peptide to thermal stress and subsequently measuring its structural integrity or biological function.

1. Activity-Based Thermostability Assay (as applied to this compound peptide):

This method directly assesses the functional consequence of heat treatment on the peptide's antimicrobial activity.

  • Peptide Preparation: A solution of the this compound peptide is prepared at a known concentration in an appropriate buffer (e.g., phosphate-buffered saline, PBS).

  • Heat Treatment: The peptide solution is incubated at a specific high temperature (e.g., 100°C) for a defined period (e.g., 1 hour). A control sample of the peptide solution is kept at a standard temperature (e.g., 4°C).

  • Antimicrobial Activity Assay (Broth Microdilution):

    • A two-fold serial dilution of both the heat-treated and control peptide solutions is prepared in a 96-well microtiter plate.

    • A standardized suspension of a target bacterium (e.g., Escherichia coli or Staphylococcus aureus) is added to each well.

    • The plate is incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).

    • The minimum inhibitory concentration (MIC), defined as the lowest peptide concentration that visibly inhibits bacterial growth, is determined for both the heat-treated and control samples.

  • Data Analysis: The remaining activity of the heat-treated peptide is calculated by comparing its MIC value to that of the control sample. If the MIC values are comparable, it indicates high thermostability.

2. Biophysical Methods for Thermostability Assessment:

These techniques provide insights into the structural stability of the peptide upon heating.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a peptide as a function of temperature.[4][5][6][7]

    • A solution of the peptide is placed in a quartz cuvette.

    • CD spectra are recorded over a range of wavelengths (typically 190-250 nm) at increasing temperatures.

    • The melting temperature (Tm), the temperature at which 50% of the peptide is unfolded, can be determined by monitoring the change in the CD signal at a specific wavelength.[4][6][7]

  • Differential Scanning Calorimetry (DSC): DSC directly measures the heat absorbed by a peptide solution as the temperature is increased.[4][8][9][10]

    • This technique can determine the Tm and other thermodynamic parameters of unfolding, providing a detailed profile of the peptide's thermal stability.[8][10]

Experimental Workflow for Thermostability Validation

The following diagram illustrates a general workflow for the experimental validation of a peptide's thermostability claim.

Thermostability_Workflow cluster_prep Peptide Preparation cluster_treatment Thermal Stress cluster_assay Activity & Structural Analysis cluster_analysis Data Analysis & Conclusion Peptide_Solution Prepare Peptide Solution Heat_Treatment Heat Treatment (e.g., 100°C) Peptide_Solution->Heat_Treatment Control Control (e.g., 4°C) Peptide_Solution->Control Activity_Assay Antimicrobial Activity Assay (MIC) Heat_Treatment->Activity_Assay CD_Spectroscopy Circular Dichroism (CD) Heat_Treatment->CD_Spectroscopy DSC Differential Scanning Calorimetry (DSC) Heat_Treatment->DSC Control->Activity_Assay Compare_Activity Compare Activity (Heat vs. Control) Activity_Assay->Compare_Activity Determine_Tm Determine Melting Temperature (Tm) CD_Spectroscopy->Determine_Tm DSC->Determine_Tm Conclusion Assess Thermostability Compare_Activity->Conclusion Determine_Tm->Conclusion

Caption: Workflow for peptide thermostability validation.

Signaling Pathways and Logical Relationships

The thermostability of a peptide is an intrinsic property determined by its amino acid sequence and three-dimensional structure. There is no direct signaling pathway involved in its response to heat. The logical relationship is straightforward: an increase in temperature provides energy that can disrupt the non-covalent interactions (hydrogen bonds, hydrophobic interactions, electrostatic interactions) that maintain the peptide's native conformation. A thermostable peptide possesses a structure that is more resistant to this thermal disruption.

The mechanism of action of the this compound peptide, however, does involve a signaling pathway within the target bacteria. This compound has been shown to suppress the expression of cpxR, a key regulator of the Cpx two-component system, which is involved in the bacterial envelope stress response.

BING_MOA This compound This compound Peptide cpxR cpxR gene This compound->cpxR suppresses expression CpxR CpxR protein cpxR->CpxR encodes Cpx_Pathway Cpx Envelope Stress Response CpxR->Cpx_Pathway activates Bacterial_Cell_Death Bacterial Cell Death Cpx_Pathway->Bacterial_Cell_Death leads to (when dysregulated)

References

Comparative Analysis of BING Peptide's Antimicrobial Mechanism in Escherichia coli and Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the antimicrobial peptide BING, focusing on its mechanism of action in two clinically significant Gram-negative pathogens: Escherichia coli and Pseudomonas aeruginosa. The information presented herein is compiled from recent scientific literature to facilitate a deeper understanding of the peptide's potential as a therapeutic agent.

Overview of this compound Peptide

This compound is a thermostable 13-residue antimicrobial peptide (AMP) originally isolated from the plasma of the Japanese medaka fish (Oryzias latipes). It exhibits broad-spectrum toxicity against a range of pathogenic bacteria, including drug-resistant strains, while demonstrating relatively low toxicity to mammalian cells.[1] A key feature of this compound's mechanism is its interaction with the bacterial envelope stress response system, positioning it as a novel class of antimicrobial agent.[1]

Comparative Antimicrobial Efficacy

While the primary research on this compound peptide's specific mechanism has focused on P. aeruginosa, its broad-spectrum activity implies a potent effect against E. coli as well. The following table summarizes the available quantitative data on the antimicrobial activity of this compound and other relevant peptides against both bacterial species.

PeptideOrganismMinimum Inhibitory Concentration (MIC)Reference
This compound P. aeruginosaNot explicitly stated in provided abstracts, but effective at 25 µg/mL for gene expression studies.[2]
This compound E. coliNot explicitly stated in provided abstracts, but effective at 10 µg/mL for gene expression and 7.8 µg/mL for microscopy.[2]
Maximin H5 C-terminally deaminated isoform (MH5C) E. coli90 µM[3]
Maximin H5 C-terminally deaminated isoform (MH5C) P. aeruginosa90 µM[3]
Tet-20 E. coli15 µM[3]
Tet-20 P. aeruginosa40 µM[3]
BMAP-27 E. coli & P. aeruginosa1 µM[4]
BMAP-28 E. coli & P. aeruginosa0.25–2 µM[4]

Mechanism of Action: A Comparative Perspective

The primary mechanism of this compound peptide involves the suppression of the CpxRA two-component signal transduction system, a key regulator of the bacterial envelope stress response. However, the downstream effects and the role of this pathway can differ between E. coli and P. aeruginosa.

Interaction with the Bacterial Cell Envelope

Like many antimicrobial peptides, the initial interaction of this compound is with the outer membrane of the Gram-negative bacteria. While the specific details of this compound's membrane permeabilization are not fully elucidated in the available literature, scanning electron microscopy of E. coli treated with this compound showed morphological changes, suggesting membrane disruption.[2]

The CpxRA Signaling Pathway: A Differential Target

The CpxRA system is crucial for maintaining cell envelope homeostasis in response to various stresses, including the presence of antimicrobial peptides.

  • In P. aeruginosa , the CpxRA system is known to activate the expression of the MexAB-OprM efflux pump, a key contributor to multidrug resistance.[5] The this compound peptide has been shown to reduce the RNA level of cpxR, the response regulator of this system.[1] This suppression of cpxR leads to the downregulation of efflux pump components, including mexB, mexY, and oprM.[1] By inhibiting this resistance mechanism, this compound can synergize with other antibiotics and delay the development of antibiotic resistance.[1]

  • In E. coli , the CpxRA system is also involved in the response to antimicrobial peptides. It contributes to resistance against cationic antimicrobial peptides by upregulating various genes.[5] Specifically, the CpxR/CpxA system activates the transcription of the mar operon, which in turn facilitates the expression of tripartite multidrug efflux transporters like AcrAB/TolC and EmrAB/TolC, major players in protamine resistance.[6][7] Therefore, while this compound's suppression of cpxR in P. aeruginosa is a clear mechanism to overcome efflux-mediated resistance, its effect on the E. coli CpxR regulon, which also governs resistance, suggests a similar but potentially more complex interplay.

The following diagram illustrates the proposed mechanism of this compound peptide in P. aeruginosa.

BING_Mechanism_PA cluster_cytoplasm Cytoplasm This compound This compound Peptide CpxA CpxA (Sensor Kinase) This compound->CpxA Inhibits signaling CpxR CpxR (Response Regulator) CpxA->CpxR Phosphorylation (inhibited by this compound) mex_promoter mexAB-oprM, mexXY-oprM promoters CpxR->mex_promoter Activates transcription (suppressed by this compound) Efflux_Pumps Efflux Pump Proteins (MexB, MexY, OprM) mex_promoter->Efflux_Pumps Translation Antibiotics Antibiotics Efflux_Pumps->Antibiotics Efflux CpxR_Mechanism_EC cluster_cytoplasm Cytoplasm AMPs Antimicrobial Peptides (e.g., this compound) CpxA_EC CpxA (Sensor Kinase) AMPs->CpxA_EC Induces stress CpxR_EC CpxR (Response Regulator) CpxA_EC->CpxR_EC Phosphorylation mar_promoter marRAB promoter CpxR_EC->mar_promoter Activates transcription MarA MarA (Transcriptional Activator) mar_promoter->MarA Translation efflux_promoter acrAB, emrAB promoters MarA->efflux_promoter Activates transcription Efflux_Pumps_EC Efflux Pump Proteins (AcrAB-TolC, EmrAB-TolC) efflux_promoter->Efflux_Pumps_EC Translation Efflux_Pumps_EC->AMPs Efflux MIC_Workflow start Start culture Overnight bacterial culture (E. coli or P. aeruginosa) start->culture inoculation Inoculate wells with standardized bacterial suspension culture->inoculation dilution Prepare serial dilutions of this compound peptide in 96-well plate dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation readout Observe for visible growth incubation->readout end Determine MIC readout->end

References

Safety Operating Guide

Proper Disposal Procedures for "BING" Chemical Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide pertains to a specific product identified as "BING," a pH buffer solution containing indicators, wetters, spreaders, and penetrants.[1] Procedures may need to be altered if the product is mixed with other chemicals.[1][2] Always consult local waste regulations for proper disposal.[1]

This document provides essential safety and logistical information for the proper handling and disposal of the chemical agent "this compound" in a laboratory setting. Adherence to these procedural steps is critical for ensuring personnel safety and environmental compliance.

Immediate Safety & Handling Precautions

"this compound" is a red, odorless liquid.[1] While not regulated by the D.O.T., it can be harmful if swallowed and may cause eye or skin irritation.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, and eye/face protection when handling the substance.[3] In case of fire, wear positive pressure, self-contained breathing apparatus and full protective clothing.[1]

  • First Aid:

    • Eyes: Immediately flush with plenty of running water. If irritation persists, seek medical attention.[1]

    • Skin: Wash the affected area with soap and water. Remove contaminated clothing.[1]

    • Ingestion: Contact a Poison Control Center or physician immediately. If the person is conscious, dilute by drinking two glasses of milk or water. Do not induce vomiting unless directed by medical personnel.[1]

    • Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration.[1]

  • Storage: Store in the original container in a cool, well-ventilated, dry area, at temperatures between 40 and 95°F.[1] Keep away from food, feeds, and children.[1]

Spill & Leak Management

In the event of a spill, immediate containment is the primary objective to prevent environmental contamination.

  • Containment: Prevent the spillage from entering streams or drinking water supplies.[1] For large spills, create a dike for later disposal.[2]

  • Cleanup: Absorb the liquid with an inert material (e.g., sand, soil) and collect it into a properly labeled chemical waste container for disposal.[1][2][3] Use non-sparking tools for collection.[3]

Disposal Operational Plan

Disposal of "this compound" must be conducted in accordance with federal, state, and local regulations.[1][2][3] Unused products or empty containers are generally considered non-hazardous waste; however, contamination or mixture with other substances can change this classification.[2]

Step 1: Waste Characterization Before disposal, determine if the "this compound" waste has been contaminated with other hazardous materials. If the waste is mixed, it must be treated as hazardous.[2] Label the waste container clearly with "Hazardous Waste," the chemical name(s), associated hazards, and the date the container becomes full.[4]

Step 2: Segregation Store "this compound" waste separately from other incompatible wastes.[4][5] Specifically, keep it away from:

  • Strong Acids and Bases[4]

  • Oxidizing and Reducing Agents[4]

  • Water-reactive and Air-reactive materials[4]

Step 3: Containerization Use a suitable, leak-proof container for waste collection.[5] The container must be kept closed except when adding waste.[5] Do not fill containers more than 90% to allow for expansion.[6]

Step 4: Disposal Route

  • Uncontaminated "this compound": May be disposed of as non-hazardous waste.[2]

  • Contaminated "this compound": Must be managed as hazardous waste. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[6]

  • Empty Containers: Triple-rinse the container with an appropriate solvent. Collect the rinsate and treat it as "Hazardous Waste".[5] After rinsing, the container can be disposed of in the regular trash.[5]

Data & Protocols

Quantitative Disposal & Safety Data
ParameterValue / GuidelineCitation
Storage Temperature 40 - 95 °F[1]
Flash Point Does not flash (Nonflammable)[1]
pH Not Available[7]
Container Fill Limit Do not exceed 90% capacity[6]
Extinguishing Media Foam, CO2, dry chemical, water fog[1][7]
Experimental Protocol: Spill Neutralization & Cleanup

This protocol details the immediate steps for managing a small-to-moderate spill of "this compound" within a laboratory fume hood.

  • Restrict Access: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ensure Ventilation: Maintain constant ventilation by keeping the fume hood sash at the appropriate height.

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow. Start from the outside of the spill and work inwards.

  • Collect Waste: Carefully scoop the absorbed material using non-sparking tools into a designated, compatible hazardous waste container.[3]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone (B3395972) for organic residues, water for aqueous solutions), followed by soap and water.[8]

  • Package Waste: Seal the waste container tightly. Wipe the exterior of the container clean.

  • Label and Store: Affix a "Hazardous Waste" label to the container, detailing the contents (e.g., "this compound compound with absorbent material") and the date. Store the container in a designated satellite accumulation area.[4]

  • Arrange Disposal: Contact your institution's EHS department to schedule a waste pickup.

Visual Guides

Logical Workflow for this compound Disposal Decision

G cluster_start Start: Waste Generation cluster_assess Assessment cluster_path_A Non-Hazardous Path cluster_path_B Hazardous Path start Unused or Spent 'this compound' Compound is_mixed Is the waste mixed with other chemicals? start->is_mixed A1 Dispose as Non-Hazardous Waste is_mixed->A1 No B1 Treat as Hazardous Waste is_mixed->B1 Yes A2 Follow local municipal waste guidelines A1->A2 Action B2 Containerize in a labeled, sealed, and compatible container B1->B2 B3 Store in designated Satellite Accumulation Area B2->B3 B4 Contact EHS for pickup B3->B4

Caption: Decision workflow for classifying and routing "this compound" chemical waste.

Experimental Workflow for Spill Management

G spill Spill Occurs alert 1. Alert Personnel & Restrict Area spill->alert ppe 2. Don Appropriate PPE alert->ppe contain 3. Contain with Inert Absorbent ppe->contain collect 4. Collect Waste into Hazardous Waste Container contain->collect decon 5. Decontaminate Spill Surface collect->decon label_store 6. Label and Store Sealed Container decon->label_store contact 7. Arrange EHS Pickup label_store->contact

Caption: Step-by-step procedural flow for safe management of a "this compound" spill.

References

Personal protective equipment for handling BING

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety and logistical guidance for the handling of "BING," catering to researchers, scientists, and drug development professionals. The provided protocols address both the specific industrial product identified as "this compound" and the scenario where "this compound" represents a novel or uncharacterized chemical compound with unknown hazards.

Immediate Safety Information for "this compound" (pH Buffer Solution)

A commercially available product named "this compound" is identified as a pH buffer solution containing wetters, spreaders, and penetrants. While not classified as a dangerous good for transport, it requires careful handling to mitigate potential health risks.

1.1 First Aid Measures

Exposure RouteFirst Aid Protocol
Eyes Immediately flush eyes with plenty of running water. If irritation persists, seek medical attention.[1]
Skin Wash the affected area with soap and water. Contaminated clothing should be removed and laundered before reuse. If irritation continues, consult a physician.[1]
Ingestion Contact a Poison Control Center or physician without delay. To dilute the substance, drink two glasses of milk or water. Vomiting should not be induced unless directed by medical personnel. Never give anything by mouth to an unconscious person.[1]
Inhalation Move the individual to fresh air. If breathing has stopped, provide artificial respiration, preferably mouth-to-mouth, and get medical attention.[1]

1.2 Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical dust/splash goggles or a full-face shield are necessary to prevent eye contact. As a general precaution, contact lenses should not be worn during handling.[1]
Hand Protection Impervious gloves are required.[1]
Body Protection Impervious clothing should be worn.[1]
Respiratory Protection Generally not required. However, if the application generates an aerosol mist or causes respiratory irritation, a NIOSH-approved dust/mist respirator (e.g., 3M #8710) should be used.[1]

1.3 Handling and Storage

Store in the original container in a cool, well-ventilated, dry area with temperatures between 40 and 95°F. Keep away from food and animal feed. Pallets should not be stacked more than two high.[1]

1.4 Spill and Disposal Procedures

In the event of a spill, prevent the substance from entering drinking water supplies or streams. The spilled liquid should be collected or absorbed with an appropriate material and packaged for disposal. All waste is to be considered hazardous and must be collected in a designated, sealed, and clearly labeled container.[1][2]

Protocol for Handling Novel or Uncharacterized Compounds (Assumed "this compound")

When "this compound" is a novel compound with unknown hazards, a conservative approach assuming high toxicity is mandatory.

2.1 Core Principle: Hierarchy of Controls

Personal Protective Equipment (PPE) is the last line of defense. The primary focus should be on engineering and administrative controls to minimize exposure.[2][3]

  • Engineering Controls: All manipulations should occur within a certified chemical fume hood or other containment devices.[2][4] Safety showers and eyewash stations must be readily accessible.[2]

  • Administrative Controls: Minimize the quantity of the substance used. Restrict access to authorized personnel only.[2]

2.2 Recommended Personal Protective Equipment (PPE) for Unknown Hazards

The following table summarizes the recommended PPE for handling a substance of unknown toxicity, aiming to create a complete barrier between the researcher and the chemical.[4]

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles if there is a splash hazard.[5][6]Protects against splashes, projectiles, and unknown chemical reactions.[5][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving.[5]Provides a barrier against skin contact with a potentially toxic or corrosive substance.[8]
Body Protection A lab coat is mandatory. For larger quantities or splash risks, a chemical-resistant apron or coveralls are recommended.[5][7]Protects underlying clothing and skin from contamination.[7]
Respiratory Protection A fit-tested N95 respirator is the minimum for handling solids. For volatile substances or aerosol-generating procedures, a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR) is required.[4]Prevents inhalation of potentially toxic particles, vapors, or aerosols.[7]

2.3 Operational Workflow for Handling Novel Compounds

The following diagram illustrates a logical workflow for safely handling a novel chemical compound in a research setting.

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase risk_assessment Conduct Risk Assessment ppe_donning Don Appropriate PPE risk_assessment->ppe_donning setup Prepare Fume Hood and Equipment ppe_donning->setup handling Handle Novel Compound 'this compound' setup->handling observation Observe for Unexpected Reactions handling->observation decontamination Decontaminate Work Area observation->decontamination waste_disposal Segregate and Dispose of Hazardous Waste decontamination->waste_disposal ppe_doffing Doff PPE Correctly waste_disposal->ppe_doffing

A logical workflow for safely handling a novel chemical compound.

2.4 Disposal Plan for Novel Compounds

All waste contaminated with a novel compound, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[2]

  • Waste Segregation: Collect all waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams.

  • Labeling: The container must be clearly marked as "Hazardous Waste" and include the chemical name (or identifier) and the primary hazards, if known.

  • Disposal: Follow institutional and local regulations for the disposal of hazardous chemical waste.

2.5 Emergency Procedures

  • Spill: For minor spills within a fume hood, use an appropriate absorbent material, decontaminate the area, and dispose of the waste in a sealed, labeled container. For major spills, evacuate the area and notify laboratory personnel and the institutional safety office.[2]

  • Exposure: In case of skin contact, flush the affected area with water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes. Seek immediate medical attention in all cases of exposure.[5]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.